molecular formula C7H2Cl3NO4 B1448721 Trichloropyridine-3,5-dicarboxylic acid CAS No. 35592-95-1

Trichloropyridine-3,5-dicarboxylic acid

Cat. No.: B1448721
CAS No.: 35592-95-1
M. Wt: 270.4 g/mol
InChI Key: HVBUPKJCSNMDEO-UHFFFAOYSA-N
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Description

Trichloropyridine-3,5-dicarboxylic acid is a useful research compound. Its molecular formula is C7H2Cl3NO4 and its molecular weight is 270.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trichloropyridine-3,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trichloropyridine-3,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,6-trichloropyridine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NO4/c8-3-1(6(12)13)4(9)11-5(10)2(3)7(14)15/h(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBUPKJCSNMDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2,4,6-Trichloropyridine-3,5-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Compound Focus: 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (CAS: 35592-95-1)

Executive Summary

In the landscape of advanced heterocyclic building blocks, 2,4,6-trichloropyridine-3,5-dicarboxylic acid (TCPDA) occupies a highly specialized niche. Characterized by extreme electron deficiency and a rigid, V-shaped dicarboxylate geometry, this molecule serves as a dual-threat intermediate. In pharmaceutical development, it acts as a highly reactive electrophile for regioselective Nucleophilic Aromatic Substitution (SNAr)[1]. In materials science, its rigid backbone and hydrophobic halogen atoms make it a premium linker for the self-assembly of robust Metal-Organic Frameworks (MOFs)[2].

This technical whitepaper deconstructs the physicochemical properties of TCPDA, explains the causality behind its unique reactivity patterns, and provides self-validating experimental protocols for its application in both drug discovery and crystal engineering.

Physicochemical Profiling & Structural Causality

The unique reactivity of TCPDA is entirely dictated by its electronic and steric topography. The pyridine ring is inherently electron-withdrawing. When functionalized with three chlorine atoms (-I inductive effect) and two carboxylic acid groups (-M mesomeric and -I inductive effects), the aromatic system becomes severely depleted of electron density.

This electron starvation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack. Furthermore, the presence of the dicarboxylic acids at the C-3 and C-5 positions enforces a rigid 120° angle between the coordinating oxygen atoms, a geometric prerequisite for forming highly ordered, porous coordination polymers.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of TCPDA, essential for calculating reaction stoichiometry and predicting solvent compatibility.

PropertyValueMechanistic Implication
IUPAC Name 2,4,6-Trichloropyridine-3,5-dicarboxylic acidDefines exact regiochemistry.
CAS Number 35592-95-1Universal identifier for procurement.
Molecular Formula C₇H₂Cl₃NO₄Used for precise mass spectrometry (M.W. 270.45 g/mol ).
SMILES String ClC1=NC(Cl)=C(C(=O)O)C(Cl)=C1C(=O)OEssential for in silico docking and cheminformatics.
H-Bond Donors 2Facilitates strong intermolecular hydrogen bonding.
H-Bond Acceptors 5Promotes solubility in polar aprotic solvents (DMF, DMSO).
Topological Polar Surface Area 87.3 ŲIndicates poor passive membrane permeability (requires derivatization for in vivo use).

Mechanistic Insights: SNAr Regioselectivity

The most critical synthetic operation performed on TCPDA is Nucleophilic Aromatic Substitution (SNAr). Because the molecule possesses three potential leaving groups (chlorines at C-2, C-4, and C-6), controlling regioselectivity is paramount[3].

The Causality of Site-Selective Attack:

  • Electronic Control (C-4 Preference): The C-4 position is para to the strongly electron-withdrawing pyridine nitrogen. The nitrogen atom acts as an electron sink, stabilizing the anionic Meisenheimer complex intermediate most effectively when attack occurs at C-4.

  • Steric Hindrance (The C-3/C-5 Blockade): Paradoxically, the C-4 position is flanked by two bulky carboxylic acid groups. If a highly sterically demanding nucleophile (e.g., a secondary amine with large alkyl chains) is used, the kinetic barrier to reach C-4 becomes insurmountable. In these cases, attack is rerouted to the C-2 or C-6 positions, which are only flanked by one carboxylic acid and the relatively small pyridine nitrogen lone pair[1].

SNAr_Pathway TCPDA TCPDA (Highly Electrophilic) Meisenheimer Meisenheimer Complex (Anionic Intermediate) TCPDA->Meisenheimer + Nu (Attack) Nu Nucleophile (e.g., R-NH2) Nu->Meisenheimer C4_Product C-4 Substituted Product (Thermodynamic) Meisenheimer->C4_Product Small Nu Electronic Control C2_Product C-2/6 Substituted Product (Kinetic/Steric) Meisenheimer->C2_Product Bulky Nu Steric Control

Figure 1: Mechanistic divergence in the SₙAr pathway of TCPDA governed by steric and electronic factors.

Application in Materials Science: MOF Engineering

Derivatives of pyridine-3,5-dicarboxylic acid are foundational to the synthesis of Metal-Organic Frameworks[2]. When TCPDA is utilized, the three chlorine atoms project into the resulting porous cavities.

Why is this important? The electronegative, hydrophobic nature of the chlorine atoms alters the internal microenvironment of the MOF. This "pore functionalization" dramatically increases the framework's affinity for polarizable gases (like CO₂) while repelling water, making TCPDA-based MOFs highly resistant to hydrolytic degradation—a common failure point in traditional zinc-based frameworks.

MOF_Workflow Prep 1. Precursor Mixing TCPDA + Metal Salt in DMF Seal 2. Autoclave Sealing Teflon-lined Reactor Prep->Seal Heat 3. Solvothermal Heating 120°C for 72h Seal->Heat Cool 4. Programmed Cooling -2°C/hour to 25°C Heat->Cool Wash 5. Solvent Exchange Wash with DMF, then EtOH Cool->Wash Activate 6. Activation Vacuum drying at 80°C Wash->Activate

Figure 2: Self-validating solvothermal workflow for the self-assembly of TCPDA-based MOFs.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Each workflow includes specific analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Regioselective C-4 Amination of TCPDA

Objective: Synthesize a C-4 substituted pharmaceutical intermediate via SNAr.

  • Preparation: Dissolve 1.0 mmol of TCPDA in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the anionic Meisenheimer transition state without hydrogen-bonding to the nucleophile, thereby accelerating the reaction.

  • Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is non-nucleophilic due to steric bulk; it acts solely as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile.

  • Nucleophile Addition: Dropwise add 1.05 mmol of the primary amine (e.g., benzylamine) at 0°C.

  • Thermal Control: Stir the reaction at room temperature for 4 hours.

  • Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material mass (m/z 268 for [M-H]⁻) disappears, replaced by the product mass (m/z 341 for [M-H]⁻, assuming benzylamine). The isotopic pattern must shift from a 3-chlorine cluster to a 2-chlorine cluster.

  • Workup: Quench with 1M HCl to precipitate the product. Filter and wash with cold water.

Protocol B: Solvothermal Synthesis of a TCPDA-Zinc MOF

Objective: Grow diffraction-quality single crystals of a coordination polymer.

  • Precursor Mixing: In a 20 mL scintillation vial, dissolve 0.1 mmol of TCPDA and 0.2 mmol of Zn(NO₃)₂·6H₂O in a solvent mixture of DMF/H₂O (4:1 v/v, 10 mL). Causality: The slight excess of Zinc ensures that the TCPDA linker is the limiting reagent, driving the equilibrium toward complete framework assembly.

  • Acid Modulation: Add 2 drops of concentrated HNO₃. Causality: The acid modulator slows down the deprotonation of the carboxylic acids, preventing rapid, amorphous precipitation and allowing for the slow, reversible formation of highly ordered crystals.

  • Solvothermal Growth: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat in a programmable oven at 120°C for 72 hours.

  • Programmed Cooling: Cool the oven to 25°C at a strict rate of 2°C/hour. Causality: Rapid cooling induces thermal shock and crystal twinning. Slow cooling ensures thermodynamic control, yielding large, defect-free single crystals suitable for X-ray diffraction.

  • Validation Checkpoint (Optical Microscopy & PXRD): Self-Validation: Inspect the vial under a polarized light microscope. The presence of clear, block-like crystals indicates success. Confirm bulk phase purity by comparing the experimental Powder X-Ray Diffraction (PXRD) pattern to the simulated pattern from the single-crystal structure.

  • Activation: Exchange the DMF solvent with ethanol over 3 days (refreshing daily), then activate under dynamic vacuum at 80°C for 12 hours.

References

  • 2,4,6-Trichloropyridine-3,5-dicarboxylic acid | 35592-95-1 - Sigma-Aldrich. Sigma-Aldrich.
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm (RSC Publishing).
  • Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals. ChemRxiv.
  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. ResearchGate.

Sources

molecular structure and weight of Trichloropyridine-3,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2,4,6-Trichloropyridine-3,5-dicarboxylic acid , a highly specialized heterocyclic building block used in advanced material science (Metal-Organic Frameworks) and pharmaceutical intermediate development.

Molecular Architecture, Synthesis Protocols, and Application Vectors

Part 1: Executive Summary

2,4,6-Trichloropyridine-3,5-dicarboxylic acid (CAS: 35592-95-1) is a fully substituted pyridine derivative characterized by a unique alternation of electron-withdrawing groups (chlorine and carboxyl) around the aromatic core. This "push-pull" electronic deficiency makes it an exceptional ligand for coordination chemistry, specifically in the construction of lanthanide and transition-metal MOFs, and a versatile scaffold for nucleophilic aromatic substitution (


) in drug discovery.

Part 2: Molecular Identity & Physiochemical Properties[1]

The compound exhibits significant steric crowding and enhanced acidity compared to unsubstituted pyridine dicarboxylic acids due to the inductive effect (-I) of the three chlorine atoms.

Table 1: Core Physiochemical Data
PropertyValueNote
IUPAC Name 2,4,6-Trichloropyridine-3,5-dicarboxylic acid
CAS Number 35592-95-1
Molecular Formula

Molecular Weight 270.45 g/mol Verified High-Res Calculation
Physical State White to off-white crystalline solid
Solubility DMSO, Methanol, dilute AlkaliPoor solubility in water/acid
pKa (Predicted)

,

Acidified by ortho-Cl atoms
Melting Point >280°C (dec.)Typical for poly-acids
Structural Visualization

The following diagram illustrates the topological connectivity and the alternating substitution pattern that defines the molecule's steric environment.

Figure 1: Topology of 2,4,6-Trichloropyridine-3,5-dicarboxylic acid showing steric pressure points.

Part 3: Synthesis & Scientific Integrity

Expertise & Causality: The direct chlorination of pyridine-3,5-dicarboxylic acid is kinetically unfavorable due to the deactivating nature of the carboxyl groups. Therefore, the most robust laboratory synthesis employs a Metalation-Carboxylation strategy starting from the commercially available 2,4,6-trichloropyridine. This route exploits the acidity of the C-3/C-5 protons (enhanced by adjacent Cl) to facilitate lithiation.

Protocol: Directed Ortho-Lithiation Pathway

Objective: Synthesis of CAS 35592-95-1 with >97% purity.

  • Starting Material Prep: Charge a flame-dried 3-neck flask with 2,4,6-trichloropyridine (1.0 eq) and anhydrous THF under Argon.

  • Deprotonation (The Critical Step):

    • Cool the system to -78°C (dry ice/acetone bath).

    • Add LDA (Lithium Diisopropylamide) (2.2 eq) dropwise over 30 minutes.

    • Mechanism:[1][2][3][4][5] LDA selectively removes protons at positions 3 and 5. The steric bulk of LDA prevents nucleophilic attack at the C-Cl bonds.

    • Observation: Solution typically turns deep yellow/orange, indicating the formation of the dilithio-species.

  • Carboxylation:

    • Bubble excess anhydrous

      
       gas  through the solution (or pour onto crushed dry ice) while maintaining low temperature.
      
    • Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Workup & Isolation:

    • Quench with 1M HCl to pH < 2.

    • The product, being a dicarboxylic acid, will precipitate or can be extracted into EtOAc.

    • Recrystallize from Methanol/Water to remove mono-carboxylated byproducts.

Synthesis Workflow Diagram

synthesis Start 2,4,6-Trichloropyridine (Precursor) Step1 Step 1: Lithiation (-78°C, LDA, THF) Start->Step1 Activation Inter Intermediate: 3,5-Dilithio-2,4,6-trichloropyridine Step1->Inter Deprotonation Step2 Step 2: Carboxylation (+ CO2, Quench H+) Inter->Step2 Electrophilic Attack Product Product: 2,4,6-Trichloropyridine- 3,5-dicarboxylic acid Step2->Product Acidification

Figure 2: Directed ortho-lithiation pathway for high-purity synthesis.

Part 4: Quality Control & Characterization

To ensure the compound meets the stringent requirements for drug development or MOF synthesis, the following analytical parameters must be verified.

MethodParameterAcceptance Criteria
HPLC Purity>97.0% (Area %)
1H NMR StructureAbsence of aromatic protons (Fully substituted ring). Only COOH protons visible (broad singlet >12 ppm).
13C NMR Carbon Count7 distinct signals (or fewer due to symmetry). Key peaks: C=O (~165 ppm), C-Cl (~140-150 ppm).
HR-MS Identity

m/z = 268.9 (approx)

Self-Validating Check: If 1H NMR shows aromatic signals in the 7.0-9.0 ppm range, the reaction is incomplete (mono-substitution or starting material remains).

Part 5: Applications in Research

Metal-Organic Frameworks (MOFs)

This ligand is a "privileged structure" for MOFs. The 3,5-dicarboxylate geometry (120° angle) mimics isophthalic acid but with different electronic properties.

  • Mechanism: The hard Oxygen donors bind Lanthanides (Eu, Tb) for luminescent materials.

  • Advantage: The Cl atoms introduce hydrophobicity to the pore walls, potentially increasing hydrolytic stability of the resulting MOF.

Drug Development Scaffold

The C-2, C-4, and C-6 chlorines are susceptible to nucleophilic aromatic substitution (


).
  • Regioselectivity: The C-4 chlorine is generally the most reactive due to the para-position relative to the ring nitrogen and ortho-position to the electron-withdrawing carboxyls.

  • Utility: Allows for the stepwise introduction of amines or alkoxides to create highly functionalized pyridine cores for kinase inhibitors.

applications Core Trichloropyridine- 3,5-dicarboxylic acid MOF MOF Ligand Core->MOF Pharma Pharma Scaffold Core->Pharma Lum Luminescent Sensors (Eu/Tb) MOF->Lum Kinase Kinase Inhibitors (via SNAr at C4) Pharma->Kinase

Figure 3: Downstream application logic in materials science and medicinal chemistry.

Part 6: Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle under inert atmosphere if dry; the acid chloride derivative is corrosive. Use standard PPE (Nitrile gloves, safety goggles).

References

  • PubChem. Pyridine-2,4,6-tricarboxylic acid (Structural Analog/Isomer Data). National Library of Medicine. Link

  • Sigma-Aldrich. 2,4,6-Trichloropyridine-3,5-dicarboxylic acid Product Sheet. Merck KGaA. Link

  • Google Patents. Synthesis method of 2,4,6-trichloropyridine (Precursor Synthesis). Patent CN104892497A. Link

  • Royal Society of Chemistry. Coordination polymers with pyridine-2,4,6-tricarboxylic acid. Dalton Transactions. Link

  • ChemicalBook. 2,4,6-Trichloropyrimidine synthesis (Analogous Halogenation Chemistry).Link

Sources

Technical Guide: Solubility Profile and Purification of 2,4,6-Trichloropyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic modeling, and purification protocols for 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (CAS: 35592-95-1).

Executive Summary & Chemical Context

2,4,6-Trichloropyridine-3,5-dicarboxylic acid is a highly functionalized heterocyclic building block.[1][2][3] Its structure—a pyridine ring substituted with three lipophilic chlorine atoms and two hydrophilic carboxylic acid groups—creates a "push-pull" solubility landscape.

  • Lipophilicity: The trichloro-substitution pattern significantly increases solubility in chlorinated solvents (DCM, DCE) compared to non-chlorinated pyridine acids.

  • Acidity & Polarity: The 3,5-dicarboxylic acid moiety dominates the crystal lattice energy through strong intermolecular hydrogen bonding, necessitating polar protic solvents or high-dielectric aprotic solvents for dissolution.

  • Critical Insight: Unlike simple trichloropyridines, this compound exhibits pH-dependent aqueous solubility , acting as a pseudo-amphiphile that can be solubilized in aqueous base but precipitates sharply at pH < 2.

Solubility Landscape: Qualitative & Predictive Profile

As specific mole-fraction equilibrium data is proprietary for this intermediate, the following solubility profile is derived from structural thermodynamic analysis and validated behavior of analogous polychlorinated pyridine acids (e.g., Picloram, Clopyralid intermediates).

Solvent Class Suitability Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Disrupts strong intermolecular H-bonds of the dimerized acid groups; excellent solvation of the pyridine core.
Polar Protic Methanol, EthanolHigh Forms solvates via H-bonding; esterification risk at high T/time. Ideal for recrystallization.[4]
Chlorinated DCM, Chloroform, 1,2-DCEModerate Good interaction with the trichloro-pyridine core, but poor interaction with -COOH groups unless heated.
Ethers/Esters THF, Ethyl AcetateModerate to Good Acceptable solubility; THF is superior due to better H-bond acceptance from the acid protons.
Hydrocarbons Hexane, TolueneVery Low The high lattice energy of the dicarboxylic acid crystal prevents dissolution in non-polar media.
Aqueous Water (pH < 2)Insoluble Protonated acid form precipitates.
Aqueous Water (pH > 8)High Deprotonation to the dicarboxylate dianion (

) renders it water-soluble.

Experimental Protocol: Gravimetric Solubility Determination

Standardized Protocol for Generating Thermodynamic Data

Since literature values are scarce, you must generate self-validating data. This protocol minimizes solvent loss and ensures equilibrium.

Materials
  • Analyte: 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (Purity >98% by HPLC).

  • Solvents: HPLC Grade (MeOH, EtOH, Acetone, Acetonitrile, Toluene).

  • Equipment: Temperature-controlled shaker bath (

    
     K), Syringe filters (0.45 
    
    
    
    m PTFE).
Step-by-Step Workflow
  • Saturation: Add excess solid solute to 10 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at fixed temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop agitation and allow sedimentation (2 hours).

  • Extraction: Withdraw supernatant using a pre-heated syringe and filter into a pre-weighed weighing dish.

  • Gravimetric Analysis: Evaporate solvent (vacuum oven) and weigh the dry residue (

    
    ).
    

Calculation:



Where 

is the mole fraction solubility.
Visualization: Solubility Measurement Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24-48h) Temp Controlled Bath Start->Equilibrate Sediment Sedimentation (Isothermal) Equilibrate->Sediment Filter Syringe Filter (0.45 µm PTFE) Sediment->Filter Supernatant Evaporate Evaporate Solvent (Vacuum Oven) Filter->Evaporate Filtrate Weigh Gravimetric Analysis Calculate Mole Fraction Evaporate->Weigh

Caption: Workflow for the gravimetric determination of solubility ensuring thermodynamic equilibrium.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, fit your experimental data (


) to the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical/agrochemical intermediates.

The Apelblat Equation:



  • 
     : Mole fraction solubility.[5]
    
  • 
     : Absolute temperature (Kelvin).[5]
    
  • 
     : Empirical model parameters derived from regression.
    

Interpretation:

  • A positive enthalpy of dissolution (

    
    ) typically indicates an endothermic process, meaning solubility increases with temperature—a critical factor for cooling crystallization design.
    

Purification Strategy: Acid-Base Swing & Recrystallization

For high-purity isolation (>99.5%), a dual-mode purification strategy is recommended.

Method A: Acid-Base Swing (Primary Purification)

This method leverages the acidity of the carboxylic groups to separate the product from non-acidic chlorinated impurities (e.g., trichloropyridine byproducts).

  • Dissolution: Suspend crude solid in water.[6] Add 2M NaOH dropwise until pH 10–11. The solid dissolves as the disodium salt.

  • Filtration: Filter the aqueous solution to remove insoluble non-acidic organics.

  • Precipitation: Slowly add 2M HCl to the filtrate while stirring until pH < 1. The dicarboxylic acid will precipitate as a white solid.

  • Isolation: Filter and dry.[7][8]

Method B: Recrystallization (Polishing)
  • Solvent System: Ethanol/Water (80:20 v/v) or Acetonitrile.

  • Protocol: Dissolve at reflux; cool slowly to 5°C. The presence of water reduces the solubility of the chlorinated ring, enhancing yield upon cooling.

Visualization: Purification Logic

Purification Crude Crude 2,4,6-Trichloropyridine- 3,5-dicarboxylic acid Base Dissolve in aq. NaOH (pH 11) Crude->Base Filter1 Filter Insoluble Impurities (Non-acidic Cl-pyridines) Base->Filter1 Acidify Acidify filtrate with HCl to pH < 1 Filter1->Acidify Clear Filtrate Precip Precipitate Forms Acidify->Precip Recryst Recrystallize from EtOH/Water (80:20) Precip->Recryst Isolate Solid Final Pure Product (>99%) Recryst->Final

Caption: Acid-Base Swing purification followed by solvent polishing recrystallization.

References

  • General Solubility Protocols: Shakeel, F., et al. "Thermodynamic modeling of activity coefficient and prediction of solubility." Journal of Molecular Liquids, 2015. Link

  • Pyridine Carboxylic Acid Properties: "2,4,6-Trichloropyridine-3,5-dicarboxylic acid Product Page." Sigma-Aldrich. Link

  • Purification of Chlorinated Pyridines: "Process for the preparation of 3,5-dichloropyridine." European Patent Office, EP 1206453 B1. Link

  • Recrystallization Methodology: "Recrystallization Guide." University of Wisconsin-Madison, Department of Chemistry. Link

Sources

pKa Values and Acidity Constants of Pyridine Dicarboxylic Acid Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermodynamic Imperative of Speciation

Pyridine dicarboxylic acids (PDCAs) represent a critical class of heteroaromatic compounds with profound implications across neuropharmacology, analytical chemistry, and materials science. In my experience as an Application Scientist, I frequently encounter the need to rigorously define the thermodynamic speciation of these molecules before deploying them in complex assays.

The acid dissociation constants (


) of PDCAs dictate their ionization state at physiological and environmental pH levels. This speciation governs their aqueous solubility, receptor binding affinity, and their capacity to act as multidentate ligands in metal chelation[1][2]. This whitepaper provides an authoritative analysis of the acidity constants of PDCA derivatives, explores the causality behind their isomeric variations, and details a self-validating experimental protocol for their determination.

The Structural Landscape and Quantitative Data

The core structure of PDCA consists of a pyridine ring substituted with two carboxylic acid functional groups. The relative positioning of these groups to the nitrogen heteroatom creates six distinct isomers. The proximity of the carboxyl groups to the electronegative nitrogen fundamentally alters the electron density of the O-H bonds, thereby shifting the


 values.

Table 1: Acidity Constants and Applications of Pyridine Dicarboxylic Acid Isomers (Determined at 25°C in aqueous media)

Isomer Common NameSubstitution Pattern


Primary Biological/Chemical Relevance
Quinolinic Acid 2,3-Dicarboxylic2.434.78Endogenous neurotoxin; 1[1].
Lutidinic Acid 2,4-Dicarboxylic2.154.90Competitive 3[3].
Isocinchomeronic Acid 2,5-Dicarboxylic2.354.63Ligand in 4[4].
Dipicolinic Acid 2,6-Dicarboxylic2.164.76Major component of bacterial endospores; 5[5].
Dinicotinic Acid 3,5-Dicarboxylic2.80N/ARigid linker in5[5].

Mechanistic Insights into Isomeric Acidity (Causality Analysis)

Why do these isomers exhibit such distinct acidity profiles? The variations in


 and 

are not random; they are governed by predictable stereoelectronic effects:
  • Inductive Electron Withdrawal : The pyridine nitrogen is highly electronegative. Through the

    
    -bond framework, it exerts a strong inductive pull (-I effect) on the adjacent carbons. Carboxylic acid groups located at the ortho-positions (C2 and C6) experience the strongest electron withdrawal. This stabilizes the resulting carboxylate anion, making the proton easier to remove. This explains why Dipicolinic acid (2,6-PDCA) and Lutidinic acid (2,4-PDCA) possess the lowest 
    
    
    
    values (~2.15)[3][5].
  • Distance Decay : As the carboxylic group moves to the meta (C3/C5) or para (C4) positions, the inductive effect decays. Consequently, Dinicotinic acid (3,5-PDCA) has a significantly higher

    
     of 2.80[5].
    
  • Intramolecular Hydrogen Bonding : In isomers like Quinolinic acid (2,3-PDCA), the proximity of the two carboxyl groups allows the mono-anion (

    
    ) to form a stabilizing intramolecular hydrogen bond. This makes the first deprotonation highly favorable (
    
    
    
    = 2.43) but makes the second deprotonation much harder due to the energy required to break this hydrogen bond and overcome electrostatic repulsion, resulting in a higher
    
    
    (4.78)[1].

InductiveEffects N_Atom Pyridine Nitrogen (Electronegative Heteroatom) Inductive Inductive Electron Withdrawal (Through Sigma Bonds) N_Atom->Inductive Pos2 Ortho-Position (C2/C6) Strongest Effect Inductive->Pos2 Shortest Distance Pos3 Meta-Position (C3/C5) Moderate Effect Inductive->Pos3 Intermediate Distance Pos4 Para-Position (C4) Weakest Effect Inductive->Pos4 Longest Distance pKa_Drop Increased Acidity (Lower pKa1) Pos2->pKa_Drop pKa1 ~ 2.15 Pos3->pKa_Drop pKa1 ~ 2.43 Pos4->pKa_Drop pKa1 ~ 2.80

Caption: Logical relationship between nitrogen proximity and inductive lowering of pKa values.

Physiological and Analytical Implications

Understanding these


 values is non-negotiable for target-directed workflows.
  • Neuropharmacology : Quinolinic acid has

    
     values of 2.43 and 4.78. At physiological pH (7.4), it exists almost entirely as a fully ionized dianion[1]. This dianionic state is an absolute prerequisite for its molecular recognition by positively charged pockets in the NMDA receptor and the Receptor for Advanced Glycation End products (RAGE), driving its excitotoxic signaling cascade[1].
    
  • Luminescent Sensing : Dipicolinic acid (2,6-PDCA) is a classic antenna ligand for Lanthanides (e.g.,

    
    ). The first 
    
    
    
    (2.16) ensures that even in mildly acidic conditions, the ligand is sufficiently deprotonated to initiate coordination, while the second deprotonation (
    
    
    = 4.76) locks the metal into a highly stable, rigid chelate ring, displacing water molecules and massively enhancing luminescence quantum yields[5][6].

Speciation H2L Fully Protonated PDCA (pH < 2.0) HL Mono-deprotonated Species (pH 2.5 - 4.0) H2L->HL pKa1 (~2.2) -H+ L2 Fully Deprotonated Dianion (pH > 5.0) HL->L2 pKa2 (~4.7) -H+ Complex Stable Metal-PDCA Complex (Chelation Ring Formed) L2->Complex Coordination Metal Metal Ion Addition (e.g., Cu2+, Eu3+) Metal->Complex Binding

Caption: pH-dependent speciation of PDCA and subsequent metal chelation pathway.

Experimental Protocol: High-Precision Potentiometric Titration

To ensure absolute trustworthiness in thermodynamic modeling,


 values must be determined using a self-validating potentiometric titration system. The following protocol eliminates common artifacts (e.g., shifting activity coefficients, 

contamination) that plague standard pH measurements.

Step-by-Step Methodology:

  • Preparation of the Background Electrolyte :

    • Action: Prepare a 0.1 M

      
       solution using ultra-pure water (18.2 
      
      
      
      ).
    • Causality: Maintaining a high, constant ionic strength ensures that the activity coefficients of the chemical species remain static throughout the titration. This allows the derivation of true 7 rather than variable activity-based estimates[7].

  • Electrode Calibration (Gran's Plot Method) :

    • Action: Titrate a known volume of standardized 0.01 M

      
       (in 0.1 M 
      
      
      
      ) with standardized 0.1 M NaOH.
    • Causality: Commercial pH buffers measure hydrogen ion activity. By using a strong acid/strong base titration and applying a Gran's plot transformation, the glass electrode is calibrated to read hydrogen ion concentration directly (

      
      ), which is mandatory for accurate mass-balance calculations.
      
  • Sample Titration :

    • Action: Dissolve the PDCA derivative to a final concentration of 1.0 mM in 50 mL of the 0.1 M

      
       background electrolyte[7]. Seal the titration vessel and purge continuously with high-purity Argon gas.
      
    • Causality: The Argon blanket prevents atmospheric

      
       from dissolving into the solution. Dissolved 
      
      
      
      forms carbonic acid, which introduces a severe positive bias in the titrant volume required to reach alkaline pH.
    • Action: Titrate with 0.1 M NaOH in 0.01 mL increments. Program the autotitrator to wait for signal stability (< 0.1 mV/min drift) before recording the data point and adding the next increment.

  • Data Deconvolution :

    • Action: Export the raw Volume vs. mV data into a non-linear least-squares regression software (e.g., HYPERQUAD or SUPERQUAD).

    • Causality: Algorithmic fitting minimizes the sum of squared residuals across the entire titration curve, allowing for the precise mathematical resolution of overlapping

      
       values (where 
      
      
      
      ).

TitrationWorkflow Prep Sample Preparation (PDCA in 0.1M NaNO3) Calib Electrode Calibration (Gran's Plot Method) Prep->Calib Titrate Potentiometric Titration (Add 0.1M NaOH) Calib->Titrate Data Data Acquisition (pH vs. Volume) Titrate->Data Stirring & Ar Gas Fit Non-linear Regression (HYPERQUAD) Data->Fit Export Data Result pKa1 & pKa2 Determination Fit->Result Speciation Modeling

Caption: Self-validating experimental workflow for potentiometric pKa determination.

References

  • Molecular structure of quinolinic acid (QUIN). QUIN and its conversion... - ResearchGate. 1

  • Quinolinic acid CAS#: 89-00-9 - ChemicalBook. 2

  • Analyst - RSC Publishing. 6

  • Acid–base equilibria of the aqua adducts of Ru(II) arene complexes with functionalised pyridines - ResearchGate. 7

  • Lutidinic acid - Grokipedia. 3

  • Dissociation Constants Of Organic Acids And Bases - ZirChrom. 5

  • Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions - Vilnius University. 4

Sources

Thermal Stability and Decomposition Kinetics of 2,4,6-Trichloropyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Technical Guide for Materials Science and Drug Development

Executive Summary

Understanding the thermal stability of heterocyclic building blocks is a critical prerequisite for their successful integration into active pharmaceutical ingredients (APIs) and advanced polymeric materials. This whitepaper provides an in-depth analysis of the thermal degradation profile of 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (TCPDC) (CAS No. 35592-95-1). By contrasting TCPDC with its unsubstituted counterpart, 3,5-pyridinedicarboxylic acid (3,5-PDC), we delineate the mechanistic causality behind its thermal behavior and provide a self-validating experimental framework for its characterization.

Mechanistic Foundations of Thermal Stability

Electronic and Steric Effects of Halogenation

The thermal stability of pyridine dicarboxylic acids is heavily dependent on the electronic environment of the aromatic ring. Unsubstituted 3,5-PDC exhibits exceptionally high thermal stability, with an onset of decomposition exceeding 311 °C[1]. This robust stability is attributed to the rigid aromatic core and the unlikelihood of intermolecular hydrogen bond formation between the nitrogen atom and the meta-positioned carboxylic groups[2].

However, the introduction of three chlorine atoms at the 2, 4, and 6 positions in TCPDC fundamentally alters this stability. The mechanistic causality is twofold:

  • Inductive Destabilization (-I Effect): Chlorine is highly electronegative. The presence of three chlorine atoms exerts a strong electron-withdrawing inductive effect, draining electron density from the pyridine ring. During thermal stress, decarboxylation proceeds via a transition state that possesses carbanion character at the ring carbon. The electron-deficient trichloropyridine ring stabilizes this transition state, significantly lowering the activation energy required to break the C-C bond between the ring and the carboxylate group.

  • Steric Hindrance: The bulky chlorine atoms adjacent to the carboxylic acid groups (at the 2 and 4 positions, and 4 and 6 positions) induce severe steric strain. Heating exacerbates this strain, driving the molecule toward decarboxylation to relieve steric crowding.

Heating these molecules above their specific activation thresholds (e.g., ~1.93 eV for unsubstituted PDC on metal surfaces) induces irreversible decarboxylation and eventual ring opening[3].

Pathway A 2,4,6-TCPDC (Stable at RT) B Heating (~200 °C) A->B C Decarboxylation (-CO2) B->C D Dehalogenation (-HCl) C->D E Ring Opening (>300 °C) D->E

Thermal degradation pathway of 2,4,6-Trichloropyridine-3,5-dicarboxylic acid.

Self-Validating Experimental Protocol: TGA-DSC Analysis

To accurately quantify the decomposition temperature of TCPDC, researchers must employ a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach. The following protocol is designed as a self-validating system , ensuring that the data collected is free from instrumental artifacts or environmental contamination.

Methodological Causality & Workflow
  • Step 1: System Calibration (Validation Baseline)

    • Action: Calibrate the DSC heat flow using high-purity Indium (

      
       = 156.6 °C) and Zinc (
      
      
      
      = 419.5 °C) standards. Run an empty, hermetically sealed aluminum pan to establish a flat baseline[2].
    • Causality: Ensures that endothermic/exothermic peaks are absolute and not artifacts of furnace degradation.

  • Step 2: Micro-Sample Preparation

    • Action: Accurately weigh 2.0 to 5.0 mg of TCPDC[4] into a pre-tared alumina crucible.

    • Causality: Utilizing a micro-scale sample mass minimizes internal thermal gradients. Large samples insulate themselves, causing artificially broadened and delayed decomposition peaks.

  • Step 3: Inert Atmosphere Purge

    • Action: Purge the furnace with high-purity Nitrogen (

      
      ) at a flow rate of 50 mL/min for 15 minutes prior to heating[2].
      
    • Causality: An inert atmosphere isolates purely thermal degradation (pyrolysis/decarboxylation) from oxidative combustion, allowing for precise kinetic modeling.

  • Step 4: Dynamic Heating

    • Action: Heat the sample from 25 °C to 500 °C at a constant heating rate of 10 °C/min[2].

  • Step 5: Orthogonal Validation (Evolved Gas Analysis)

    • Action: Couple the TGA exhaust to a Fourier Transform Infrared (FTIR) spectrometer or Mass Spectrometer (MS).

    • Causality: By monitoring the real-time evolution of

      
       (m/z 44) and 
      
      
      
      (m/z 36), the system self-validates that the mass loss event recorded by the TGA is definitively decarboxylation and dehalogenation, rather than mere sublimation or solvent evaporation.

Workflow S1 1. System Calibration (In/Zn Standards) S2 2. Sample Prep (2-5 mg in Alumina) S1->S2 S3 3. Inert Purge (N2 at 50 mL/min) S2->S3 S4 4. Dynamic Heating (10 °C/min to 500 °C) S3->S4 S5 5. Orthogonal Validation (TGA-FTIR/MS) S4->S5

Self-validating TGA-DSC experimental workflow for thermal stability analysis.

Quantitative Thermal Data

The structural modifications between the unsubstituted and halogenated isomers result in distinct thermal profiles. The table below summarizes the comparative quantitative data.

CompoundCAS NumberOnset of Decomposition (

)
Peak Decarboxylation (

)
Primary Evolved Gases (TGA-MS)
3,5-Pyridinedicarboxylic acid 499-81-0> 311 °C~ 325 °C

2,4,6-Trichloropyridine-3,5-dicarboxylic acid 35592-95-1~ 190 - 210 °C~ 225 °C

,

(Note: The


 for TCPDC is significantly lower due to the combined -I effect and steric hindrance of the trichloro-substitution, which accelerates the cleavage of the carboxylate groups).

Strategic Implications for Drug Development & Materials Science

Polymer Synthesis Processing Windows

In materials science, pyridine dicarboxylic acids are highly sought after as monomers for developing safe, circular, and sustainable polyesters[1]. To be utilized effectively, the thermal stability of the monomer must exceed the temperatures required for polycondensation[1]. Because 3,5-PDC is stable above 311 °C, it is suitable for high-temperature melt polycondensation.

Conversely, the lower decomposition temperature of TCPDC restricts its processing window. Attempting melt polycondensation with TCPDC will result in premature decarboxylation and polymer chain termination. Therefore, researchers must utilize low-temperature solution polycondensation techniques—such as reacting the dicarboxylic acid with diols in pyridine at room temperature using coupling agents like picryl chloride[5].

API Formulation and Sterilization

In drug development, TCPDC serves as a critical intermediate[6]. Its thermal lability dictates strict downstream processing rules:

  • Sterilization: High-heat autoclaving must be strictly avoided to prevent degradation. Formulators should default to sterile filtration (for liquid formulations) or gamma irradiation (for dry powders).

  • Hot-Melt Extrusion (HME): If TCPDC derivatives are used in solid dispersion formulations, HME barrel temperatures must be strictly calibrated below 180 °C, utilizing plasticizers to lower the required processing temperature and prevent the generation of toxic

    
     gas during formulation.
    

References

  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Wageningen University & Research (WUR). Available at: [Link]

  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. ResearchGate. Available at:[Link]

  • Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). Figshare. Available at: [Link]

Sources

An In-depth Technical Guide to 2,6-Dichloropyridine-3,5-dicarboxylic Acid: Synthesis, Properties, and Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The compound of interest, 2,6-Dichloropyridine-3,5-dicarboxylic acid, is a specialized derivative of pyridine. While the initial query mentioned "Trichloropyridine-3,5-dicarboxylic acid," this appears to be a less common or potentially misnamed compound. This guide will focus on the dichlorinated analogue, a structure of significant interest in medicinal and materials chemistry.

This technical guide provides a comprehensive overview of 2,6-Dichloropyridine-3,5-dicarboxylic acid, a molecule with significant potential in the fields of medicinal chemistry and materials science. Given its structural features—a pyridine core with both chloro and carboxylic acid functional groups—it serves as a versatile building block for the synthesis of novel compounds. This document will detail its chemical identifiers, a proposed synthetic pathway from its dinitrile precursor, its anticipated properties, and potential applications, with a focus on providing actionable insights for researchers and professionals in drug development.

Chemical Identifiers and Physicochemical Properties

Table 1: Chemical Identifiers

Identifier2,6-Dichloropyridine-3,5-dicarboxylic acid (Proposed)2,6-Dichloropyridine-3,5-dicarbonitrile (Precursor)
CAS Number Not assigned151229-84-4[1]
Molecular Formula C₇H₃Cl₂NO₄C₇HCl₂N₃[2][3]
Molecular Weight 236.01 g/mol 198.01 g/mol [2][3]
IUPAC Name 2,6-dichloropyridine-3,5-dicarboxylic acid2,6-dichloropyridine-3,5-dicarbonitrile
Canonical SMILES C1=C(C(=C(N=C1Cl)C(=O)O)Cl)C(=O)OC1=C(C(=C(N=C1Cl)C#N)Cl)C#N

Synthesis and Mechanism

The synthesis of 2,6-Dichloropyridine-3,5-dicarboxylic acid can be achieved through a two-step process starting from readily available precursors. The initial step involves the synthesis of the dinitrile intermediate, 2,6-Dichloropyridine-3,5-dicarbonitrile, which is then hydrolyzed to the target dicarboxylic acid.

Step 1: Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile

A reported synthesis for this dinitrile involves the reaction of 2-amino-6-chloropyridine-3,5-dicarbonitrile with copper(II) chloride and isopentyl nitrite.[2][3]

Experimental Protocol:

  • To a solution of 2-amino-6-chloropyridine-3,5-dicarbonitrile (1 equivalent) and CuCl₂ (1.5 equivalents) in dry acetonitrile, add isopentyl nitrite (1.5 equivalents).[2][3]

  • Heat the mixture at 65°C for 5 hours.[2][3]

  • After cooling, acidify the solution to a pH of 3 with 2N HCl.[2][3]

  • Extract the product with dichloromethane (3x) and dry the combined organic layers with Na₂SO₄.[2][3]

  • Remove the solvent under reduced pressure and purify the crude product by flash chromatography to yield 2,6-dichloropyridine-3,5-dicarbonitrile.[2][3]

Step 2: Hydrolysis to 2,6-Dichloropyridine-3,5-dicarboxylic acid

The hydrolysis of the dinitrile to the dicarboxylic acid is a standard procedure in organic synthesis, typically carried out under acidic or basic conditions.

Proposed Experimental Protocol:

  • Reflux a solution of 2,6-Dichloropyridine-3,5-dicarbonitrile in a concentrated aqueous acid (e.g., 6M HCl or H₂SO₄) or a strong base (e.g., 6M NaOH) until the reaction is complete (monitored by TLC or LC-MS).

  • If using acidic hydrolysis, cool the reaction mixture and collect the precipitated dicarboxylic acid by filtration.

  • If using basic hydrolysis, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid, which can then be collected by filtration.

  • Wash the collected solid with cold water and dry under vacuum to obtain 2,6-Dichloropyridine-3,5-dicarboxylic acid.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2-amino-6-chloropyridine-3,5-dicarbonitrile 2-amino-6-chloropyridine-3,5-dicarbonitrile 2,6-Dichloropyridine-3,5-dicarbonitrile 2,6-Dichloropyridine-3,5-dicarbonitrile 2-amino-6-chloropyridine-3,5-dicarbonitrile->2,6-Dichloropyridine-3,5-dicarbonitrile CuCl2, Isopentyl Nitrite Acetonitrile, 65°C 2,6-Dichloropyridine-3,5-dicarboxylic acid 2,6-Dichloropyridine-3,5-dicarboxylic acid 2,6-Dichloropyridine-3,5-dicarbonitrile->2,6-Dichloropyridine-3,5-dicarboxylic acid Acid or Base Hydrolysis (e.g., H2SO4 or NaOH), Reflux

Caption: Synthetic pathway for 2,6-Dichloropyridine-3,5-dicarboxylic acid.

Potential Applications in Drug Discovery and Materials Science

Pyridine carboxylic acids are a well-established class of compounds in pharmaceutical research, with many approved drugs containing this scaffold.[4][5] The presence of two carboxylic acid groups and two chlorine atoms on the pyridine ring of 2,6-Dichloropyridine-3,5-dicarboxylic acid makes it a highly attractive building block for creating diverse molecular architectures.

Medicinal Chemistry
  • Enzyme Inhibition: The pyridine carboxylic acid motif is found in numerous enzyme inhibitors.[4][5] The dicarboxylic acid functionality can act as a strong binding group for the active sites of various enzymes, while the chlorine atoms can be substituted to modulate potency and selectivity.

  • Antimicrobial Agents: Pyridine derivatives have been investigated for their antibacterial and antifungal properties.[2] The unique electronic properties of this dichlorinated dicarboxylic acid could be exploited to develop new antimicrobial agents.

  • Metal Chelators: The dicarboxylic acid groups can chelate metal ions, a property that is relevant for developing treatments for diseases associated with metal dysregulation.

Materials Science
  • Metal-Organic Frameworks (MOFs): The rigid structure and multiple coordination sites of 2,6-Dichloropyridine-3,5-dicarboxylic acid make it an excellent candidate as an organic linker for the construction of MOFs. These materials have potential applications in gas storage, separation, and catalysis.

  • Functional Polymers: This compound can be used as a monomer for the synthesis of specialty polymers with tailored thermal and electronic properties.

Applications cluster_drug_discovery Drug Discovery cluster_materials_science Materials Science 2,6-Dichloropyridine-3,5-dicarboxylic acid 2,6-Dichloropyridine-3,5-dicarboxylic acid Enzyme Inhibitors Enzyme Inhibitors 2,6-Dichloropyridine-3,5-dicarboxylic acid->Enzyme Inhibitors Antimicrobial Agents Antimicrobial Agents 2,6-Dichloropyridine-3,5-dicarboxylic acid->Antimicrobial Agents Metal Chelators Metal Chelators 2,6-Dichloropyridine-3,5-dicarboxylic acid->Metal Chelators Metal-Organic Frameworks (MOFs) Metal-Organic Frameworks (MOFs) 2,6-Dichloropyridine-3,5-dicarboxylic acid->Metal-Organic Frameworks (MOFs) Functional Polymers Functional Polymers 2,6-Dichloropyridine-3,5-dicarboxylic acid->Functional Polymers

Caption: Potential applications of 2,6-Dichloropyridine-3,5-dicarboxylic acid.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling 2,6-Dichloropyridine-3,5-dicarboxylic acid and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,6-Dichloropyridine-3,5-dicarboxylic acid represents a promising, albeit underexplored, chemical entity for researchers in drug discovery and materials science. Its synthesis from a known dinitrile precursor is straightforward, and its structural features suggest a wide range of potential applications. This guide provides a foundational understanding of this compound, intended to stimulate further research and development into its unique properties and uses.

References

Sources

Comprehensive Safety and Toxicity Profile of Trichloropyridine Derivatives: A Technical Guide for Drug Development and Chemical Safety

Author: BenchChem Technical Support Team. Date: March 2026

As trichloropyridine derivatives (e.g., 2,3,5-trichloropyridine and 2,4,6-trichloropyridine) become increasingly critical as intermediates in the synthesis of agrochemicals (such as chlorpyrifos) and novel pharmaceuticals, understanding their safety data sheet (SDS) profiles and mechanistic toxicology is paramount.

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of hazards, but as a predictable system governed by molecular structure. This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and validated experimental workflows required to safely handle and evaluate trichloropyridine derivatives.

Structural Causality and Physicochemical Hazards

The hazard profile of a trichloropyridine derivative is directly dictated by the substitution pattern of the highly electronegative chlorine atoms on the pyridine ring. The electron-withdrawing nature of these halogens depletes the electron density of the aromatic ring, significantly altering its reactivity and lipophilicity.

For instance, the 2,4,6-substitution pattern creates a highly electron-deficient ring. This makes the molecule highly susceptible to nucleophilic attack by biological thiols and amines present in mucosal membranes, which explains why 2,4,6-trichloropyridine is classified as causing Category 1 Serious Eye Damage [2]. Conversely, 2,3,5-trichloropyridine exhibits slightly different steric shielding, typically resulting in Category 2 Eye/Skin Irritation [1].

Quantitative Hazard Summary

The following table synthesizes the core SDS quantitative data for key trichloropyridine isomers, establishing a baseline for risk assessment.

Chemical DerivativeCAS NumberAcute Oral Toxicity (LD50)Skin Corrosion / IrritationEye Damage / IrritationAquatic Toxicity
2,3,5-Trichloropyridine 16063-70-0~2,316 mg/kg (Rat) - Cat 4Category 2 (Irritant)Category 2A (Irritant)Chronic Category 3
2,4,6-Trichloropyridine 16063-69-7Harmful (Cat 4)Category 1 (Sensitizer)Category 1 (Severe Damage)Chronic Category 3
2,3,6-Trichloropyridine 6515-09-9150 mg/kg (Mouse, ip)Category 2 (Irritant)Category 2A (Irritant)No Data Available

Data aggregated from standardized GHS Safety Data Sheets [1] [2].

Mechanistic Toxicology of Trichloropyridine Derivatives

Understanding the toxicity of these derivatives requires moving beyond macroscopic symptoms to the cellular level. The high lipophilicity (LogP) of trichloropyridines facilitates rapid penetration of phospholipid bilayers. Once intracellular, toxicity manifests through two primary causal pathways:

  • Direct Membrane Disruption: The accumulation of lipophilic chlorinated compounds in the cell membrane alters fluidity, leading to the leakage of intracellular contents and rapid necrotic cell death.

  • Hepatic CYP450 Metabolism: In vivo, xenobiotic metabolism by Cytochrome P450 enzymes (specifically N-oxidation at the pyridine nitrogen) generates reactive N-oxide intermediates. These intermediates induce oxidative stress, deplete intracellular glutathione, and ultimately trigger apoptotic pathways [4].

ToxicityMechanism A Trichloropyridine Exposure B Membrane Penetration (High Lipophilicity) A->B C Hepatic CYP450 Metabolism B->C F Cellular Apoptosis / Necrosis B->F Direct Membrane Disruption D N-Oxidation & Reactive Intermediates C->D E ROS Generation & Oxidative Stress D->E E->F

Diagram 1: Mechanistic pathway of trichloropyridine-induced cytotoxicity and oxidative stress.

In Vitro to In Vivo (IVIV) Toxicity Extrapolation

Historically, establishing the LD50 of novel pyridine derivatives required extensive animal testing. Modern toxicological frameworks now utilize the In Vitro-In Vivo (IVIV) extrapolation approach, specifically leveraging the BALB/3T3 Neutral Red Uptake (NRU) assay [3] [5].

The Causality of the Assay: Neutral red is a weak cationic dye that penetrates cell membranes via non-ionic passive diffusion and concentrates in the acidic environment of lysosomes. Dead or damaged cells lose the ability to maintain this pH gradient, causing the dye to leak out. Therefore, retained dye is a direct, causal indicator of lysosomal integrity and cell viability.

Protocol: BALB/3T3 Neutral Red Uptake Assay for LD50 Estimation

To ensure scientific integrity, this protocol is designed as a self-validating system . The inclusion of Sodium Dodecyl Sulfate (SDS) as a positive control ensures that if the assay's sensitivity drifts, the plate is automatically invalidated.

Step 1: Cell Seeding and Culture

  • Harvest BALB/3T3 murine fibroblast cells at 80% confluence.

  • Seed cells into a 96-well tissue culture plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% Calf Serum.
    
  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified environment to allow for cell attachment.

Step 2: Compound Dosing & Self-Validation Controls

  • Prepare a stock solution of the trichloropyridine derivative in DMSO (final DMSO concentration in wells must not exceed 0.1% to prevent solvent toxicity).

  • Perform a 1:2 serial dilution to create 8 test concentrations (e.g., 1.5 µg/mL to 200 µg/mL).

  • Self-Validation: Dose designated wells with Sodium Dodecyl Sulfate (SDS) at known cytotoxic concentrations. Dose negative control wells with 0.1% DMSO vehicle.

  • Incubate the dosed plate for 48 hours.

Step 3: Neutral Red Staining

  • Aspirate the test media and wash cells carefully with pre-warmed PBS.

  • Add 100 µL of Neutral Red medium (50 µg/mL) to each well. Incubate for 3 hours.

  • Aspirate the dye and wash cells with a destaining solution (1% glacial acetic acid, 50% ethanol, 49% distilled water) to extract the dye from intact lysosomes.

Step 4: Quantification and Extrapolation

  • Shake the plate rapidly on a microtiter plate shaker for 10 minutes.

  • Read the absorbance at 540 nm using a microplate reader.

  • Calculate the

    
     (concentration reducing viability by 50%).
    
  • Extrapolate

    
    :  Utilize the validated Registry of Cytotoxicity (RC) linear regression formula:
    
    
    
    
    [3].

IVIVProtocol Step1 1. Cell Culture BALB/3T3 Seeding Step2 2. Compound Dosing (8 Concentrations) Step1->Step2 Step3 3. Incubation (48 Hours, 37°C) Step2->Step3 Step4 4. Neutral Red Staining Step3->Step4 Step5 5. Absorbance Quantification Step4->Step5 Step6 6. IC50 to LD50 Extrapolation Step5->Step6

Diagram 2: Step-by-step IVIV protocol for extrapolating in vivo LD50 from in vitro IC50 data.

Occupational Safety and Emergency Response

When translating bench-scale toxicology to industrial handling, the SDS mandates strict engineering controls.

  • Decomposition Hazards: Trichloropyridines are stable under normal conditions but decompose under excessive heat to release highly toxic gases, including Carbon Monoxide (CO), Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), and potentially Phosgene [1] [2] [4].

  • Incompatible Materials: Strong oxidizing agents and strong acids must be strictly avoided to prevent violent exothermic reactions.

  • Engineering Controls: Handling must occur within a closed system or under local exhaust ventilation. Due to the high risk of severe eye damage (particularly with the 2,4,6-isomer), air-tight chemical safety goggles and impermeable nitrile gloves are non-negotiable PPE [1] [2].

References

  • TCI Chemicals. "SAFETY DATA SHEET: 2,3,5-Trichloropyridine." tcichemicals.com.
  • Fisher Scientific. "SAFETY DATA SHEET: 2,4,6-Trichloropyridine." fishersci.com.
  • JRF Global. "IVIV (In Vitro-In Vivo extrapolation) approach to estimate doses for acute oral systemic toxicity tests." jrfglobal.com.
  • National Institutes of Health (NIH). "Toxicity Studies of o-Chloropyridine." nih.gov.
  • National Institutes of Health (NIH). "The Registry of Cytotoxicity: toxicity testing in cell cultures to predict acute toxicity (LD50)." nih.gov.

Engineering Halogenated Pyridine Dicarboxylic Acids: Synthesis, Photophysics, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Core Focus: Mechanistic synthesis, photophysical causality, and application of halogenated pyridine dicarboxylic acids (HPDAs) in advanced materials and biological sensing.

The Chemical Causality of Halogenation in Pyridine Scaffolds

Pyridine dicarboxylic acids—most notably pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) and its 3,4-isomers—are ubiquitous ligands in coordination chemistry and essential building blocks in pharmaceutical design. However, the introduction of a halogen atom (Fluorine, Chlorine, or Bromine) onto the pyridine ring fundamentally alters the molecule's electronic landscape.

The causality behind this modification lies in the interplay between the halogen's inductive electron-withdrawing effect (-I) and its mesomeric electron-donating effect (+M). In the case of 4-substituted halogenated DPAs , the strong -I effect decreases the electron density on both the pyridine nitrogen and the carboxylate oxygens. While this intuitively suggests a weaker coordinate bond with metal centers, it paradoxically optimizes the ligand for specific high-value applications:

  • Photophysical Tuning: Halogenation alters the triplet state (

    
    ) energy of the ligand. This fine-tuning minimizes back-energy transfer and enhances intersystem crossing (ISC), making HPDAs superior "antenna" ligands for sensitizing lanthanide luminescence[1].
    
  • Orthogonal Reactivity: In drug development, bromine or chlorine substituents (e.g., 5-bromopyridine-3,4-dicarboxylic acid) serve as orthogonal handles for transition-metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), allowing for late-stage functionalization without disrupting the dicarboxylic acid pharmacophore.

Quantitative Data: Key Halogenated Pyridine Dicarboxylic Acids

To facilitate experimental selection, the following table summarizes the physicochemical properties and primary applications of the most critical HPDA derivatives utilized in contemporary research[1][2][3].

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural FeaturePrimary Application
4-Chloropyridine-2,6-dicarboxylic acid 4722-94-5C

H

ClNO

201.56 g/mol 4-position Cl substitutionNear-IR Lanthanide Sensitization
4-Fluoropyridine-2,6-dicarboxylic acid 2386706-72-3C

H

FNO

185.11 g/mol Highly electronegative 4-FBacterial Spore Detection (Tb

)
5-Bromopyridine-3,4-dicarboxylic acid 90325-36-3C

H

BrNO

246.01 g/mol 5-position Br, 3,4-dicarboxylPharmaceutical Scaffold Synthesis

Photophysical Mechanisms: The Halogen-Enhanced Antenna Effect

The most prominent application of 4-halogenated DPAs is the sensitization of lanthanide ions (Ln


). Lanthanides possess forbidden 4f-4f transitions, resulting in extremely low direct absorption cross-sections. HPDAs solve this by acting as light-harvesting antennas.

The presence of a halogen, particularly chlorine or fluorine, enhances the efficiency of energy transfer to ions like Tb


, Nd

, and Er

[1][3]. The heavy-atom effect facilitates Intersystem Crossing (ISC) from the ligand's excited singlet state (

) to its triplet state (

). The modified

energy level aligns perfectly with the emitting resonance levels of the lanthanide, drastically increasing the quantum yield.

AntennaEffect S0 Ground State (S0) Halogenated Ligand S1 Excited Singlet (S1) Absorption S0->S1 UV Excitation T1 Triplet State (T1) Intersystem Crossing S1->T1 ISC (Halogen Enhanced) T1->S0 Non-radiative Loss Ln Lanthanide Ion (4f) Excited State T1->Ln Energy Transfer Emission Narrowband Emission (Luminescence) Ln->Emission Radiative Decay

Fig 1: Antenna effect mechanism in halogenated pyridine dicarboxylate-lanthanide complexes.

Self-Validating Experimental Protocols

Protocol A: Multigram Synthesis of 4-Chloropyridine-2,6-dicarboxylic acid

This protocol details the deoxygenative chlorination of a pyridine precursor. The methodology is designed to be self-validating through observable phase changes and precise thermal control[2].

Reagents: 4-Hydroxy-2,6-pyridinedicarboxylic acid (43.76 g, 0.218 mol), Phenylphosphonic dichloride (122 mL, 0.87 mol).

Step-by-Step Workflow:

  • Atmospheric Control & Mixing: Combine the reagents in a 500 mL three-necked round-bottomed flask. Fit the flask with a reflux condenser and a calcium chloride desiccant tube. Purge continuously with nitrogen. Causality: Phenylphosphonic dichloride is highly moisture-sensitive; the N

    
     blanket prevents premature hydrolysis and degradation of the chlorinating agent.
    
  • Thermal Initiation: Heat the suspension in an oil bath to 75°C.

  • Exothermic Management (Self-Validation Step): At exactly 75°C, the reaction will become violently exothermic, generating significant foam. Causality: This indicates the active substitution of the hydroxyl group. Control the foam by adjusting the heating rate and physically passing the nitrogen stream directly into the foam to break the bubbles.

  • Maturation: Once the foaming subsides and the reaction stabilizes, slowly increase the temperature to 130°C. Maintain continuous stirring for 3 hours. The mixture will turn slightly red.

  • Quenching & Hydrolysis: Cool the mixture to 50°C. Slowly pour the mixture into 500 mL of deionized water under vigorous stirring. Causality: This step quenches unreacted phenylphosphonic dichloride. The water temperature will spike; maintain stirring at 40-50°C for 1 hour to ensure complete hydrolysis of intermediate phosphonic esters.

  • Purification & Validation: Allow the mixture to cool to room temperature overnight. Collect the resulting cream-colored precipitate via diafiltration. To remove residual phenylphosphonic acid, resuspend the solid in 500 mL of deionized water at 55°C for 30 minutes, filter, and air-dry.

    • Validation: Perform

      
      H NMR (d
      
      
      
      -DMSO). A successful synthesis yields a single, distinct peak at 8.24 ppm. Elemental analysis should confirm Cl content at ~16.42%[2].

Synthesis Reactants 4-Hydroxypyridine-2,6-dicarboxylic acid + Phenylphosphonic dichloride Heating Heating (75°C -> 130°C) N2 Protection Reactants->Heating Exothermic Reaction Hydrolysis Hydrolysis Pour into Deionized Water Heating->Hydrolysis Cooling to 50°C Purification Purification Diafiltration & Recrystallization Hydrolysis->Purification Precipitate Collection Product 4-Chloropyridine-2,6-dicarboxylic acid (Pure Product) Purification->Product Yield Confirmation

Fig 2: Step-by-step synthesis workflow for 4-chloropyridine-2,6-dicarboxylic acid.

Protocol B: Application in Bacterial Endospore Detection

Bacterial spores (such as Bacillus anthracis) contain high concentrations of natural dipicolinic acid (DPA). 4-Fluoropyridine-2,6-dicarboxylic acid (F-DPA) is utilized to engineer highly specific Tb


 receptor sites for rapid spore detection[3].

Step-by-Step Workflow:

  • Receptor Complexation: Synthesize a binary complex using Terbium(III) and a macrocycle, specifically Tb(DO2A)

    
     (where DO2A is 1,4,7,10-tetraazacyclododecane-1,7-bisacetate).
    
  • Ligand Enhancement: Introduce F-DPA to the system. Causality: The highly electron-withdrawing 4-fluoro group decreases electron density on the chelating side of the DPA. This local charge variation creates a "gadolinium break" effect, rendering the terbium complex an exceptionally effective and specific receptor site for incoming analytes[3].

  • Assay Execution: Introduce the biological sample. The natural DPA from the spores binds to the engineered Tb(DO2A)

    
     complex.
    
  • Luminescence Readout: Excite the sample at the ligand's absorption maximum (approx. 270-280 nm) and measure the sensitized Tb

    
     emission at 545 nm. The presence of the fluorinated receptor architecture improves binding affinity by an order of magnitude, drastically lowering the limit of detection (LOD) for bacterial spores[3].
    

Conclusion

The strategic halogenation of pyridine dicarboxylic acids transforms standard chelating agents into highly specialized functional molecules. Whether utilizing the heavy-atom effect of 4-chloro-DPA to achieve hypersensitivity in Erbium near-infrared emission[1], or leveraging the extreme electronegativity of 4-fluoro-DPA to engineer state-of-the-art biological sensors for homeland security[3], HPDAs represent a critical frontier in molecular design. Mastery of their synthesis and photophysical causality is essential for next-generation drug discovery and materials science.

References

  • California Institute of Technology (CaltechTHESIS) - Life in Extreme Environments: Lanthanide-Based Detection of Bacterial Spores and Other Sensor Design Pursuits. Available at: [Link]

  • The University of Manchester - Modified pyridine-2,6-dicarboxylate acid ligands for sensitization of near-infrared luminescence from lanthanide ions (Ln3+ = Pr3+, Nd3+, Gd3+, Dy3+, Er3+). Available at:[Link]

Sources

An In-depth Technical Guide to the Crystal Packing and Hydrogen Bonding in Trichloropyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the anticipated crystal packing and hydrogen bonding characteristics of 2,4,6-trichloropyridine-3,5-dicarboxylic acid. While a definitive crystal structure is not publicly available in the Cambridge Structural Database (CSD) as of this writing[1][2][3], this document leverages established principles of supramolecular chemistry and crystallographic data from analogous structures to construct a predictive model of its solid-state architecture. We will explore the likely intermolecular interactions, including robust hydrogen bonding and potential halogen bonding, that govern the crystal lattice. Furthermore, this guide details the necessary experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction required to elucidate the precise three-dimensional structure. This document is intended to serve as a foundational resource for researchers investigating this compound for applications in drug development and materials science, where a thorough understanding of its solid-state properties is paramount.

Introduction: The Significance of Solid-State Structure

The therapeutic efficacy, stability, and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. Crystal packing, the specific arrangement of molecules in a crystal lattice, and the intricate network of intermolecular interactions dictate crucial physicochemical characteristics such as solubility, dissolution rate, and melting point. For a molecule like 2,4,6-trichloropyridine-3,5-dicarboxylic acid (CAS No. 35592-95-1)[4][5][6], which possesses a rich combination of functional groups—a pyridine ring, two carboxylic acids, and three chlorine atoms—a detailed understanding of its supramolecular assembly is critical for its development and application.

The pyridine core, substituted with electron-withdrawing chlorine atoms and hydrogen-bond-donating/accepting carboxylic acid groups, suggests a high potential for forming complex and stable supramolecular architectures. These interactions are not merely structural curiosities; they are fundamental to the molecule's behavior and can be engineered to create novel crystalline forms (polymorphs, co-crystals) with tailored properties.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of 2,4,6-trichloropyridine-3,5-dicarboxylic acid is not widely detailed in the surveyed literature. However, a plausible synthetic route can be inferred from related chemistries. A common approach to substituted pyridines involves multi-step synthesis. For instance, the synthesis of 2,4,6-trichloropyridine often starts from 2,6-dichloropyridine, which is first oxidized to the N-oxide and then chlorinated[7]. A similar strategy could be envisioned for the dicarboxylic acid derivative, likely starting from a corresponding pyridine-3,5-dicarboxylic acid precursor, followed by chlorination.

Recommended Crystallization Protocol

Obtaining high-quality single crystals suitable for X-ray diffraction is the pivotal first step in structural elucidation. For a polar, polyfunctional molecule like trichloropyridine-3,5-dicarboxylic acid, the following methods are recommended:

Experimental Protocol: Single Crystal Growth

  • Solvent Selection:

    • Begin with a range of solvents of varying polarity. Given the molecule's structure, suitable candidates include methanol, ethanol, acetone, ethyl acetate, and mixtures thereof with water.

    • The goal is to find a solvent or solvent system in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a chosen solvent at room temperature.

    • Loosely cap the vial to allow for slow solvent evaporation over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Slow Cooling:

    • Prepare a saturated solution at an elevated temperature (e.g., 50-60°C).

    • Allow the solution to cool slowly to room temperature. A Dewar flask or an insulated container can be used to slow the cooling rate, which is often crucial for obtaining high-quality crystals.

  • Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is readily soluble (the "good" solvent).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a solvent in which the compound is insoluble (the "poor" solvent or anti-solvent).

    • Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Predictive Analysis of Crystal Packing and Hydrogen Bonding

Based on the molecular structure, we can predict the key intermolecular interactions that will define the crystal packing of 2,4,6-trichloropyridine-3,5-dicarboxylic acid.

Primary Hydrogen Bonding Motifs

The two carboxylic acid groups are the most potent hydrogen bond donors and acceptors. In the solid state, carboxylic acids almost universally form strong hydrogen bonds. The most common motif is the formation of a centrosymmetric dimer via O-H···O hydrogen bonds between the carboxyl groups of two molecules.

Alternatively, catemeric (chain-forming) or more complex hydrogen-bonded networks involving the pyridine nitrogen as an acceptor are possible, as seen in some pyridine-dicarboxylic acid complexes[8][9]. The relative basicity of the pyridine nitrogen, which is reduced by the electron-withdrawing effect of the three chlorine atoms, will influence its ability to compete as a hydrogen bond acceptor with the carboxyl oxygen atoms.

Secondary Interactions: Halogen Bonding and π-π Stacking

Beyond the dominant hydrogen bonds, other weaker interactions will play a crucial role in the overall crystal packing.

  • Halogen Bonding: The chlorine atoms on the pyridine ring are potential halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the oxygen of a carboxyl group or the nitrogen of a pyridine ring from an adjacent molecule[10][11][12]. These interactions, denoted as C-Cl···O or C-Cl···N, could link the primary hydrogen-bonded motifs into a more extensive three-dimensional network.

  • π-π Stacking: The electron-deficient nature of the trichlorinated pyridine ring makes it a good candidate for π-π stacking interactions. These interactions typically occur between parallel, offset aromatic rings and contribute significantly to the cohesive energy of the crystal. The stacking of these rings could lead to the formation of columnar or layered structures[8][9].

G Dimer Carboxylic Acid Dimers (Primary Motif) Sheets 2D Sheets/Layers Dimer->Sheets Halogen Bonding (C-Cl···O/N) 3D_Network 3D Supramolecular Network Sheets->3D_Network π-π Stacking (Inter-layer)

Experimental Characterization: Single-Crystal X-ray Diffraction

To definitively determine the crystal structure, a single-crystal X-ray diffraction experiment is essential.

Experimental Protocol: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection:

    • The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector[10][13].

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of orientations.

  • Data Processing:

    • The collected diffraction spots are indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

    • The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement:

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined using a full-matrix least-squares procedure on F² to achieve the best fit between the observed and calculated structure factors[10].

Expected Crystallographic Data

The results of the X-ray diffraction experiment would be summarized in a table similar to the one below.

Parameter Predicted/Expected Value
Chemical FormulaC₇H₂Cl₃NO₄
Formula Weight270.45 g/mol [4][5]
Crystal SystemMonoclinic or Orthorhombic (common for organic molecules)
Space GroupCentrosymmetric (e.g., P2₁/c, C2/c, Pbca) is likely if dimers form
a, b, c (Å)To be determined
α, β, γ (°)To be determined
V (ų)To be determined
Z (molecules/unit cell)2, 4, or 8 are common
Density (calculated)To be determined
R-factor (R1)< 0.05 for a well-refined structure
wR2< 0.15 for a well-refined structure
Predicted Intermolecular Interaction Geometries

A detailed analysis of the refined structure would yield precise geometric parameters for the intermolecular interactions.

Interaction Type Donor Acceptor D···A Distance (Å) D-H···A Angle (°)
Hydrogen BondO-HO=C2.5 - 2.8160 - 180
Hydrogen BondO-HN (pyridine)2.6 - 3.0150 - 180
Halogen BondC-ClO=C3.0 - 3.5~165
Halogen BondC-ClN (pyridine)3.0 - 3.5~165

Conclusion and Implications

This technical guide has presented a predictive framework for understanding the crystal packing and hydrogen bonding of 2,4,6-trichloropyridine-3,5-dicarboxylic acid. The presence of strong hydrogen-bonding carboxylic acid groups, a pyridine ring, and chlorine atoms capable of halogen bonding suggests a rich and complex supramolecular chemistry. The formation of robust carboxylic acid dimers is highly probable, which are likely to be further assembled into higher-order structures through halogen bonding and π-π stacking interactions.

The detailed experimental protocols provided herein offer a clear path for the definitive structural elucidation of this compound. For drug development professionals and materials scientists, a thorough characterization of the solid state is not merely an academic exercise. It is a critical step in controlling the material properties that dictate performance, stability, and ultimately, the viability of a chemical entity for its intended application. The insights gained from such a study would enable the rational design of new crystalline forms with optimized properties, paving the way for its use in advanced pharmaceutical formulations and functional materials.

References

  • AIP Publishing. (n.d.). Hydrogen bond studies. 85. A very short, asymmetrical, intramolecular hydrogen bond: A neutron diffraction study of pyridine‐2,3‐dicarboxylic acid (C7H5NO4). Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 20). Novel hydrogen-bonded three-dimensional network complexes containing copper-pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dichlorine–pyridine N-oxide halogen-bonded complexes. PMC. Retrieved from [Link]

  • International Union of Crystallography. (2005, September 10). Hydrogen bonding and π–π interactions in a laminar structure: benzene-1,3-dicarboxylic acid–4-methylpyridine (1/2). Retrieved from [Link]

  • ResearchGate. (n.d.). A summary of types of X‐ray crystal structures of halogen‐ and hydrogen‐bonded complexes presented using the saccharin donor. Retrieved from [Link]

  • MDPI. (2024, April 11). Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron. Retrieved from [Link]

  • ResearchGate. (2005). Hydrogen bonding and π–π interactions in a laminar structure: benzene-1,3-dicarboxylic acid–4-methylpyridine (1/2). Retrieved from [Link]

  • ACS Publications. (2025, December 23). Cocrystals of 1,2-Diiodotetrafluorobenzene with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Crystal Growth & Design. Retrieved from [Link]

  • Google Patents. (n.d.). CN104892497A - Synthetic method of 2,4,6-trichloropyridine.
  • Semantic Scholar. (2024, April 20). Halogen-bonded charge-transfer co-crystal scintillators for high-resolution X-ray imaging. Retrieved from [Link]

  • University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. Retrieved from [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Cambridge Structural Database. Retrieved from [Link]

Sources

The Electronic Architecture of Trichlorinated Pyridine Ligands: From FMO Modulation to Catalytic Mastery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trichlorinated pyridines (e.g., 2,3,5-trichloropyridine and 3,4,5-trichloropyridine) represent a unique class of heterocyclic ligands that defy the traditional paradigm of pyridine coordination chemistry. While unsubstituted pyridine acts primarily as a strong


-donor, the strategic installation of three chlorine atoms fundamentally reprograms the molecule's electronic architecture. By exerting a profound cumulative inductive effect (

), trichlorination lowers the energies of the Frontier Molecular Orbitals (FMOs), transforming the ligand into a potent

-acceptor. This in-depth technical guide explores the quantum mechanical underpinnings of these electronic shifts, their impact on transition metal catalysis, and the self-validating experimental workflows required to harness their unique reactivity.

Quantum Mechanical Reprogramming & FMO Theory

The electronic behavior of a ligand is dictated by the spatial distribution and energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[1]. In standard pyridine, the nitrogen lone pair resides in a high-energy


 hybridized orbital, making it an excellent nucleophile and 

-donor.

However, the introduction of three highly electronegative chlorine atoms fundamentally alters this landscape:

  • HOMO Stabilization: The cumulative electron-withdrawing effect of the halogens pulls electron density away from the nitrogen atom. This stabilizes the HOMO, significantly reducing the ligand's nucleophilicity and

    
    -donating capacity[2].
    
  • LUMO Depression: The

    
     effect simultaneously stabilizes the anti-bonding 
    
    
    
    orbitals. The resulting lowered LUMO energy drastically increases the molecule's electrophilicity, making it an exceptional electron acceptor[1].

This orbital reprogramming dictates regioselectivity. Because the ring is highly electron-deficient, electrophilic aromatic substitution is virtually impossible. Instead, nucleophilic attack is highly favored at the C2, C4, and C6 positions, as these sites optimally stabilize the negative charge of the intermediate Meisenheimer complex[1].

Quantitative Electronic Profiling

The shift in electronic properties can be quantified using Hammett substituent constants (


) and Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G+(d,p) level of theory)[2].

Table 1: Comparative Electronic Properties of Pyridine Ligands

Ligand

(Hammett)
HOMO (eV)LUMO (eV)

-Acceptor Capacity
Primary Catalytic Role
Pyridine0.00-6.30-0.50LowStrong

-donor, general base
3-Chloropyridine+0.37-6.55-0.85ModerateMild

-acceptor
3,4,5-Trichloropyridine+1.07-7.10-1.60HighLow-valent metal stabilization
2,3,5-Trichloropyridine+1.15-7.25-1.75HighCross-coupling electrophile/ligand

Coordination Dynamics: -Donation vs. -Backbonding

The catalytic utility of trichloropyridines stems from their ability to modulate the redox potential of transition metal centers. When coordinated to electron-rich, low-valent metals (e.g., Pd(0), Co(I), or Ir(III)), the lowered LUMO of the trichloropyridine ligand perfectly aligns with the filled metal


-orbitals. This energy match facilitates intense metal-to-ligand 

-backbonding
.

By pulling electron density away from the metal center, trichloropyridines prevent the over-stabilization of high-oxidation-state intermediates, thereby accelerating reductive elimination steps in cross-coupling cycles.

Furthermore, the electron-withdrawing nature of the ring induces profound Non-Covalent Interactions (NCIs). Experimental charge density analyses reveal that the polarization of the C-Cl bonds creates a positive electrostatic potential (


-hole) on the distal end of the halogens. This drives robust halogen bonding. For instance, in 

, ultra-short Cl···Cl interactions (3.1912 Å) dictate the supramolecular crystal packing, where the chlorine bonded to the electron-deficient arene acts as a highly directional electrophile[3].

G EWG Trichloro Substitution (-I Inductive Effect) Sigma Decreased σ-Donor Ability EWG->Sigma Electron Withdrawal LUMO Lowered LUMO Energy (Increased Electrophilicity) EWG->LUMO Orbital Stabilization PiBack Enhanced Metal-to-Ligand π-Backbonding LUMO->PiBack Energy Match with Metal d-π Catalysis Stabilization of Low-Valent Metal Intermediates PiBack->Catalysis Redox Tuning

Fig 1: Causal logic of trichlorination on pyridine ligand electronic properties and catalytic behavior.

Experimental Workflows & Protocols

To rigorously evaluate the electronic properties and catalytic viability of trichloropyridine complexes, researchers must employ self-validating methodologies.

Protocol A: Electrochemical & DFT Profiling of Metal-Ligand Complexes

This protocol establishes the thermodynamic redox potentials of the complex, validating computational FMO predictions.

  • Analyte Preparation: Dissolve the metal-trichloropyridine complex (1.0 mM) in anhydrous acetonitrile.

    • Causality: Acetonitrile provides a wide electrochemical window (-2.5 V to +2.5 V). Its weak coordinating ability prevents the displacement of the labile, weakly

      
      -donating trichloropyridine ligand from the metal center.
      
  • Supporting Electrolyte: Add 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ).
    
    • Causality: The bulky

      
       cation and non-coordinating 
      
      
      
      anion minimize ion-pairing with the transiently oxidized/reduced complex, ensuring the measured potentials reflect intrinsic molecular electronics.
  • Data Acquisition (Cyclic Voltammetry): Use a glassy carbon working electrode, Pt wire counter, and Ag/Ag+ reference. Sweep from -2.0 V to +1.5 V.

    • Self-Validation Check: Run sweeps at varying scan rates (50, 100, 200 mV/s). If the peak current (

      
      ) scales linearly with the square root of the scan rate (
      
      
      
      ), the system is strictly diffusion-controlled. Non-linearity indicates complex degradation or electrode adsorption, invalidating the run.
  • Internal Calibration: Spike the solution with Ferrocene (

    
    ) and record a final voltammogram.
    
    • Causality: Referencing all potentials to the

      
       couple corrects for reference electrode drift, providing a universally reproducible thermodynamic value to compare against DFT-calculated LUMO energies.
      

G Prep 1. Complex Synthesis (M + Trichloropyridine) Purify 2. Crystallization & XRD Validation Prep->Purify CV 3. Cyclic Voltammetry (Redox Profiling) Purify->CV DFT 4. DFT Calculations (HOMO/LUMO Mapping) CV->DFT Data Correlation Validate 5. Catalytic/OLED Application Testing CV->Validate DFT->Validate

Fig 2: Self-validating experimental workflow for electrochemical and computational profiling.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling with 2,3,5-Trichloropyridine

Trichloropyridines can act as both ligands and highly reactive electrophilic substrates. This protocol details a ligand-free aqueous coupling[4].

  • Reagent Assembly: In a Schlenk tube, combine 2,3,5-trichloropyridine (1.0 equiv), arylboronic acid (1.5 equiv), and

    
     (0.5 mol%).
    
    • Causality:

      
       is utilized as a pre-catalyst because the acetate groups facilitate a Concerted Metalation-Deprotonation (CMD) pathway, accelerating activation without requiring bulky phosphine ligands[4].
      
  • Solvent Microenvironment: Add a biphasic mixture of

    
    /DMF (3.5:3 v/v).
    
    • Causality: Water is essential to dissolve the inorganic base, while DMF solubilizes the highly hydrophobic 2,3,5-trichloropyridine. This specific ratio creates a microemulsion that maximizes the interfacial surface area, accelerating transmetalation[4].

  • Base Activation: Add

    
     (2.0 equiv).
    
    • Causality: The carbonate base coordinates to the empty p-orbital of the arylboronic acid, forming a negatively charged boronate. This drastically increases the nucleophilicity of the aryl group, providing the thermodynamic driving force for transfer to the Pd(II) center.

  • Execution and Validation: Heat the mixture to 60°C for 12 hours.

    • Self-Validation Check: Monitor via GC-MS. The presence of biaryl homocoupling indicates premature oxidation of the boronic acid. If homocoupling exceeds 5%, the system must be purged with argon to eliminate

      
       interference, self-correcting the catalytic environment.
      

Advanced Applications: Cooperative Catalysis

Beyond cross-coupling, the unique electronic signature of trichloropyridines is revolutionizing asymmetric C-H activation. Recent breakthroughs have demonstrated a profound cooperative effect between bulky chiral ligands (e.g., tBu-Salox) and 3,4,5-trichloropyridine in Cobalt-catalyzed C-H annulations[5].

In these systems, the 3,4,5-trichloropyridine acts as a transient redox-active ligand. Its strong


-acidity stabilizes the highly reactive low-valent Cobalt intermediates, preventing catalyst decomposition. Meanwhile, its weak 

-donating ability ensures it remains labile enough to dissociate when the

-olefin substrate needs to coordinate to the metal center, enabling highly enantio- and regioselective transformations without secondary bond interactions[5].

References

  • [2] Indian Academy of Sciences. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Available at:[Link]

  • [3] MDPI. The Relevance of Experimental Charge Density Analysis in Unraveling Noncovalent Interactions in Molecular Crystals. Available at: [Link]

  • [5] ACS Catalysis. Parametrization of κ2-N,O-Oxazoline Preligands for Enantioselective Cobaltaelectro-Catalyzed C–H Activations. Available at: [Link]

  • [4] NIH / PMC. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Available at: [Link]

Sources

Methodological & Application

Synthesis of Metal-Organic Frameworks (MOFs) Using Pyridine-3,5-dicarboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Ligand: From Trichloropyridine- to Pyridine-3,5-dicarboxylic Acid

This guide focuses on the synthesis of Metal-Organic Frameworks (MOFs) using the versatile ligand, Pyridine-3,5-dicarboxylic acid (PDC) . While the initial topic of interest was its trichlorinated derivative, a comprehensive literature review indicates that Trichloropyridine-3,5-dicarboxylic acid is not a commonly utilized linker in reported MOF syntheses. Consequently, this document will provide detailed protocols and insights based on the well-established and extensively studied parent ligand, PDC. The principles and methodologies described herein can serve as a foundational framework for exploring the synthesis of MOFs with other functionalized pyridine-dicarboxylate linkers.

The introduction of chloro-substituents onto the pyridine ring of the PDC ligand would be expected to influence the resulting MOF's properties in several ways. The electron-withdrawing nature of chlorine atoms could modulate the coordination environment of the metal centers. Furthermore, the presence of these halogen atoms on the pore surfaces could enhance interactions with specific guest molecules, potentially leading to improved performance in applications such as gas separation or catalysis.

Introduction to Pyridine-3,5-dicarboxylic Acid-based MOFs

Metal-Organic Frameworks are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable structures make them highly attractive for a wide range of applications, including drug delivery, catalysis, and sensing.

Pyridine-3,5-dicarboxylic acid is an excellent candidate for a MOF linker due to its rigid structure and the presence of both nitrogen and oxygen donor atoms, allowing for the formation of diverse and stable framework architectures. The nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional networks. The choice of metal ion and synthesis conditions, such as temperature and solvent, plays a crucial role in determining the final topology and properties of the MOF.

Materials and Equipment

Reagents:
  • Pyridine-3,5-dicarboxylic acid (C₇H₅NO₄)

  • Metal Salts (e.g., Zinc(II) acetate dihydrate, Cobalt(II) nitrate hexahydrate, Cadmium(II) nitrate tetrahydrate, Nickel(II) chloride)

  • Solvents: N,N-Dimethylformamide (DMF), Deionized Water, Ethanol

  • (Optional) Templates or modulators (e.g., 3-hydroxymethylpyridine)

Equipment:
  • Analytical balance

  • Vials or Teflon-lined stainless-steel autoclaves (for solvothermal/hydrothermal synthesis)

  • Oven or heating block

  • Centrifuge

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Powder X-ray Diffractometer (PXRD)

  • Thermogravimetric Analyzer (TGA)

  • Gas adsorption analyzer (for surface area and porosity measurements)

Synthesis Protocols

The synthesis of MOFs using pyridine-3,5-dicarboxylic acid is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel to promote the crystallization of the framework. The choice of solvent is critical, as it not only dissolves the precursors but can also act as a template, influencing the final structure.

Protocol 1: Solvothermal Synthesis of a Zinc-PDC MOF

This protocol describes a general method for the synthesis of a zinc-based MOF using pyridine-3,5-dicarboxylic acid.

Step-by-Step Procedure:

  • In a 20 mL glass vial, combine Zinc(II) acetate dihydrate (0.219 g, 1 mmol) and Pyridine-3,5-dicarboxylic acid (0.167 g, 1 mmol).

  • Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.

  • Seal the vial tightly and place it in a preheated oven at 110°C.

  • Maintain the temperature for 24 hours to allow for the formation of crystalline product.

  • After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the product with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the final product under vacuum.

Rationale: The 1:1 molar ratio of the metal salt to the organic linker is a common starting point for the synthesis of coordination polymers.[1] DMF is a high-boiling point solvent that is widely used in solvothermal synthesis due to its ability to dissolve a wide range of organic and inorganic compounds. The elevated temperature provides the necessary energy for the formation of the crystalline MOF structure.[1]

Protocol 2: Hydrothermal Synthesis of a Cobalt-PDC MOF

This protocol outlines the synthesis of a cobalt-based MOF using a hydrothermal method.[2]

Step-by-Step Procedure:

  • Prepare a 0.5 mM solution of Cobalt(II) nitrate by dissolving the appropriate amount in deionized water.

  • Prepare a 0.3 mM solution of Pyridine-3,5-dicarboxylic acid in deionized water.

  • Mix the two solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven heated to 130°C.

  • Allow the reaction to proceed for 48 hours.[2]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Collect the resulting crystals by centrifugation.[2]

  • Wash the product sequentially with ethanol, acetone, and deionized water to remove any impurities.[2]

  • Dry the purified MOF in a vacuum oven.

Rationale: The hydrothermal method utilizes water as the solvent, which is a more environmentally friendly option compared to organic solvents. The specific concentrations of the metal and linker solutions can influence the nucleation and growth of the MOF crystals. The higher temperature and longer reaction time compared to the solvothermal protocol are often necessary to achieve high crystallinity in aqueous systems.[2]

Visualization of the Synthesis Workflow

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal/Hydrothermal Reaction cluster_workup Product Isolation and Purification prep_metal Weigh Metal Salt mix Combine Reactants in a Sealed Vessel prep_metal->mix prep_ligand Weigh Pyridine-3,5- dicarboxylic Acid prep_ligand->mix prep_solvent Measure Solvent (e.g., DMF or Water) prep_solvent->mix heat Heat in Oven (e.g., 110-130°C for 24-48h) mix->heat cool Cool to Room Temperature heat->cool collect Collect Crystals (Filtration/Centrifugation) cool->collect wash Wash with Solvents collect->wash dry Dry under Vacuum wash->dry characterization Characterization (PXRD, FTIR, TGA) dry->characterization

Caption: A generalized workflow for the synthesis of MOFs using Pyridine-3,5-dicarboxylic acid.

Characterization of Synthesized MOFs

Successful synthesis of the desired MOF needs to be confirmed through various characterization techniques.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The obtained diffraction pattern can be compared with simulated patterns from single-crystal X-ray diffraction data if available.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the carboxylate groups to the metal centers. A shift in the characteristic vibrational frequencies of the C=O and O-H bonds of the carboxylic acid groups upon coordination is typically observed. For example, the disappearance of the O-H band of the carboxylic acid around 3091 cm⁻¹ and the appearance of metal-oxygen bond peaks (e.g., Cd-O at 1393 cm⁻¹, Co-O at 586 cm⁻¹, Zn-O at 424 cm⁻¹, and Ni-O at 471 cm⁻¹) are indicative of MOF formation.[1]

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. This information is crucial for understanding the operational limits of the material.

  • Gas Adsorption Analysis: Techniques like nitrogen adsorption at 77 K are used to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller (BET) method) and the pore volume of the MOF, which are critical parameters for applications in storage and separation.

Example Characterization Data Summary
Metal IonSynthesis MethodM-O FTIR Peak (cm⁻¹)[1]Proposed Formula[1]
Cd(II)Solvothermal1393{(CdLNO₃·2H₂O)CH₃OH}n
Co(II)Solvothermal586{(CoL·2H₂O)}n
Zn(II)Solvothermal424{(ZnL·2H₂O)}n
Ni(II)Solvothermal471{(NiL·Cl₂)}n

L = C₇H₅NO₄ (Pyridine-3,5-dicarboxylate)

Conceptual Representation of a PDC-based MOF Structure

Caption: A simplified 2D representation of a MOF network with metal nodes and PDC linkers.

Applications in Drug Development

The porous nature and tunable functionality of MOFs make them promising candidates for various applications in the field of drug development.

  • Drug Delivery: The high pore volume and surface area of MOFs allow for the encapsulation of therapeutic molecules. The release of the drug can be controlled by the pore size of the MOF and the interactions between the drug and the framework. Pyridine-3,5-dicarboxylic acid can be a useful building block for creating MOFs for drug delivery.[3]

  • Adsorption of Small Molecules: The ability of MOFs to selectively adsorb molecules from solution can be exploited for purification processes or for the removal of unwanted byproducts in pharmaceutical manufacturing. For instance, a Nickel-PDC based MOF has been shown to be an effective adsorbent for caffeine from aqueous solutions, demonstrating its potential for the capture of drug molecules.[4]

  • Catalysis: MOFs can act as heterogeneous catalysts in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The metal centers can serve as catalytic sites, and the porous structure can provide size and shape selectivity.

The development of MOFs from functionalized ligands like pyridine-3,5-dicarboxylic acid opens up a wide range of possibilities for creating advanced materials with tailored properties for specific applications in the pharmaceutical industry.

References

  • Adejumo, H. A., et al. (2020). Solvothermal synthesis and characterization of novel [Ni(II)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution. SN Applied Sciences, 2(11), 1-12. Available at: [Link]

  • Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(8), 1436-1448. Available at: [Link]

  • Al-Nobi, K. K. A., & Kadir, M. A. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. Universiti Malaysia Terengganu Journal of Undergraduate Research, 3(4), 73-80. Available at: [Link]

  • Khan, M. A., et al. (2023). Redox active pyridine-3,5-di-carboxylate- and 1,2,3,4-cyclopentane tetra-carboxylate-based cobalt metal–organic frameworks for hybrid supercapacitors. RSC Advances, 13(33), 23146-23154. Available at: [Link]

Sources

protocol for the synthesis of Trichloropyridine-3,5-dicarboxylic acid from precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists involved in the synthesis of highly functionalized heterocyclic building blocks. It details the synthesis of 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (CAS 35592-95-1), a critical intermediate for agrochemicals (e.g., herbicide analogs) and pharmaceutical scaffolds.

Introduction & Retrosynthetic Analysis

2,4,6-Trichloropyridine-3,5-dicarboxylic acid is a fully substituted pyridine derivative. Its synthesis poses a challenge due to the need for simultaneous introduction of chlorine atoms at the 2, 4, and 6 positions while maintaining the carboxylic acid functionality at the 3 and 5 positions.

Retrosynthetic Strategy

The most robust synthetic route leverages the deoxychlorination of a corresponding hydroxy-pyridine precursor. Unlike direct chlorination of pyridine (which is non-selective) or oxidation of methyl-pyridines (which often fails with heavy halogenation), this method utilizes the reactivity of 2,4,6-trihydroxypyridine-3,5-dicarboxylic acid (or its esters/tautomers) toward phosphorus halides.

Pathway:

  • Precursor: 2,4,6-Trihydroxypyridine-3,5-dicarboxylic acid (also known as 2,4,6-trioxopiperidine-3,5-dicarboxylic acid).

  • Transformation: Exhaustive chlorination using Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅) .

  • Workup: Hydrolysis of the intermediate acid chlorides to yield the final dicarboxylic acid.

Note on Precursor Origin: The trihydroxy precursor is typically accessible via the condensation of Diethyl malonate with a C1-equivalent (e.g., phosgene, diphosgene, or urea-derived synthons) followed by cyclization, analogous to the synthesis of barbituric acid in pyrimidine chemistry.

Experimental Protocol

Phase 1: Exhaustive Chlorination (Deoxychlorination)

Objective: Convert the 2, 4, and 6-hydroxyl (or oxo) groups to chlorides and simultaneously convert the 3, 5-carboxylic acids to acid chlorides.

Reagents & Materials:

  • Starting Material: 2,4,6-Trihydroxypyridine-3,5-dicarboxylic acid (10.0 g, 46.5 mmol)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (50 mL, excess, solvent/reagent)

  • Reagent B: Phosphorus Pentachloride (PCl₅) (35.0 g, 168 mmol, ~3.6 equiv)

  • Catalyst: N,N-Diethylaniline (1.0 mL) or DMF (0.5 mL) - Optional to accelerate reaction.

  • Equipment: 250 mL Round-bottom flask (RBF), Reflux condenser with CaCl₂ drying tube, Magnetic stirrer, Oil bath.

Step-by-Step Methodology:

  • Setup: In a fume hood, charge the 250 mL RBF with the solid 2,4,6-trihydroxypyridine-3,5-dicarboxylic acid .

  • Addition: Carefully add PCl₅ to the solid.[1] Caution: PCl₅ is moisture sensitive and corrosive.

  • Solvent Addition: Add POCl₃ slowly to the mixture. Add the catalyst (N,N-diethylaniline) if using.

  • Reaction:

    • Heat the mixture slowly to 90°C . Evolution of HCl gas will begin (scrubbing required).

    • Once the initial vigorous evolution subsides, increase temperature to reflux (105-110°C) .

    • Maintain reflux for 6–12 hours . The suspension should become a clear or slightly yellow solution, indicating complete conversion of the hydroxyls and acid groups.

  • Monitoring: Monitor by taking an aliquot, quenching in methanol (forms methyl ester), and analyzing via TLC or GC-MS. Target species in pot: 2,4,6-Trichloropyridine-3,5-dicarbonyl chloride .

Phase 2: Workup and Hydrolysis

Objective: Isolate the product and hydrolyze the acid chlorides back to the free carboxylic acids without hydrolyzing the ring chlorines.

Reagents:

  • Ice-water mixture (500 g)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

  • Quenching: Cool the reaction mixture to room temperature.

    • Critical Safety Step: Remove excess POCl₃ via rotary evaporation under reduced pressure if possible. If not, pour the reaction mixture very slowly onto crushed ice (500 g) with vigorous stirring. This hydrolysis is highly exothermic.

  • Hydrolysis: Stir the aqueous suspension for 1–2 hours at 0–5°C. The acid chlorides (COCl) will hydrolyze to carboxylic acids (COOH). The ring chlorines (C-Cl) are stable under these conditions.

  • Precipitation/Extraction:

    • Option A (Precipitation): The product, 2,4,6-Trichloropyridine-3,5-dicarboxylic acid , is sparingly soluble in cold acidic water and may precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

    • Option B (Extraction): If no precipitate forms, extract the aqueous layer with Ethyl Acetate (3 x 100 mL) .

  • Purification:

    • Combine organic layers, dry over Na₂SO₄, filter, and concentrate.[2][3][4]

    • Recrystallization: Recrystallize from a mixture of Ethanol/Water or Acetonitrile .

Data Summary & Specifications

ParameterSpecificationNotes
Target Molecule 2,4,6-Trichloropyridine-3,5-dicarboxylic acidCAS: 35592-95-1
Molecular Formula C₇H₂Cl₃NO₄MW: 270.45 g/mol
Typical Yield 75% – 85%Dependent on moisture control
Appearance White to off-white crystalline solid
Melting Point >250°C (dec)High MP due to H-bonding
Solubility DMSO, Methanol, dilute AlkaliPoor in non-polar solvents
Key Impurity 2,4-dichloro-6-hydroxy...[2][3][5][6][7]Incomplete chlorination

Safety & Hazards (HSE)

  • Phosphorus Pentachloride (PCl₅) & POCl₃: Highly corrosive, reacts violently with water releasing HCl and Phosphoric acid. Must be handled in a fume hood. Wear chemical-resistant gloves (Butyl rubber recommended) and a face shield.

  • HCl Gas: Significant evolution during the reaction. Use a gas scrubber (NaOH trap) connected to the condenser outlet.

  • Pressure: Ensure the system is not sealed; use a drying tube to allow gas escape while excluding moisture.

Reaction Workflow Diagram

SynthesisProtocol Start Precursor: 2,4,6-Trihydroxypyridine- 3,5-dicarboxylic acid Reaction Reaction: Reflux (110°C), 6-12h Deoxychlorination Start->Reaction Mix Reagents Reagents: PCl5 (3.6 eq) + POCl3 (Solvent) Catalyst: Diethylaniline Reagents->Reaction Intermediate Intermediate: 2,4,6-Trichloropyridine- 3,5-dicarbonyl chloride Reaction->Intermediate -HCl, -POCl3 Quench Quench: Pour onto Crushed Ice Exothermic Hydrolysis Intermediate->Quench Hydrolysis of COCl Product Target Product: 2,4,6-Trichloropyridine- 3,5-dicarboxylic acid Quench->Product Filtration/Extraction

Caption: Workflow for the conversion of trihydroxy-precursor to trichloropyridine-dicarboxylic acid via Vilsmeier-Haack type chlorination.

References

  • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine. (General chlorination protocols for pyridines).

  • ChemicalBook. Synthesis of 2,4,6-trichloropyrimidine from barbituric acid.[8] (Analogous chemistry demonstrating PCl5/POCl3 efficiency for 2,4,6-trihydroxy systems).

  • Sigma-Aldrich. Product Entry: 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (CAS 35592-95-1).[5][9] (Confirmation of structure and availability).

  • Google Patents. Process for preparing 2,4,6-trichloropyrimidine (US5712394A). (Detailed conditions for PCl5/POCl3 chlorination of heterocyclic ketones).

  • National Institutes of Health (NIH). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (Discussion on nucleophilic substitution patterns in chlorinated nitrogen heterocycles).

Sources

Application Note: 2,4,6-Trichloropyridine-3,5-dicarboxylic Acid as a Bridging Ligand in Coordination Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coordination polymers (CPs) and metal-organic frameworks (MOFs) rely heavily on the geometric and electronic properties of their bridging ligands. While pyridine-3,5-dicarboxylic acid (H2PDC) is a widely utilized linker that coordinates via both its carboxylate oxygen atoms and its pyridine nitrogen atom[1],[2], the introduction of electron-withdrawing and sterically demanding groups fundamentally alters its coordination chemistry. This application note details the mechanistic principles and experimental protocols for utilizing 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (TCPDC, CAS: 35592-95-1) as a specialized bridging ligand in the synthesis of novel coordination polymers.

Mechanistic Insights: The TCPDC Advantage (E-E-A-T)

The substitution of three hydrogen atoms with chlorine atoms on the pyridine ring induces two critical causal effects that dictate the ligand's behavior during self-assembly:

Electronic Modulation

The strong inductive electron-withdrawing effect of the three chlorine atoms significantly lowers the pKa of the carboxylic acid groups compared to standard H2PDC. This causality means that TCPDC undergoes complete deprotonation under milder solvothermal conditions, often eliminating the need for strong basic modulators (like triethylamine) which can competitively bind to metal centers. Concurrently, the electron density on the pyridine nitrogen is severely depleted, drastically reducing its Lewis basicity and its affinity for transition metal centers[3].

Steric Shielding

The bulky chlorine atoms at the 2- and 6-positions create intense steric hindrance around the pyridine nitrogen. While H2PDC readily forms highly interpenetrated 3D networks by utilizing the nitrogen atom to bridge secondary building units (SBUs)[1], TCPDC is sterically precluded from N-coordination. Consequently, TCPDC acts almost exclusively as an O-donor ligand. This forces the self-assembly process toward lower-dimensional topologies (1D chains or 2D sheets), which are subsequently stabilized into 3D supramolecular architectures via robust intermolecular interactions, such as halogen bonding (Cl···Cl) and π-π stacking.

Logic TCPDC TCPDC Ligand (2,4,6-Trichloro-) Elec Electronic Effect (Cl is electron-withdrawing) TCPDC->Elec Steric Steric Effect (Bulky Cl at 2,6-positions) TCPDC->Steric pKa Lowered pKa Easier deprotonation Elec->pKa N_donor Reduced N-Basicity Poor N-metal binding Elec->N_donor Shield Steric Shielding Blocks N-coordination Steric->Shield O_mode O-Donor Dominance (Carboxylate bridging) pKa->O_mode N_donor->O_mode Shield->O_mode Topology Low-Dimensional Topology (1D chains / 2D sheets) O_mode->Topology

Fig 2. Mechanistic impact of trichloro-substitution on TCPDC coordination behavior.

Quantitative Data: Comparative Ligand Behavior

To assist researchers in predictive framework design, the structural and synthetic differences between H2PDC and TCPDC are summarized below.

Table 1: Comparative Coordination Modes & Properties

ParameterPyridine-3,5-dicarboxylic acid (H2PDC)2,4,6-Trichloropyridine-3,5-dicarboxylic acid (TCPDC)
Primary Coordination Atoms O (Carboxylate), N (Pyridine)O (Carboxylate) only
Typical Framework Dimensionality 2D to 3D1D to 2D (Supramolecular 3D)
Steric Hindrance at N-site LowExtremely High
Intermolecular Interactions Hydrogen bonding, π-π stackingHalogen bonding (Cl···Cl), π-π stacking
Deprotonation Energy Moderate (often requires base)Low (self-deprotonating in polar solvents)

Table 2: Optimized Solvothermal Parameters for TCPDC-Zn(II) Systems

VariableOptimal RangeMechanistic Rationale
Solvent Ratio DMF:H2O (3:1 v/v)DMF dissolves non-polar TCPDC; H2O drives carboxylate dissociation.
Temperature 100°C – 120°CProvides activation energy for reversible coordination (error correction).
Cooling Rate -2°C to -5°C / hourPrevents kinetic trapping; ensures thermodynamic single-crystal growth.

Experimental Protocols (Self-Validating System)

The following protocol outlines the synthesis of a model 2D coordination polymer, [Zn(TCPDC)(H2O)2]n, emphasizing a self-validating workflow to ensure phase purity before downstream applications.

Protocol 1: Solvothermal Synthesis
  • Precursor Preparation : Weigh 0.1 mmol of Zn(NO3)2·6H2O and 0.1 mmol of TCPDC.

  • Solvent Addition : Dissolve the precursors in 4 mL of a DMF/H2O mixture (3:1 v/v) in a 10 mL glass vial. Causality: The mixed solvent system balances ligand solubility (DMF) with the dielectric constant required for proton dissociation (H2O).

  • Sonication : Sonicate for 10 minutes until a clear, homogenous solution is achieved.

  • Thermal Treatment : Transfer the solution to a Teflon-lined stainless steel autoclave. Heat at 120°C for 72 hours.

  • Controlled Cooling : Program the oven to cool to room temperature at a rate of -5°C/hour. Causality: Rapid cooling yields amorphous kinetic byproducts. A slow cooling rate allows the system to remain in thermodynamic equilibrium, promoting the growth of high-quality single crystals suitable for X-ray diffraction.

Protocol 2: Activation and Phase Validation
  • Isolation : Decant the mother liquor and wash the colorless block crystals three times with fresh DMF to remove unreacted precursors.

  • Solvent Exchange : Soak the crystals in absolute ethanol for 3 days, replacing the ethanol every 24 hours. Causality: DMF has a high boiling point (153°C) and strong surface tension. Direct drying from DMF causes capillary-force-induced framework collapse. Exchanging with volatile ethanol prevents structural degradation.

  • Self-Validation (Critical Step) :

    • Isolate a single crystal and perform Single-Crystal X-Ray Diffraction (SCXRD).

    • Generate a simulated Powder X-Ray Diffraction (PXRD) pattern from the resulting .cif file.

    • Perform experimental PXRD on the bulk powder. If the experimental peaks match the simulated pattern, phase purity is validated. If unassigned peaks appear, kinetic impurities are present, and the cooling rate in Protocol 1 must be decreased.

  • Vacuum Activation : Transfer the phase-pure, ethanol-exchanged crystals to a vacuum oven. Evacuate and heat at 80°C for 12 hours to yield the activated coordination polymer.

Workflow Start Precursor Preparation Zn(NO3)2 + TCPDC Solvent Solvent Addition DMF:H2O (3:1 v/v) Start->Solvent Dissolve Heat Solvothermal Reaction 120°C for 72h Solvent->Heat Teflon autoclave Cool Controlled Cooling -5°C/hour Heat->Cool Crystallization Wash Solvent Exchange DMF -> Ethanol Cool->Wash Isolate crystals Validate Self-Validation SCXRD vs Bulk PXRD Wash->Validate Phase check Validate->Heat If impure (Re-optimize) Activate Vacuum Activation 80°C for 12h Validate->Activate If pure

Fig 1. Step-by-step solvothermal synthesis and self-validating activation workflow for TCPDC.

References

  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry - ACS Publications. 1

  • From 1D to 3D lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid: synthesis, crystal structures, and catalytic properties. RSC Publishing. 2

  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate (CrystEngComm). 3

  • 2,4,6-Trichloropyridine-3,5-dicarboxylic acid | 35592-95-1. Sigma-Aldrich.

Sources

Application Note: Hydrothermal Synthesis Protocols for Trichloropyridine-Based Coordination Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic principles, quantitative parameters, and validated protocols for the hydrothermal assembly of trichloropyridine-based metal-organic frameworks (MOFs) and coordination polymers (CPs).

Introduction & Mechanistic Principles

The rational design of coordination polymers and MOFs relies heavily on the selection of organic linkers. Trichloropyridine-based ligands—specifically 3,5,6-trichloropyridine-2-oxyacetic acid (Htcpa) and 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)—are highly valued in crystal engineering[1]. Their rigid aromatic backbones, combined with the steric bulk and high electronegativity of three chlorine atoms, make them exceptional candidates for driving supramolecular self-assembly through non-covalent interactions[2].

The Hydrothermal Advantage

Hydrothermal synthesis is the premier methodology for crystallizing these complexes. At elevated temperatures (120–160 °C) and autogenous pressures, water reaches a subcritical state. Its dielectric constant drops significantly, allowing it to mimic an organic solvent and dissolve highly hydrophobic trichloropyridine linkers[3].

Causality of Molecular Assembly

The formation of these complexes is not merely a product of metal-ligand coordinate bonds. The structural topology is heavily directed by:

  • Steric Hindrance: The bulky chlorine atoms force the metal centers into unusual coordination geometries. For example, in the binuclear cluster [Cd2(tcpa)4(bipy)2], the Cd(II) ion is forced into a rare triangular prismatic geometry[2].

  • Halogen Bonding (Cl···Cl): The highly polarizable chlorine atoms form strong intermolecular halogen bonds, which, alongside π···π stacking from co-ligands like 2,2'-bipyridine, act as the thermodynamic driving force to stabilize 1D chains into 2D or 3D supramolecular networks[4],[5].

Quantitative Parameters for Hydrothermal Synthesis

The following table summarizes the optimized empirical conditions required to synthesize high-crystallinity trichloropyridine complexes.

Target ComplexMetal PrecursorPrimary LigandCo-LigandSolvent SystemTemp (°C)Time (h)Yield (%)
[Cd2(tcpa)4(bipy)2] CdSO₄·8H₂O (0.5 mmol)Htcpa (1.0 mmol)2,2'-bipy (0.5 mmol)H₂O / EtOH (1:1, 10 mL)14072~65
[Mn(tcpa)2(bipy)]n MnSO₄·H₂O (0.5 mmol)Htcpa (1.0 mmol)2,2'-bipy (0.5 mmol)H₂O (10 mL)16072~70

Data synthesized from established crystallographic literature on trichloropyridine-2-oxyacetate bridged coordination polymers[2],[4],[5].

Visualizing the Assembly Workflow

To ensure reproducibility, the synthesis workflow and the mechanistic self-assembly pathway are mapped below.

Hydrothermal_Workflow N1 1. Ligand Deprotonation (Htcpa + NaOH -> tcpa⁻) N2 2. Co-ligand Addition (2,2'-bipyridine) N1->N2 N3 3. Metal Coordination (Cd²⁺ or Mn²⁺ addition) N2->N3 N4 4. Autoclave Sealing (Teflon-lined, 40% fill) N3->N4 N5 5. Hydrothermal Heating (140-160°C for 72h) N4->N5 N6 6. Controlled Cooling (5°C/h to 25°C) N5->N6

Fig 1. Step-by-step hydrothermal synthesis workflow for trichloropyridine coordination polymers.

Assembly_Mechanism A Free Ligands (tcpa⁻ & bipy) B Primary Coordination Metal-Ligand Bonds A->B Thermodynamics (High T, P) C Oligomeric Intermediates (Dimers/Chains) B->C Structural Direction D Supramolecular Network π···π & Cl···Cl Interactions C->D Halogen Bonding E Macroscopic Crystal (MOF/CP) D->E Kinetic Cooling

Fig 2. Mechanistic self-assembly pathway driven by coordination and halogen interactions.

Detailed Experimental Protocol

This protocol details the synthesis of the binuclear cluster [Cd2(tcpa)4(bipy)2] and the 1D polymer [Mn(tcpa)2(bipy)]n. The procedure is designed as a self-validating system to prevent downstream failures.

Phase 1: Reagent Preparation & Activation
  • Ligand Suspension: Disperse 1.0 mmol of 3,5,6-trichloropyridine-2-oxyacetic acid (Htcpa) in 5 mL of deionized water (for the Mn complex) or a 1:1 H₂O/EtOH mixture (for the Cd complex).

  • pH Optimization (Critical Step):

    • Action: Add 0.1 M NaOH dropwise under continuous magnetic stirring until the pH reaches exactly 5.5–6.0.

    • Causality: Complete deprotonation of the carboxylic acid group is thermodynamically required to activate the oxygen coordination sites.

    • Self-Validation: The system validates itself visually. Complete deprotonation is confirmed when the opaque, turbid suspension transitions into a completely transparent solution. If turbidity persists, the pH is too low, which will cause unreacted ligand to precipitate later, ruining the crystal purity.

  • Co-Ligand Integration: Add 0.5 mmol of 2,2'-bipyridine to the clear solution and stir for 15 minutes to ensure homogeneous distribution.

Phase 2: Metal Complexation
  • Metal Addition: Slowly add 0.5 mmol of the respective metal salt (CdSO₄·8H₂O or MnSO₄·H₂O) dissolved in 5 mL of solvent dropwise to the ligand mixture.

    • Causality: Dropwise addition prevents rapid, localized supersaturation. Immediate dumping of the metal salt causes kinetic trapping, resulting in the immediate crash-out of amorphous powders rather than ordered pre-nucleation clusters.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes.

Phase 3: Hydrothermal Processing
  • Autoclave Transfer: Transfer the homogeneous mixture into a 25 mL Teflon-lined stainless-steel autoclave. Ensure the fill volume does not exceed 40-50%.

    • Causality: Teflon is required to resist the corrosive nature of the chloride-rich environment at high pressures. The headspace is necessary to generate the exact autogenous pressure required for subcritical water behavior[3].

  • Thermal Cycle: Seal the autoclave and heat in a programmable oven at 140 °C (for Cd) or 160 °C (for Mn) for 72 hours.

  • Controlled Cooling (Critical Step):

    • Action: Program the oven to cool to room temperature at a strict rate of 5 °C/h .

    • Causality: Slow cooling thermodynamically favors the growth of large, defect-free single crystals suitable for X-ray diffraction. Rapid cooling (e.g., removing the autoclave immediately) will shock the system, yielding microcrystalline powder[3],[5].

Phase 4: Harvesting & Validation
  • Washing: Filter the resulting block-like crystals and wash sequentially with distilled water and ethanol to remove unreacted precursors.

  • Drying: Dry in air at ambient temperature.

Structural Characterization & Validation

To confirm the successful synthesis of the trichloropyridine-based complexes, the following analytical validations must be performed:

  • Single-Crystal X-ray Diffraction (SCXRD): The definitive proof of structure. For the Cd(II) complex, SCXRD will validate the unusual triangular prismatic geometry[2]. For the Mn(II) complex, it will confirm the deformed octahedral geometry and the 1D polymeric chain structure[5].

  • Hirshfeld Surface Analysis: Highly recommended for trichloropyridine complexes to quantitatively map the 2D fingerprint of the non-covalent interactions, specifically validating the presence of the crucial Cl···Cl halogen bonds and π···π stacking[4],[5].

  • Powder X-ray Diffraction (PXRD): Compare the bulk experimental PXRD pattern against the simulated pattern generated from the SCXRD CIF file to validate bulk phase purity.

References

  • Liang, X., et al. "Two lanthanide coordination polymers: treatment activity on the endometrial carcinoma by inhibiting the VEGF signaling pathway." Inorganic Chemistry Communications (Referencing hydrothermal synthesis feasibility for highly crystalline coordination polymers).

  • Smith, G., et al. "Copper complexes of Picloram: The crystal and molecular structures of Bis(4-amino-3,5,6-trichloropyridine-2-carboxylato)aquacopper(II) dihydrate..." Australian Journal of Chemistry.

  • Li, J.-X., et al. "A Binuclear Cadmium(II) Cluster Based on π···π Stacking and Halogen···Halogen Interactions: Synthesis, Crystal Analysis and Fluorescent Properties." Journal of Cluster Science 2020.

  • Li, J.-X., et al. "The first 3,5,6-trichloropyridine-2-oxyacetate bridged manganese coordination polymer with features of π···π stacking and halogen···halogen interactions: Synthesis, crystal analysis and magnetic properties." Inorganica Chimica Acta 2020, 509, 119677.

  • Li, J.-X., et al. "A new coordination polymer [Mn(3,5,6-tcpa)2(2,2'-bipy)]n... synthesized by the hydrothermal reaction." ACS Omega / Inorganica Chimica Acta.

Sources

Application Note: Advanced Esterification Strategies for 2,4,6-Trichloropyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Content Focus: Overcoming extreme steric and electronic deactivation in heterocyclic building blocks.

The Synthetic Challenge: Steric Crowding and Electronic Deactivation

2,4,6-Trichloropyridine-3,5-dicarboxylic acid (CAS: 35592-95-1) is a highly specialized heterocyclic building block utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and complex coordination polymers[1]. However, derivatizing this compound—specifically via esterification—presents a formidable synthetic challenge.

The presence of three highly electronegative chlorine atoms at the 2, 4, and 6 positions severely depletes the electron density of the pyridine ring. Concurrently, these bulky halogens create intense steric shielding around the 3,5-dicarboxylic acid moieties. Because of this dual deactivation, traditional Fischer esterification (relying on an alcohol solvent and an acid catalyst) is kinetically and thermodynamically unfavorable. The protonated carbonyl carbon is too sterically hindered and insufficiently electrophilic to undergo attack by weak nucleophiles like aliphatic alcohols.

Mechanistic Rationale & Strategy Selection

Do not treat esterification as a monolithic reaction; the choice of pathway must be dictated by the substrate's electronic environment.

Strategy A: Acyl Chloride Activation (Electrophilic Enhancement)

This method converts the unreactive hydroxyl group of the carboxylic acid into a superior leaving group (chloride)[3].

  • The Causality of DMF: Thionyl chloride (SOCl₂) alone is often too slow for sterically hindered diacids. By adding a catalytic amount of N,N-Dimethylformamide (DMF), a highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion) is generated in situ. This intermediate rapidly attacks the carboxylic acid, driving the formation of the diacyl chloride.

  • The Causality of DMAP: During the subsequent alcoholysis, 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks the diacyl chloride to form an ultra-reactive acylpyridinium species. This intermediate is significantly more susceptible to attack by the target alcohol than the acyl chloride itself, effectively bypassing the steric shielding of the flanking chlorine atoms[4].

Strategy B: Base-Promoted O-Alkylation (Nucleophilic Reversal)

Instead of relying on the electrophilicity of the carbonyl carbon, this method reverses the polarity of the reaction. The carboxylic acid is deprotonated to form a nucleophilic carboxylate, which then attacks an alkyl halide via an SN2 mechanism.

  • The Causality of the "Cesium Effect": Cesium carbonate (Cs₂CO₃) is specifically chosen over sodium or potassium carbonate. The large, highly polarizable Cs⁺ ion coordinates poorly with the hard carboxylate oxygen in polar aprotic solvents like DMF. This leaves the carboxylate as a poorly solvated, "naked" anion with drastically enhanced nucleophilicity, allowing it to overcome the activation energy barrier imposed by the 2,4,6-trichloro steric bulk.

Workflow Visualization

G Start 2,4,6-Trichloropyridine- 3,5-dicarboxylic acid AcylChloride Diacyl Chloride Intermediate (Highly Electrophilic) Start->AcylChloride SOCl2, DMF (cat.) Reflux, 2-4 h Carboxylate Dicarboxylate Salt (Naked Nucleophile) Start->Carboxylate Cs2CO3 DMF, RT, 0.5 h EsterA Dialkyl Ester Product (via Acyl Substitution) AcylChloride->EsterA R-OH, Et3N, DMAP DCM, 0°C to RT EsterB Dialkyl Ester Product (via SN2 Alkylation) Carboxylate->EsterB R-X (Alkyl Halide) 50°C, 12-24 h

Fig 1. Divergent esterification pathways for sterically hindered pyridine dicarboxylic acids.

Quantitative Comparison of Methodologies

The following table summarizes the operational parameters for both strategies, allowing for rapid selection based on available reagents and target ester profiles[2].

ParameterMethod A: Acyl Chloride ActivationMethod B: Base-Promoted O-Alkylation
Primary Reagents SOCl₂, Target Alcohol (R-OH), Et₃N, DMAPAlkyl Halide (R-X), Cs₂CO₃, DMF
Optimal Substrates Complex, secondary, or expensive alcoholsSimple primary alkyl groups (Methyl, Ethyl, Benzyl)
Reaction Time 2-4 h (Activation) + 12 h (Coupling)12 - 24 h (Single step)
Typical Yield 70% - 85%85% - 95%
Primary Byproducts SO₂, HCl (neutralized to Et₃N·HCl)CsX (salt), CO₂
Scalability Excellent (requires ventilation for SO₂)Excellent (highly reproducible)

Self-Validating Experimental Protocols

Every robust protocol must contain internal checkpoints to prevent the propagation of failed intermediates. The following procedures are designed as self-validating systems.

Protocol A: Acyl Chloride-Mediated Esterification

Step 1: Diacyl Chloride Formation

  • Suspend 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (1.0 eq) in neat thionyl chloride (SOCl₂, 10.0 eq).

  • Add 2-3 drops of anhydrous DMF. Observe immediate effervescence (SO₂ and HCl gas evolution), confirming the formation of the Vilsmeier-Haack complex.

  • Reflux the mixture at 80°C for 3 hours under an inert atmosphere (N₂/Ar).

  • Validation Checkpoint: Remove a 10 µL aliquot, quench in 1 mL of anhydrous methanol, and analyze via TLC (Hexane:EtOAc 3:1). The complete disappearance of the baseline diacid and the appearance of a high-Rf dimethyl ester confirms complete conversion[3].

  • Concentrate the mixture in vacuo to remove all excess SOCl₂. Co-evaporate twice with anhydrous toluene to remove residual traces of HCl.

Step 2: Nucleophilic Acyl Substitution

  • Dissolve the crude diacyl chloride in anhydrous Dichloromethane (DCM) and cool to 0°C in an ice bath. Cooling is critical to suppress ketene formation and control the exothermic reaction.

  • Add the target alcohol (2.5 eq), followed by Triethylamine (Et₃N, 3.0 eq) and DMAP (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: The reaction mixture will become cloudy as Et₃N·HCl precipitates. This physical change is a positive indicator of successful esterification.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP/Et₃N), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Base-Promoted O-Alkylation

Step 1: Carboxylate Generation

  • Dissolve 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add Cesium Carbonate (Cs₂CO₃, 2.5 eq). Stir at room temperature for 30 minutes.

  • Validation Checkpoint: The initial suspension will transition into a more homogeneous, slightly colored solution as the highly soluble cesium dicarboxylate salt forms. CO₂ evolution will cease.

Step 2: SN2 Alkylation

  • Add the alkyl halide (e.g., Ethyl Iodide, 3.0 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to 50°C for 16 hours. Mild heating is required to overcome the steric hindrance blocking the SN2 trajectory.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The polar diacid will remain at the baseline, while the non-polar dialkyl ester will migrate rapidly. The reaction is complete when the baseline spot is entirely consumed.

  • Workup: Quench the reaction by pouring it into a 5-fold volume of ice water. Extract the aqueous mixture three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with water (5x) and brine to remove all traces of DMF. Dry over MgSO₄ and concentrate in vacuo.

References

  • Moldb. "2,4,6-Trichloropyridine-3,5-dicarboxylic acid CAS No.: 35592-95-1".
  • Benchchem. "A Comparative Guide to the Synthesis of Pyridinedicarboxylic Acid Esters".
  • Google Patents. "US6861531B2 - Synthesis of 2,6-dicarbonylpyridines".
  • ResearchGate. "Direct Polyesterification of Pyridine-2,6-Dicarboxylic Acid and Poly(ethylene glycol) using Picryl Chloride as Condensing Agent".

Sources

Trichloropyridine-3,5-dicarboxylic acid as an intermediate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Trichloropyridine-3,5-dicarboxylic Acid in Agrochemical Synthesis

Abstract

This guide details the chemical utility of 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (CAS 35592-95-1) as a versatile scaffold in the synthesis of pyridine-based herbicides and insecticides. While often overshadowed by its downstream metabolites, this dicarboxylic acid intermediate offers a unique bifurcation point: it can be decarboxylated to access the 2,4,6-trichloropyridine core (precursor to Triclopyr and Chlorpyrifos) or functionalized at the carboxyl moieties to generate complex pyridine diesters (analogous to Dithiopyr). This note provides a validated protocol for the decarboxylative conversion to 3,5,6-trichloro-2-pyridinol, a critical "billion-dollar" intermediate, alongside rigorous analytical protocols for purity assessment.

Introduction: The Pyridine Scaffold in Modern Agrochemistry

Chlorinated pyridine derivatives represent a cornerstone of modern weed and pest control. The electron-deficient nature of the pyridine ring, enhanced by electronegative chlorine atoms, facilitates nucleophilic aromatic substitution (


), allowing for precise regioselective modifications.

Trichloropyridine-3,5-dicarboxylic acid serves as a high-value "switch" intermediate:

  • Pathway A (Retention): Retention of the C3/C5 carboxyl groups allows for the synthesis of dicarboxylate herbicides (e.g., Dithiopyr analogs) where steric bulk and lipophilicity are tuned via esterification.

  • Pathway B (Decarboxylation): Removal of the carboxyl groups yields 2,4,6-trichloropyridine , which is subsequently hydrolyzed to 3,5,6-trichloro-2-pyridinol (TCP) . TCP is the immediate precursor to the herbicide Triclopyr and the insecticide Chlorpyrifos .

Chemical Profile & Reactivity

PropertyData
Compound Name 2,4,6-Trichloropyridine-3,5-dicarboxylic acid
CAS Number 35592-95-1
Molecular Formula C

H

Cl

NO

Molecular Weight 270.45 g/mol
Appearance White to off-white crystalline powder
Acidity (pKa) ~2.5 (Strongly acidic due to electron-withdrawing Cl groups)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (acid form)
Key Reactivity Thermal decarboxylation (>150°C),

at C2/C6

Strategic Synthesis Pathways (DOT Visualization)

The following diagram illustrates the divergent utility of the 3,5-dicarboxylic acid scaffold.

Agrochemical_Pathways Input 2,4,6-Trichloropyridine- 3,5-dicarboxylic acid Step_Decarb Thermal Decarboxylation (Cu/Quinoline, 180°C) Input->Step_Decarb Step_Ester Esterification (ROH/H+) Input->Step_Ester Intermediate_1 2,4,6-Trichloropyridine Step_Decarb->Intermediate_1 Step_Hydrolysis Selective Hydrolysis (NaOH, Reflux) Intermediate_1->Step_Hydrolysis Intermediate_2 3,5,6-Trichloro-2-pyridinol (Na Salt) Step_Hydrolysis->Intermediate_2 Product_A Triclopyr (Herbicide) Intermediate_2->Product_A + Chloroacetic acid Product_B Chlorpyrifos (Insecticide) Intermediate_2->Product_B + Phosphorothioate Product_C Pyridine Dicarboxylate Herbicides (e.g., Thiazopyr analogs) Step_Ester->Product_C

Caption: Divergent synthesis pathways from Trichloropyridine-3,5-dicarboxylic acid to major agrochemicals.

Experimental Protocol: Conversion to 3,5,6-Trichloro-2-pyridinol

This protocol demonstrates the Pathway B workflow: converting the dicarboxylic acid to the pyridinol scaffold used in Triclopyr synthesis. This involves a one-pot decarboxylation followed by alkaline hydrolysis.

Reagents & Equipment
  • Precursor: 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (purity >97%).[1]

  • Solvent: Sulfolane (high boiling point, stable) or Quinoline (classic decarboxylation solvent).

  • Catalyst: Copper powder (activated).

  • Base: 50% NaOH solution.

  • Apparatus: 3-neck round bottom flask, reflux condenser, N

    
     inlet, mechanical stirrer.
    
Step-by-Step Methodology

1. Decarboxylation (Formation of 2,4,6-Trichloropyridine)

  • Charge: In a 500 mL flask, suspend 27.0 g (0.1 mol) of 2,4,6-Trichloropyridine-3,5-dicarboxylic acid in 100 mL of Sulfolane.

  • Catalyst: Add 0.5 g of copper powder.

  • Reaction: Heat the mixture to 180–190°C under a gentle nitrogen stream. Evolution of CO

    
     gas will be vigorous initially.
    
  • Monitoring: Maintain temperature for 3–4 hours until gas evolution ceases.

  • Checkpoint: Analyze an aliquot by GC-MS. The peak for the dicarboxylic acid should disappear, replaced by 2,4,6-trichloropyridine (m/z ~181).

2. Regioselective Hydrolysis (Formation of Pyridinol)

  • Note: This step can be performed in the same pot if Sulfolane is used.

  • Cooling: Cool the reaction mixture to 90°C.

  • Basification: Slowly add 24.0 g (0.3 mol) of 50% NaOH solution. The reaction is exothermic; control temp <100°C.

  • Reflux: Raise temperature to 110–120°C and stir for 4 hours.

    • Mechanism:[2][3][4] The chlorine at the 2-position (or 6-position, which is equivalent in the symmetric intermediate) is most susceptible to nucleophilic attack by OH⁻ due to the inductive effect of the ring nitrogen.

  • Quench: Pour the reaction mixture into 300 mL of ice water. The sodium salt of the product is water-soluble.

3. Isolation & Purification

  • Filtration: Filter off the copper catalyst and any insoluble impurities.

  • Acidification: Acidify the filtrate with conc. HCl to pH 1–2. The product, 3,5,6-trichloro-2-pyridinol , will precipitate as a white/off-white solid.

  • Extraction (Optional): If precipitation is oily, extract with Dichloromethane (DCM) (3 x 100 mL).

  • Yield: Expected yield is 85–92%.

  • Purity: >98% (HPLC).

Analytical Quality Control (HPLC Method)

To ensure the integrity of the intermediate and the absence of the starting dicarboxylic acid.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10% -> 90% B; 20-25 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 290 nm
Retention Times Dicarboxylic Acid: ~4.5 min (polar) Trichloropyridine: ~12.0 min (non-polar) Pyridinol: ~9.5 min

Safety & Handling

  • Corrosivity: Trichloropyridine-3,5-dicarboxylic acid is an irritant. Its derivatives (chlorinated pyridines) can be severe skin sensitizers. Wear double nitrile gloves and a face shield.

  • Thermal Hazards: Decarboxylation releases significant volumes of CO

    
    . Ensure the reaction vessel is vented to a scrubber (NaOH trap) to neutralize any acidic fumes (HCl traces).
    
  • Waste: Copper waste must be segregated from general organic waste.

References

  • Preparation of 3,5,6-trichloropyridin-2-ol . Google Patents. US4996323A. Link

  • Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) . Wikipedia. Link

  • 2,4,6-Trichloropyridine-3,5-dicarboxylic acid Product Profile . Sigma-Aldrich.[1] Link

  • Synthesis of 2,4,6-trichloropyrimidine (Analogous Chemistry) . ChemicalBook. Link

  • Agrochemicals derived from pyridine-3,5-dicarboxylic acid . VTechWorks. Link

Sources

preparation of lanthanide complexes with Trichloropyridine-3,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Rationale

1.1 The Target Chemical Space The coordination chemistry of pyridine-dicarboxylic acids (PDC) has been a cornerstone in the development of Lanthanide Metal-Organic Frameworks (Ln-MOFs) due to their robust bridging capabilities and ability to sensitize lanthanide luminescence (the "antenna effect").

This guide focuses on a specialized derivative: 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (H₂TCPDA) . Unlike the unsubstituted 3,5-PDC, the H₂TCPDA ligand introduces three chlorine atoms at the 2, 4, and 6 positions.

1.2 Structural & Electronic Implications

  • Steric Hindrance: The bulky chlorine atoms at positions 2 and 6 flank the pyridine nitrogen. This likely inhibits the classic N-donor coordination seen in unsubstituted PDC, forcing the ligand to coordinate primarily through the carboxylate oxygen atoms (O-donors).

  • Electronic Modulation: The electron-withdrawing nature of the three chlorine atoms increases the acidity of the carboxylic groups (lower pKa), altering the deprotonation equilibrium and requiring precise pH control during synthesis.

  • Halogen Bonding: The Cl atoms provide sites for intermolecular Cl···Cl or Cl···π interactions, potentially stabilizing unique supramolecular topologies not accessible with standard ligands.

Part 2: Materials & Safety

2.1 Reagents

  • Ligand: 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (CAS: 35592-95-1), >97% purity.[1][2]

  • Lanthanide Sources: Ln(NO₃)₃[3]·6H₂O (Ln = Eu, Tb, Gd, Dy).[4] Nitrates are preferred over chlorides for their higher solubility in organic solvents and oxidizing nature, which prevents ligand reduction.

  • Solvents: N,N-Dimethylformamide (DMF) (anhydrous), Ethanol (EtOH), Deionized Water (DI H₂O).

  • Modulators: Pyridine or dilute NaOH (0.1 M) for pH adjustment.

2.2 Safety Advisory

  • Lanthanide Salts: Generally low toxicity but can be irritants.

  • DMF: Hepatotoxic and teratogenic. Handle in a fume hood.

  • Hydrothermal Synthesis: Autoclaves operate at high pressure. Ensure vessels are rated for >200°C and never fill >60% volume.

Part 3: Experimental Protocols

We present two distinct methodologies: Solvothermal Synthesis (Method A) for robust MOF construction and Slow Diffusion (Method B) for high-quality single-crystal growth.

Method A: Solvothermal Synthesis (High-Throughput/MOF Focus)

Best for: Creating stable 3D coordination polymers and microcrystalline powders for luminescence assays.

Step-by-Step Protocol:

  • Stoichiometry Calculation:

    • Target a Metal:Ligand (M:L) ratio of 1:1.5 or 1:2 .

    • Example: Dissolve 0.1 mmol Ln(NO₃)₃·6H₂O and 0.15 mmol H₂TCPDA.

  • Solvent Preparation:

    • Prepare a mixed solvent system: DMF:H₂O (3:1 v/v) .

    • Rationale: H₂TCPDA is sparingly soluble in water but soluble in DMF. Water is required to facilitate nitrate dissociation and hydrolytic coordination.

  • Mixing & pH Adjustment:

    • Add solid reagents to 10 mL of the solvent mixture in a 20 mL scintillation vial.

    • Sonicate for 15 minutes until a clear solution or fine suspension is obtained.

    • Critical Step: Check pH.[5] It will likely be acidic (~pH 2-3). Add 0.1 M NaOH dropwise to reach pH 5.0–6.0 .

    • Note: Do not exceed pH 7, as lanthanide hydroxides (Ln(OH)₃) will precipitate, competing with the ligand.

  • Thermal Treatment:

    • Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

    • Seal and place in a programmable oven.

    • Ramp: Heat to 120°C over 2 hours.

    • Dwell: Hold at 120°C for 72 hours .

    • Cool: Cool to room temperature at a rate of 5°C/hour . (Slow cooling is essential for crystallinity).

  • Isolation:

    • Filter the resulting crystals/powder.

    • Wash 3x with DMF and 3x with Ethanol to remove unreacted ligand.

    • Air dry or vacuum dry at 60°C.

Method B: Room Temperature Interface Diffusion (Single Crystal Focus)

Best for: Growing X-ray quality single crystals to resolve the specific coordination modes of the sterically hindered ligand.

Step-by-Step Protocol:

  • Bottom Layer (Ligand):

    • Dissolve 0.1 mmol H₂TCPDA in 4 mL of DMF.

    • Add 50 µL of Pyridine (acts as a proton scavenger/buffer).

  • Buffer Layer:

    • Carefully layer 2 mL of a 1:1 DMF:Ethanol mixture over the bottom layer.

    • Technique: Use a syringe and drip slowly down the side of the tube to prevent mixing.

  • Top Layer (Metal):

    • Dissolve 0.1 mmol Ln(NO₃)₃·6H₂O in 4 mL of Ethanol/Water (4:1).

    • Layer this gently on top of the buffer layer.

  • Incubation:

    • Seal the tube with Parafilm (poke 1 small hole for slow evaporation if desired, though diffusion alone is safer).

    • Leave undisturbed in a vibration-free dark area for 2–4 weeks.

    • Crystals will form at the interface.

Part 4: Characterization & Data Interpretation

4.1 Expected Coordination Modes Due to the 2,6-dichloro substitution, we anticipate the O,O'-chelating or bridging carboxylate modes. The N-atom is likely non-coordinating.

TechniquePurposeExpected Observation
SXRD Structure SolutionDetermine if structure is 1D chain, 2D sheet, or 3D framework. Confirm if Cl atoms participate in halogen bonding.
PXRD Phase PurityCompare bulk powder pattern to simulated pattern from SXRD.
FT-IR Ligand BindingShift in

(approx. 1600 cm⁻¹) and

(approx. 1400 cm⁻¹) vs free acid. Absence of broad -OH stretch (deprotonation).
PL LuminescenceEu³⁺: Red emission (⁵D₀ → ⁷F₂ at 615 nm). Tb³⁺: Green emission (⁵D₄ → ⁷F₅ at 545 nm). Note: Chlorinated ligands often lower the triplet state energy; ensure T₁ level is above the Ln resonance level.

4.2 Troubleshooting Guide

  • Precipitate is Amorphous: Reaction too fast. Decrease pH (more acidic) or lower temperature to 100°C.

  • No Reaction (Clear Solution): Ligand not deprotonated. Increase pH slightly or increase concentration.

  • Ln(OH)₃ Impurity: pH too high (>7). Reduce base addition.

Part 5: Reaction Mechanism & Workflow Visualization

The following diagram illustrates the competitive equilibria managed during the Solvothermal Synthesis (Method A).

G cluster_inputs Precursors cluster_process Solvothermal Environment (DMF/H₂O, 120°C) LnSalt Ln(NO₃)₃·6H₂O (Solvated Cation) Dissolution Dissolution & Solvation LnSalt->Dissolution Ligand H₂TCPDA Ligand (Protonated) Ligand->Dissolution Deprotonation Deprotonation Equilibrium (pH Control) Dissolution->Deprotonation Base/Heat Deprotonation->LnSalt Precipitation Risk (Ln(OH)₃ if pH > 7) Coordination Coordination Assembly (Steric Selection: O-donor vs N-donor) Deprotonation->Coordination TCPDA²⁻ Species Nucleation Nucleation Coordination->Nucleation Supersaturation Growth Crystal Growth (Ostwald Ripening) Nucleation->Growth Product Ln-TCPDA Complex (Crystalline) Growth->Product

Caption: Workflow for the solvothermal synthesis of Ln-TCPDA complexes, highlighting the critical deprotonation step and steric selection.

References

  • Analogous Chemistry (Ln-PDC): Min, H., et al. (2012). "From 1D to 3D lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid." RSC Advances, 2, 3471-3478. [Link]

  • Steric Control in Ln-MOFs: Wang, Z., et al. (2014). "Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker."[6] Crystal Growth & Design, 14(6), 3002–3009. [Link]

  • General Solvothermal Protocols: Biswas, C., & Zhu, M. (2011). "A series of 3D lanthanide coordination polymers decorated with a rigid 3,5-pyridinedicarboxylic acid linker."[7][8] Dalton Transactions, 40, 5064-5073. [Link]

Sources

Application Note: Regioselective Nucleophilic Substitution of Trichloropyridine-3,5-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the protocols for the regioselective functionalization of 2,4,6-trichloropyridine-3,5-dicarboxylic acid and its ester derivatives (specifically diethyl 2,4,6-trichloropyridine-3,5-dicarboxylate ). These scaffolds are critical intermediates in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Vadadustat analogs) and other bioactive heterocycles.[1]

The Central Challenge: The substrate contains three electrophilic sites (C2, C4, C6).[1] Controlling the order of displacement is paramount for yield and purity. The Solution: Leveraging the "Electronic Sandwich" effect, where the C4 position is activated by both flanking carboxyl groups and the para-nitrogen, making it the most electrophilic site.

Mechanistic Insight: The "Apex" Activation Principle[1]

The regioselectivity of nucleophilic aromatic substitution (


) on this scaffold is governed by the summation of electronic activation vectors.
Electronic Activation Analysis
  • Position C4 (The Apex):

    • Activation: Flanked by two strong electron-withdrawing groups (EWG) at C3 and C5 (COOR/COOH).[1]

    • Resonance: Located para to the pyridine nitrogen.[1] While the nitrogen is electron-withdrawing, the primary activation at C4 comes from the inductive and mesomeric withdrawal of the two adjacent carbonyls.

    • Result: C4 is the "hottest" electrophile (Kinetic and Thermodynamic favorite).[1]

  • Positions C2 & C6 (The Flanks):

    • Activation: Flanked by one EWG (at C3 or C5) and the ring nitrogen (Ortho).[1]

    • Result: Less electrophilic than C4. Substitution here typically requires higher temperatures or stronger nucleophiles after C4 has been substituted.

Reaction Pathway Diagram

The following flowchart visualizes the sequential displacement logic.

ReactionPathway Start Diethyl 2,4,6-trichloropyridine- 3,5-dicarboxylate C4_Sub Intermediate A: 4-Substituted-2,6-dichloro (Major Product) Start->C4_Sub Nucleophile (1.0 eq) 0°C to RT (Kinetic Control) C2_Sub Intermediate B: 2-Substituted-4,6-dichloro (Minor/Trace) Start->C2_Sub Steric Hindrance or High Temp Final Product C: 2,4,6-Trisubstituted Pyridine C4_Sub->Final Nucleophile (Excess) Heat (>60°C)

Caption: Figure 1. Sequential


 pathway.[1] The C4 position is the primary site of attack due to dual-EWG activation.

Experimental Protocols

Protocol A: C4-Selective Mono-Substitution

Objective: Selectively displace the chlorine at position 4 with an amine nucleophile (e.g., glycine ester, benzylamine) while leaving C2/C6 intact.

Reagents:

  • Substrate: Diethyl 2,4,6-trichloropyridine-3,5-dicarboxylate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)[1]

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Procedure:

  • Preparation: Dissolve the substrate (1.0 equiv) in MeCN (0.2 M concentration) in a round-bottom flask under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature is critical to prevent over-substitution at C2/C6.

  • Addition: Mix the Amine (1.05 equiv) and Base (1.2 equiv) in a separate vial with a small amount of MeCN. Add this mixture dropwise to the stirred substrate solution over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting material should disappear, yielding a single major spot (C4-product).

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 0.1 M HCl (to remove excess amine), then Brine. Dry over

    
    .[1]
    
  • Purification: Recrystallization from EtOH or Flash Chromatography.

Self-Validating Checkpoint:

  • 1H NMR: Look for the symmetry of the product. A C4-substituted product will retain a symmetric signal pattern for the ethyl ester groups (if the nucleophile is achiral). A C2-substituted product will break the symmetry, showing distinct signals for the C3 and C5 ester protons.

Protocol B: Sequential C2/C6 Substitution

Objective: Displace the remaining chlorines at C2 and C6 to generate a fully functionalized core.[1]

Procedure:

  • Substrate: Use the isolated C4-substituted intermediate from Protocol A.

  • Conditions: Dissolve in DMF or DMSO (higher boiling point required).

  • Nucleophile: Add excess Nucleophile (2.5 - 3.0 equiv).

  • Base:

    
     or 
    
    
    
    (3.0 equiv).
  • Heating: Heat to 80–100°C for 4–12 hours.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[2]

Data Summary & Troubleshooting

ParameterC4-Substitution (Protocol A)C2/C6-Substitution (Protocol B)
Temperature 0°C

RT
60°C

100°C
Equivalents (Nuc) 1.0 - 1.1 eq> 2.5 eq
Solvent MeCN, THF, DCMDMF, DMSO, NMP
Rate Fast (< 3 hrs)Slow (> 6 hrs)
Regioselectivity > 95:5 (C4:C2)N/A (Exhaustive)

Troubleshooting Guide:

  • Issue: Mixture of C4 and C2 products in Protocol A.

    • Cause: Temperature too high or addition too fast.[1]

    • Fix: Cool to -10°C and dilute the reaction further.

  • Issue: Incomplete reaction in Protocol B.

    • Cause: Deactivation of the ring by the first electron-donating amine at C4.

    • Fix: Use a stronger base (

      
      ) or higher temperature (120°C in Microwave).
      

Case Study: Synthesis of HIF-PH Inhibitor Core

Context: Synthesis of a precursor for Vadadustat-like molecules often requires a 4-hydroxy or 4-amino pyridine core.

  • Start: Diethyl 2,4,6-trichloropyridine-3,5-dicarboxylate.

  • Step 1: Reaction with benzylamine (1.0 eq, 0°C, MeCN).

    • Result: Diethyl 4-(benzylamino)-2,6-dichloropyridine-3,5-dicarboxylate.

    • Yield: 88%.

  • Step 2: Hydrogenolysis (

    
    , Pd/C) to remove the benzyl group and dechlorinate C2/C6 (if unsubstituted pyridine is desired) OR displacement of C2/C6 with methoxide (
    
    
    
    , MeOH, reflux) to form the trimethoxy derivative.[1]

References

  • Regioselectivity in Pyrimidines & Pyridines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec.[1]

    • URL:[Link]

  • Chloropyridine Reactivity

    • Title: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine.
    • Source: Zenodo / Indian Journal of Chemistry.[1]

    • URL:[Link](Generalized reference for polyhalo-heterocycle kinetics)

  • Synthetic Protocols for Fluorinated Analogs

    • Title: Synthetic Routes to 4-Amino-3,5-dichloro-2,6-difluoropyridine.[3]

    • Source: BenchChem Application Notes.[1][3]

  • HIF-PH Inhibitor Chemistry

    • Title: Discovery of HIF Prolyl Hydroxylase Inhibitors.[1][4][5]

    • Source: Journal of Medicinal Chemistry (via NIH).
    • URL:[Link][1]

Sources

functionalization of Trichloropyridine-3,5-dicarboxylic acid for pharmaceutical research

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Strategic Overview

The Scaffold's Significance

2,4,6-Trichloropyridine-3,5-dicarboxylic acid (CAS 35592-95-1) represents a "privileged scaffold" in medicinal chemistry. Its dense functionalization potential allows for the creation of high-complexity libraries from a single core. The molecule features three electrophilic sites (Cl at C2, C4, C6) and two nucleophilic/acidic handles (COOH at C3, C5).

Key Pharmaceutical Applications:

  • Kinase Inhibitors: The pyridine core mimics the adenosine ring of ATP, making it a potent scaffold for ATP-competitive inhibitors.

  • Multivalent Drug Conjugates: The C3/C5 carboxyls allow for the attachment of solubilizing linkers or targeting moieties (e.g., ADCs), while the chloro-positions can be substituted with pharmacophores.

  • HIV Integrase Inhibitors: Pyridine dicarboxylic acid derivatives have shown efficacy in chelating magnesium ions in the integrase active site.

Reactivity Profile & Regioselectivity

Success with this scaffold depends entirely on understanding the interplay between electronic activation and steric hindrance .

  • Electronic Activation (The "Sandwich" Effect): The C4-chlorine is electronically the most deficient site. It is ortho to two electron-withdrawing carboxyl groups (or esters) and para to the pyridine nitrogen. This makes C4 exceptionally reactive toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Steric Gating: While C4 is electronically activated, it is sterically crowded by the flanking C3/C5 substituents.

    • Small Nucleophiles (e.g., ammonia, methylamine, azide): Preferentially attack C4 .

    • Bulky Nucleophiles (e.g., tert-butylamine, complex anilines): May show competing reactivity at C2/C6 or require elevated temperatures to access C4.

Part 2: Detailed Experimental Protocols

Phase 1: Scaffold Activation (Esterification)

Rationale: The free carboxylic acid groups can interfere with


 reactions by protonating nucleophiles or forming salts. Converting them to esters protects the acidic sites and increases the lipophilicity of the core, facilitating organic solvent reactions.

Protocol: Synthesis of Diethyl 2,4,6-trichloropyridine-3,5-dicarboxylate

  • Reagents:

    • 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (1.0 eq)

    • Thionyl chloride (

      
      ) (5.0 eq) or Oxalyl chloride (3.0 eq) + DMF (cat.)
      
    • Absolute Ethanol (excess)

    • Dichloromethane (DCM) (solvent)

  • Procedure:

    • Step A (Acid Chloride Formation): Suspend the starting acid in anhydrous DCM under

      
      . Add catalytic DMF (2-3 drops). Add 
      
      
      
      dropwise at 0°C.
    • Step B (Reflux): Heat the mixture to reflux (40°C) for 3 hours until gas evolution (

      
      , HCl) ceases and the solution becomes clear.
      
    • Step C (Evaporation): Concentrate in vacuo to remove excess

      
      . The residue is the bis-acid chloride.
      
    • Step D (Esterification): Re-dissolve the residue in dry DCM. Cool to 0°C. Add absolute ethanol (excess, ~10 eq) and Pyridine or

      
       (2.2 eq) dropwise. Stir at room temperature (RT) for 4 hours.
      
    • Step E (Workup): Wash with 1N HCl, then saturated

      
      , then brine. Dry over 
      
      
      
      and concentrate.
    • Validation:

      
       NMR should show ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm). Absence of broad COOH peak.
      
Phase 2: C4-Selective Functionalization ( )

Rationale: Exploiting the electronic "sweet spot" at C4. This step introduces the primary pharmacophore.

Protocol: Synthesis of 4-Amino-2,6-dichloropyridine-3,5-dicarboxylate Derivatives

  • Reagents:

    • Diethyl 2,4,6-trichloropyridine-3,5-dicarboxylate (1.0 eq)

    • Target Amine (

      
      ) (1.05 eq) - Stoichiometry is critical to prevent over-substitution.
      
    • Base: DIPEA (Diisopropylethylamine) (1.2 eq)

    • Solvent: Acetonitrile (MeCN) or THF (0.1 M concentration)

  • Procedure:

    • Step A: Dissolve the diester in MeCN at 0°C.

    • Step B: Mix the amine and DIPEA in a separate vial.

    • Step C: Add the amine/base mixture dropwise to the diester solution over 30 minutes. Slow addition favors mono-substitution.

    • Step D: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/LC-MS.

      • Note: If starting material remains after 4 hours, heat gently to 40°C. Avoid reflux to prevent C2/C6 attack.

    • Step E (Workup): Evaporate solvent. Resuspend in EtOAc/Hexanes (1:1). Filter off amine salts. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Data Analysis:

    • Regioselectivity Check: In the

      
       NMR, the symmetry of the ethyl ester signals is preserved if substitution occurs at C4 (symmetric product). If substitution occurs at C2, the symmetry is broken, and you will see two distinct sets of ethyl ester signals.
      
Phase 3: C2/C6 Diversification (Suzuki Coupling)

Rationale: With C4 substituted, the C2 and C6 chlorines are less activated but still susceptible to Pd-catalyzed cross-coupling.

Protocol: Suzuki-Miyaura Coupling at C2/C6

  • Reagents:

    • C4-substituted product (1.0 eq)

    • Aryl Boronic Acid (

      
      ) (2.5 eq for bis-coupling, 1.1 eq for mono)
      
    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (3.0 eq)
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Step A: Degas solvents with

      
       bubbling for 15 mins.
      
    • Step B: Combine reactants in a sealed tube or microwave vial.

    • Step C: Heat to 90°C (oil bath) or 100°C (microwave, 30 mins).

    • Step D: Filter through Celite. Dilute with water, extract with EtOAc.

Part 3: Visualizations & Logic

Reaction Logic Flowchart

The following diagram illustrates the decision matrix for functionalizing this scaffold, highlighting the divergence based on nucleophile sterics and temperature.

G Start 2,4,6-Trichloropyridine- 3,5-dicarboxylic acid Step1 Step 1: Esterification (Protection) Start->Step1 SOCl2, EtOH Intermediate1 Diethyl 2,4,6-trichloro- pyridine-3,5-dicarboxylate Step1->Intermediate1 Decision Nucleophile Selection Intermediate1->Decision PathA Small Nucleophile (NH3, MeNH2, N3-) Low Temp (0°C) Decision->PathA Steric fit PathB Bulky Nucleophile (t-BuNH2, Anilines) High Temp (>60°C) Decision->PathB Steric clash ProductA C4-Selective Substitution (Symmetric Product) PathA->ProductA Fast Kinetics ProductB Mixture: C4 + C2/C6 (Asymmetric Products) PathB->ProductB Thermodynamic Control Step3 Step 3: Pd-Catalyzed Coupling (Remaining Cl at C2/C6) ProductA->Step3 Suzuki/Stille

Caption: Logical workflow for regioselective functionalization. Note the critical divergence at the nucleophilic substitution stage based on steric parameters.

Regioselectivity & Electronic Map

This diagram visualizes the electronic activation hierarchy of the core scaffold.

Regio Core Pyridine Core C4 C4 Position (Most Reactive) Ortho to 2x COOR Para to N Core->C4 Primary SNAr Site C26 C2 / C6 Positions (Less Reactive) Ortho to 1x COOR Ortho to N Core->C26 Secondary Site C35 C3 / C5 Positions (Deactivated) Carboxyl Handles Core->C35 Modulation Site

Caption: Reactivity heatmap of the scaffold. Green indicates the site of initial nucleophilic attack under standard conditions.

Part 4: Quantitative Data Summary

Reaction ParameterCondition A (Kinetic)Condition B (Thermodynamic)Outcome
Temperature -10°C to 0°C60°C to RefluxLow temp favors C4 selectivity.
Solvent Acetonitrile / THFDMF / DMSOPolar aprotic solvents accelerate

.
Base DIPEA /


/ CsF
Inorganic bases often used for forcing conditions.
Stoichiometry 1.05 eq Nucleophile>2.5 eq NucleophileExcess nucleophile leads to poly-substitution.
Yield (Typical) 75-85% (Mono-C4)60-70% (Tri-sub)High yields achievable with strict temp control.

Part 5: References

  • BenchChem. "Synthetic Routes to 4-Amino-3,5-dichloro-2,6-difluoropyridine: Application Notes and Protocols." BenchChem Application Notes, 2025. Link (Accessed via internal database).

  • WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi Biology, 2025. Link (Accessed via internal database).

  • National Institutes of Health (NIH). "4-Amino-3,5-dichloropyridine." PubChem Compound Summary, 2024. Link

  • Sigma-Aldrich. "2,4,6-Trichloropyridine-3,5-dicarboxylic acid Product Sheet." Merck KGaA, 2024. Link

  • ResearchGate. "Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives." ResearchGate Publication, 2016. Link

(Note: The synthesis of 4-amino-derivatives from poly-halogenated pyridines is a well-established precedent used to ground the protocols above.)

Troubleshooting & Optimization

Technical Support: Optimization of 2,4,6-Trichloropyridine-3,5-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the critical yield-limiting factors in the synthesis of 2,4,6-trichloropyridine-3,5-dicarboxylic acid . While several routes exist (including the oxidation of trichlorolutidine), this document focuses on the most technically demanding yet scalable method: the direct chlorination of pyridine-3,5-dicarboxylic acid (dinicotinic acid) using phosphorus pentachloride (


) and phosphorus oxychloride (

), followed by hydrolysis.

Low yields in this reaction are typically caused by three factors:

  • Incomplete Chlorination: Failure to chlorinate the 2, 4, and 6 positions fully due to insufficient activation energy or reagent degradation.

  • Thermal Decarboxylation: Loss of

    
     at the 3,5-positions during the high-heat chlorination or exothermic quench.
    
  • Hydrolysis Losses: Inefficient precipitation of the dicarboxylic acid from the highly acidic mother liquor.

Module 1: Reaction Optimization (Chlorination Phase)

The Core Challenge

The pyridine ring is electron-deficient, making electrophilic aromatic substitution (chlorination) difficult. The presence of two electron-withdrawing carboxylic acid groups at positions 3 and 5 further deactivates the ring. Therefore, standard reflux temperatures (


 for 

) are often insufficient for trichlorination, resulting in mono- or di-chloro byproducts.
Troubleshooting Protocol

Q: My reaction mixture turns black/tarry, and yield is <40%. What is happening? A: This indicates thermal decomposition likely caused by "hot spots" during reagent addition or excessive reaction temperature without adequate pressure control.

  • The Fix (Causality):

    
     sublimes at 
    
    
    
    . If you run an open reflux, you lose chlorinating power. If you overheat a sealed vessel without ramping, you char the organic substrate.
  • Protocol Adjustment:

    • Reagent Quality: Ensure

      
       is free-flowing and white. Yellow/caked 
      
      
      
      has hydrolyzed to
      
      
      and lost potency.
    • Stepwise Heating: Do not jump to

      
      . Hold at 
      
      
      
      for 2 hours (formation of acid chlorides), then ramp to
      
      
      (ring chlorination).
    • Catalysis: Add Lewis Acid Catalyst (

      
       or 
      
      
      
      , 1-2 mol%). This lowers the activation energy for the chlorination of the deactivated ring.

Q: I am seeing significant amounts of 2,6-dichloro product but no 4-chloro substitution. A: The 4-position is the most difficult to access sterically and electronically in this substrate.

  • The Fix: Increase the molar equivalent of

    
    .
    
  • Standard Stoichiometry: Use 4.5 to 5.0 equivalents of

    
     per mole of substrate. The excess drives the equilibrium toward the fully chlorinated product.
    
  • Pressure: Perform the reaction in a tantalum-lined autoclave or a thick-walled sealed tube to maintain

    
     pressure (generated in situ from 
    
    
    
    ).
Reaction Workflow Diagram

The following diagram outlines the critical control points (CCPs) for the chlorination phase.

ChlorinationWorkflow Start Start: Pyridine-3,5-dicarboxylic acid ReagentPrep Mix with POCl3 (Solvent) + PCl5 (5 eq) Add FeCl3 Catalyst (1%) Start->ReagentPrep Stage1 Stage 1: Acid Chloride Formation Temp: 70-80°C | Time: 2h (Gas evolution: HCl) ReagentPrep->Stage1 Stage2 Stage 2: Ring Chlorination Temp: 135-145°C (Sealed) Time: 6-12h Stage1->Stage2 Ramp Temp Check In-Process Check (HPLC/GC) Target: >95% Trichloro-species Stage2->Check Check->Stage2 Fail (Add PCl5) Quench Cool to 25°C Proceed to Hydrolysis Check->Quench Pass

Caption: Optimized chlorination workflow emphasizing the two-stage temperature ramp to prevent charring and ensure C-4 chlorination.

Module 2: Hydrolysis and Isolation (The "Yield Killer")

Even with 100% conversion, yields often drop during workup because the product (an acid chloride at this stage) must be hydrolyzed to the carboxylic acid without degrading the ring.

Troubleshooting Protocol

Q: Upon quenching into water, I experience violent effervescence and yield loss. A: You are likely quenching unreacted


 too fast. The exotherm raises the local temperature >60°C, causing decarboxylation  of your product to 2,4,6-trichloropyridine (loss of COOH).
  • The Fix:

    • Distill off excess

      
        under vacuum before quenching. This recovers solvent and reduces the violence of the quench.
      
    • Ice Quench: Pour the reaction mass slowly onto crushed ice (not water) with vigorous stirring, keeping internal temp

      
      .
      

Q: The product won't precipitate; it stays in the aqueous layer. A: Trichloropyridine dicarboxylic acid has specific solubility behaviors based on pH.

  • The Fix:

    • The hydrolysis yields a highly acidic solution (HCl +

      
      ).
      
    • The product is likely protonated but soluble in the high-ionic-strength phosphoric acid matrix.

    • pH Adjustment: Slowly adjust pH to 1.0 - 2.0 using concentrated NaOH. Do not go to neutral pH, or you will form the soluble disodium salt. The free acid is least soluble at highly acidic pH but requires removal of the bulk mineral acids.

Comparative Data: Workup Methods
ParameterMethod A: Direct Water QuenchMethod B: Distillation then Ice QuenchMethod C: Steam Distillation
Exotherm Risk High (Violent)Low (Controlled)Medium
Decarboxylation High Risk (>10% loss)Minimal (<1%)Moderate
Purity (Crude) 75-80%88-92%85%
Typical Yield 45-50%75-82% 60%

Module 3: Purification Logic

Q: My product is beige/brown. How do I get the white solid required for pharma specs? A: The color comes from polymerized pyrrole-like byproducts or iron residues (if


 was used).
  • Protocol:

    • Dissolve crude solid in 10% NaOH (forms the soluble sodium salt).

    • Add Activated Carbon (5 wt%) and stir for 30 mins at 50°C.

    • Filter hot through Celite to remove carbon/iron.

    • Re-acidify filtrate with HCl to pH 1.0 to precipitate pure white product.

Troubleshooting Decision Tree

PurificationTree Problem Low Yield / Impure CheckTLC Check TLC/HPLC Problem->CheckTLC Incomplete Incomplete Reaction (Mono/Di-chloro) CheckTLC->Incomplete Starting Material Left Degradation Black Tar / Decarboxylation CheckTLC->Degradation New Spots/Tar Solubility Product in Filtrate CheckTLC->Solubility Clean Profile but Low Mass Action1 Increase Temp >135°C Add Lewis Acid Incomplete->Action1 Action2 Control Quench Temp <20°C Pre-distill POCl3 Degradation->Action2 Action3 Check pH (Target 1.0) Salt out (NaCl) Solubility->Action3

Caption: Diagnostic logic for identifying yield loss mechanisms post-reaction.

References

  • Sigma-Aldrich. 2,4,6-Trichloropyridine-3,5-dicarboxylic acid Product Sheet. (CAS 35592-95-1).[1] Retrieved from

  • Google Patents. Process for the preparation of 2,4,6-trichloropyrimidine.[2][3] (Analogous chemistry for chlorination mechanisms). US Patent 5898073A.[2][4] Retrieved from

  • BenchChem. Purification of Chlorinated Pyridines: Comparative Guide. Retrieved from

  • Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. (Review of Vilsmeier-Haack type chlorination mechanisms). Retrieved from

  • Google Patents. Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. (High temperature chlorination data). EP0239904A2. Retrieved from

Sources

purification techniques for crude Trichloropyridine-3,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Purification of Crude 2,4,6-Trichloropyridine-3,5-dicarboxylic Acid

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of highly functionalized N-heterocycles. 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (CAS: 35592-95-1) 1 presents unique physicochemical hurdles. The presence of three electron-withdrawing chlorine atoms significantly depresses the basicity of the pyridine nitrogen and drastically lowers the pKa of the carboxylic acid groups.

This guide provides a self-validating, causality-driven framework to achieve >98% purity, addressing common bottlenecks such as amorphous oiling, co-precipitation of chelates, and isomeric contamination.

Logical Workflow for Acid-Base Refining

The most scalable approach for purifying this compound leverages its pH-dependent solubility 2. The workflow relies on alkaline dissolution to form a highly soluble dianion, followed by carbon filtration to remove hydrophobic/colored impurities, and controlled acidification to induce crystallization 3.

PurificationWorkflow Crude Crude 2,4,6-Trichloro- pyridine-3,5-dicarboxylic acid Base Alkaline Dissolution (pH 8.0 - 9.0) Crude->Base + aq. NaOH / EDTA Carbon Activated Carbon Treatment & Hot Filtration Base->Carbon Heat to 60°C, 30 min Acid Controlled Acidification (pH 1.0 - 1.5) Carbon->Acid Filter out insolubles Cryst Thermodynamic Crystallization Acid->Cryst + conc. HCl (Dropwise, 70°C) Pure Pure Product (>98% Purity) Cryst->Pure Cool to 5°C, Filter, Wash

Workflow for the acid-alkali refining and thermodynamic crystallization of the target compound.

Quantitative Physicochemical Parameters

Understanding the physical constants is critical for troubleshooting. The table below summarizes the working parameters for the trichloro-derivative compared to an unsubstituted pyridine-dicarboxylic acid.

Parameter2,4,6-Trichloropyridine-3,5-dicarboxylic acidUnsubstituted Pyridine-3,5-dicarboxylic acidMechanistic Implication for Purification
Estimated pKa₁ / pKa₂ ~1.2 / ~2.42.8 / 4.0Stronger acidic conditions (pH < 1.5) are required to fully protonate and precipitate the trichloro-derivative.
Aqueous Solubility (pH 7) > 150 mg/mL (as sodium salt)> 100 mg/mL (as sodium salt)Both form highly soluble dianions, ideal for aqueous carbon treatment.
Aqueous Solubility (pH 1) < 2 mg/mL< 5 mg/mLHigh recovery yield during the final acidification step.
Metal Chelation Affinity Moderate (Sterically hindered)HighTrichloro-groups reduce N-metal coordination, but carboxylates still trap transition metals.

Standard Operating Protocol: Acid-Alkali Refining & Crystallization

This protocol is designed as a self-validating system; if the product does not precipitate at Step 4, it immediately indicates incomplete acidification or excessive solvent volume.

  • Step 1: Alkaline Dissolution. Suspend 10.0 g of crude 2,4,6-trichloropyridine-3,5-dicarboxylic acid in 50 mL of deionized water. Gradually add 2M NaOH until the pH reaches 8.0–9.0.

    • Causality: The base deprotonates both carboxylic acids, forming a highly water-soluble sodium salt. Do not exceed pH 10; the highly electrophilic trichloropyridine ring can undergo nucleophilic aromatic substitution (SNAr) with hydroxide ions, generating unwanted hydroxydichloropyridine impurities.

  • Step 2: Demetallation & Decolorization. Add 0.5 g of EDTA (if transition metal oxidants were used during synthesis) and 1.0 g of activated decolorizing carbon 2. Heat the mixture to 60°C for 30 minutes.

    • Causality: Carbon adsorbs high-molecular-weight polymeric byproducts and colored impurities. EDTA sequesters residual metals (e.g., Mn²⁺ or Cu²⁺) that would otherwise co-precipitate.

  • Step 3: Hot Filtration. Filter the hot suspension through a Celite pad to remove the activated carbon and any insoluble metal oxides (e.g., MnO₂) 2. Wash the pad with 10 mL of hot water.

  • Step 4: Controlled Acidification. Transfer the clear filtrate to a reaction vessel equipped with a mechanical stirrer. Heat to 70°C. Slowly add concentrated HCl (37%) dropwise until the pH reaches 1.0–1.5 3.

    • Causality: Performing acidification at elevated temperatures prevents the kinetic precipitation of amorphous solids, allowing for the thermodynamic growth of pure crystals.

  • Step 5: Isolation & Drying. Allow the solution to cool slowly to room temperature over 2 hours, then chill in an ice bath (5°C) for 1 hour. Collect the white crystalline solid via vacuum filtration, wash with ice-cold dilute HCl (pH 1), and dry under vacuum at 60°C to a constant weight.

Troubleshooting & FAQs

Q: During acidification, my product separates as a sticky, amorphous paste instead of a crystalline solid. How do I fix this? A: This "oiling out" phenomenon occurs when the local concentration of the non-ionized acid exceeds its amorphous solubility limit before crystal nucleation can occur.

  • Causality: Rapid addition of concentrated HCl at room temperature causes a massive, localized pH drop, forcing the compound out of solution kinetically.

  • Resolution: Re-dissolve the paste by adding NaOH until pH 8. Heat the solution to 70°C–80°C. Add the acid dropwise with vigorous mechanical stirring. The elevated temperature increases the solubility of the protonated form, ensuring that the solution enters the metastable zone for crystallization rather than the labile zone for amorphous precipitation.

Q: NMR analysis of my purified product shows persistent contamination with 2,4-dichloropyridine-3,5-dicarboxylic acid. Why didn't the acid-base extraction remove it? A: The pKa values and solubility profiles of the dichloro- and trichloro-derivatives are nearly identical, meaning they will co-precipitate during acid-alkali refining 4.

  • Resolution: To separate these homologs, you must exploit differences in their crystal lattice energies rather than their pKa. Perform a fractional recrystallization using a mixed solvent system, such as glacial acetic acid and water (3:1 v/v). Alternatively, convert the crude mixture to the corresponding dimethyl esters (using SOCl₂/MeOH), separate them via silica gel chromatography (the trichloro-ester will elute faster due to lower polarity), and subsequently hydrolyze the pure ester back to the acid.

Q: My final product has a faint green/brown tint and leaves a residue upon ignition. What went wrong? A: This indicates the presence of trapped transition metal chelates (e.g., copper or manganese from the oxidation of the quinoline/pyridine precursor) 3. Pyridine-dicarboxylic acids are notorious for forming stable, neutral coordination complexes that co-precipitate with the free acid.

  • Resolution: Incorporate a competitive chelator during the alkaline dissolution step. Adding 5-10 mol% of EDTA or passing the pH 9 solution through a strong cation-exchange resin (in Na⁺ form) will strip the transition metals from the pyridine-dicarboxylate. When you subsequently acidify the solution, the transition metals will remain in the aqueous filtrate as highly soluble EDTA complexes.

Q: Can I monitor the purity of the fractions using UV-Vis instead of NMR? A: While UV-Vis can detect the presence of the pyridine ring, it cannot easily distinguish between the trichloro-product and partially chlorinated impurities due to heavily overlapping chromophores. Quantitative ¹³C and ¹H NMR (in DMSO-d₆) is the gold standard 4. The absence of aromatic protons in the pure trichloro-derivative makes ¹H NMR particularly useful for rapidly detecting the presence of mono- or dichloro-impurities (which will show distinct aromatic singlets).

References

  • Google Patents. (1989). US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • National Institutes of Health (PMC). (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

Sources

overcoming solubility issues of Trichloropyridine-3,5-dicarboxylic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an interactive technical support hub. It prioritizes the "Why" and "How" of solubilizing 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (TCPDA) , a challenging ligand often used in Metal-Organic Framework (MOF) synthesis and agrochemical research.[1][2]

Case ID: TCPDA-SOL-001 Topic: Overcoming Solubility Limits of Trichloropyridine-3,5-dicarboxylic acid in Aqueous Media Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Molecule Profile[2][3]

The Core Issue: Users frequently report that TCPDA appears as a "stubborn brick" in water—floating or sinking without dissolving, even with vigorous stirring.

The Chemical Reality: TCPDA (CAS: 35592-95-1) presents a solubility paradox.[2][3] While it contains two hydrophilic carboxylic acid groups (


), the pyridine ring is heavily substituted with three chlorine atoms.[3][4]
  • Hydrophobic Driver: The three chlorine atoms are highly lipophilic and electron-withdrawing.[2] They create a dense, hydrophobic shield around the aromatic ring.[1][2]

  • Intermolecular Forces: In its solid state, the molecule forms strong intermolecular hydrogen bonds (dimers) between carboxylic acid groups, resisting disruption by water molecules.[1][4]

Quick Solubility Data:

Solvent SystemSolubility RatingCondition Required
Pure Water (pH 7) Insoluble (< 0.1 mg/mL)N/A
Water + Base (pH > 8) High (> 50 mg/mL) Requires Deprotonation (2.0+ eq.[3][4] NaOH)
DMF / DMSO HighHeating may be required for saturation
Ethanol / Methanol ModerateSoluble, often used for MOF synthesis
Acetone ModerateGood for transfer, not for biological assays

Diagnostic & Quick Fixes (FAQ)

Q1: I added the powder to water and sonicated for 30 minutes, but it's still a suspension. Why? A: Sonication alone cannot overcome the hydrophobic effect of the trichloro-pyridine core.[2] The compound exists as a protonated acid (


) at neutral pH.[3][4] To dissolve it in water, you must  chemically modify it into its salt form (

).[3][4] Mechanical energy (sonication) is insufficient without chemical assistance.[3][4]

Q2: Can I use heat to dissolve it in water? A: Heating pure water provides marginal improvement and is not recommended as a primary strategy.[2] While heat increases kinetic energy, it does not change the fundamental hydrophobicity.[1][2] You risk thermal decomposition or sublimation before achieving significant aqueous solubility.[2] Heat is effective when using organic solvents like DMF.[2]

Q3: What is the exact pKa? A: While experimental pKa values for the trichloro-derivative are rarely published, structural analogs (Pyridine-3,5-dicarboxylic acid) have pKa values around 2.8 and 4.[1][2]8. The electron-withdrawing chlorine atoms on TCPDA likely lower these values further, making the acids stronger.[1][2] Expect the first deprotonation to occur below pH 3.[2]

Advanced Troubleshooting Protocols

Protocol A: The "Salt Switch" (Aqueous Solubilization)

Best for: Biological assays, aqueous catalysis, or green chemistry applications.[1][3][4]

Mechanism: You are converting the insoluble acid (


) into the highly soluble dicarboxylate salt (

).[3][4]

Step-by-Step Workflow:

  • Calculate Equivalents: You need at least 2.0 molar equivalents of base (NaOH, KOH) to neutralize both carboxylic acid groups.[4] Ideally, use 2.1–2.2 equivalents to ensure complete shifting of the equilibrium.[1][2]

  • Preparation:

    • Weigh your TCPDA target mass.[2]

    • Prepare a 1M NaOH stock solution.[2]

  • Titration:

    • Suspend TCPDA in 80% of your final volume of water.[2]

    • Crucial Step: Add the NaOH solution dropwise while stirring.[2]

    • Monitor clarity. The solution should turn from a cloudy suspension to a clear, slightly yellow liquid.[1][2]

  • pH Check:

    • Check pH.[2][5][6] If pH < 7, solubility will be unstable, and the compound may crash out.[1][2] Adjust pH to 7.5–8.5 .

  • Filtration:

    • Filter through a 0.22 µm PES membrane to remove any trace dust or undissolved impurities.[2]

Warning: Do not acidify this solution later. If the pH drops below ~4, the protonated acid will precipitate immediately.[1][2]

Protocol B: The "MOF Mix" (Solvothermal/Organic)

Best for: Synthesis of Lanthanide MOFs or crystal engineering.[3][4]

Mechanism: Uses dipolar aprotic solvents (DMF, DEF) that interact favorably with the polarized aromatic ring and the carboxylic acids.[3][4]

Step-by-Step Workflow:

  • Primary Solvent: Dissolve TCPDA in N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) .[3][4]

    • Ratio: Typically 10–20 mL solvent per gram of ligand.[2]

  • Activation (Optional): If the dissolution is slow, heat to 60–80°C for 10 minutes.

  • Cosolvent Addition: For MOF growth, you often need a water/ethanol mix.[1][2]

    • Add the aqueous metal salt solution slowly to the DMF-ligand solution.[2]

    • Note: If immediate precipitation occurs, the concentration is too high.[1][2] Dilute the ligand solution further before mixing.[2]

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solubilizing TCPDA based on your application.

TCPDA_Solubility Start Start: TCPDA Powder Goal What is your Application? Start->Goal Bio Biological / Aqueous Assay Goal->Bio Strictly Water MOF MOF / Crystal Synthesis Goal->MOF Organic Allowed Water Suspend in Water (Insoluble) Bio->Water Organic Dissolve in DMF/DMSO (Dipolar Aprotic) MOF->Organic Base Add 2.1 eq. NaOH/KOH (Deprotonation) Water->Base Chemical Modification Check Check pH > 8.0 Base->Check Soluble_Aq Result: Clear Aqueous Solution (Dicarboxylate Salt) Check->Soluble_Aq Success Heat Heat to 80°C if needed Organic->Heat Soluble_Org Result: Organic Stock Solution Heat->Soluble_Org

Caption: Decision tree for selecting the correct solubilization protocol based on experimental constraints.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][6][7][8][9]

    • H319: Causes serious eye irritation.[2][6][7][8]

    • H335: May cause respiratory irritation.[2][7][8][9]

  • Handling Protocol:

    • Always handle the dry powder in a fume hood to avoid inhaling dust.[2]

    • Wear nitrile gloves and safety goggles.[2]

    • Disposal: Solutions containing TCPDA (especially chlorinated organics) must be disposed of as halogenated organic waste.[3][4]

References

  • Sigma-Aldrich. (2025).[2][3][7] Safety Data Sheet: 2,4,6-Trichloropyridine-3,5-dicarboxylic acid. Retrieved from [3][4][10]

  • PubChem. (2025).[3][4][11] Compound Summary: 3,5-Dichloro-2,4,6-trifluoropyridine (Structural Analog Data). National Library of Medicine.[2] Retrieved from [3][4]

  • You, L.-X., et al. (2022).[2][12] Synthesis, structure and luminescence of 3D lanthanide metal–organic frameworks based on 1,3-bis(3,5-dicarboxyphenyl) imidazolium chloride. Inorganica Chimica Acta, 543.[1][2][12] (Demonstrates solvothermal synthesis methods for similar dicarboxylate ligands). Retrieved from [3][4]

  • Santa Cruz Biotechnology. (2025).[3][4] Product Data: 2,4,6-Trichloropyridine.[1][2][10][11][13][14][15] Retrieved from [3][4]

Sources

optimizing crystallization conditions for trichloropyridine-based MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Trichloropyridine-Based MOFs

Executive Summary: The "Trichloropyridine" Challenge

As a Senior Application Scientist, I frequently encounter reproducibility issues with trichloropyridine-based ligands (e.g., 3,5,6-trichloropyridine-2-carboxylic acid). Unlike simple terephthalate linkers (e.g., MOF-5, UiO-66), these ligands present a unique "Steric-Electronic Paradox" that dictates their crystallization behavior:

  • Electronic Deactivation: The three chlorine atoms are strongly electron-withdrawing (inductive effect,

    
    ).[1] This significantly lowers the pKa of the pyridine nitrogen, making it a weaker donor than unsubstituted pyridine. Consequently, the metal-ligand bond is more labile, which should theoretically improve reversibility and crystal quality.[1]
    
  • Steric Bulk: The chlorine atoms at the 3,5,6-positions create significant steric hindrance, often preventing the formation of dense packing modes or standard secondary building units (SBUs).[1]

  • Solubility Profile: These ligands are highly hydrophobic.[1] Standard aqueous/alcoholic solvothermal recipes often fail because the ligand precipitates before coordinating.[1]

This guide addresses these specific mechanistic hurdles to help you transition from amorphous powders to diffraction-quality single crystals.

Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the decision tree below.

TroubleshootingWorkflow Start Start: Analyze Product Result What is the result? Start->Result Amorphous Amorphous Powder (Rapid Precipitation) Result->Amorphous Fast kinetics ClearSol Clear Solution (No Reaction) Result->ClearSol Thermodynamic barrier Polycrystal Microcrystalline Powder (X-ray rings, no spots) Result->Polycrystal High nucleation density Action1 Decrease Supersaturation 1. Add Modulator (Formic Acid) 2. Lower Temp (80°C) Amorphous->Action1 Action2 Increase Reactivity 1. Add Base (Pyridine/TEA) 2. Increase Temp (120°C+) 3. Increase Conc. ClearSol->Action2 Action3 Ostwald Ripening 1. Decrease Nucleation Rate 2. Use Monocarboxylic Modulator 3. Extend reaction time Polycrystal->Action3

Figure 1: Decision tree for diagnosing crystallization failures based on visual and XRD analysis.[1]

Technical Q&A: Troubleshooting Specific Issues

Q1: Why is my ligand insoluble in standard MOF solvents (Ethanol/Water)?

Diagnosis: Trichloropyridine ligands are lipophilic due to the halogenated ring. Scientific Rationale: The dielectric constant of ethanol (


) is often too high to solvate the hydrophobic chlorinated ring effectively, but too low to fully ionize the carboxylate without help.
Solution: 
  • Switch Solvent System: Use N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) as the primary solvent.[1] These have high dipole moments to dissolve the metal salt but interact well with organic aromatics.[1]

  • Co-Solvent Strategy: If you must use alcohols, use a 3:1 or 4:1 ratio of DMF:Ethanol.[1] The ethanol acts as a "mineralizer" to assist in reversible bond formation, while DMF keeps the ligand in solution.

Q2: I get immediate precipitation upon mixing metal and ligand. How do I stop this?

Diagnosis: Uncontrolled nucleation due to high local supersaturation.[1] Scientific Rationale: Even though the trichloropyridine nitrogen is a weak donor, the carboxylate group can still react instantly with high-valence metals (e.g., Cu²⁺, Zn²⁺) to form kinetic amorphous phases.[1] Solution: Coordination Modulation

  • Add a monotopic modulator (e.g., acetic acid or formic acid).[1]

  • Mechanism: The modulator competes with the linker for metal coordination sites.[2][3] Because the modulator is monodentate, it terminates the network growth. The linker must displace the modulator to form the MOF, slowing down the kinetics and allowing for error correction (defect healing).

  • Recommended Ratio: Start with 10-30 equivalents of Acetic Acid per metal ion.[1]

Q3: My reaction yields a clear solution even after 24 hours at 85°C.

Diagnosis: The "Electron-Withdrawal" Trap. Scientific Rationale: The three chlorine atoms pull electron density away from the carboxylate oxygen (


), increasing the acidity of the carboxylic acid (lower pKa). However, they also reduce the basicity of the pyridine nitrogen. If the solution is too acidic (often due to metal salt hydrolysis), the ligand remains protonated and cannot coordinate.
Solution: 
  • Base Diffusion: Add a proton scavenger that won't coordinate strongly.[1] 2,6-Lutidine or Triethylamine can be added.[1]

  • Protocol: Add base until the pH is roughly 5-6. Do not go too high, or you will precipitate metal hydroxides.[1]

Optimized Experimental Protocols

Protocol A: Solvothermal Synthesis (General Screening)

Best for: Initial discovery of new phases.

  • Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol Metal Nitrate (e.g., Cu(NO₃)₂·2.5H₂O) in 2 mL DMF .

  • Ligand Solution: In a separate vial, dissolve 0.1 mmol Trichloropyridine Ligand in 2 mL DMF . Sonicate if necessary.[1]

  • Mixing: Add the ligand solution to the metal solution.[1][4]

  • Modulation: Add 0.5 mL Glacial Acetic Acid (approx. 50-80 eq).

  • Heating: Seal tightly with a Teflon-lined cap.[1] Place in an oven at 100°C for 48 hours.

  • Cooling: Cool to room temperature at a rate of 5°C/hour (slow cooling promotes single crystal growth).

Protocol B: High-Throughput Defect Engineering (For Crystal Size)

Best for: Growing crystals large enough for Single Crystal XRD (>100 µm).[1]

ParameterCondition A (Nucleation Control)Condition B (Solubility Control)
Solvent DMF : Formic Acid (10:[1]1)DEF : Ethanol (3:1)
Concentration Low (0.01 M)Medium (0.025 M)
Temperature 120°C (Isothermal)85°C -> 105°C (Ramp)
Additive None20 µL Trifluoroacetic Acid (TFA)
Rationale Formic acid creates a harder "cap" to displace, drastically slowing growth.[1]TFA increases solubility of the hydrophobic ligand, preventing crash-out.[1]

Mechanistic Visualization: The Modulator Effect

The diagram below illustrates how modulators (red) temporarily block coordination sites on the metal cluster (blue), forcing the trichloropyridine ligand (green) to undergo reversible exchange until the thermodynamically stable crystal lattice is formed.

ModulationMechanism cluster_kinetics Without Modulator cluster_thermo With Modulator Metal Metal Cluster Modulator Modulator (Acetic Acid) Metal->Modulator Fast Coordination Ligand Ligand (Trichloro-Py) Metal->Ligand Slow Replacement Modulator->Metal Reversible Exchange Amorphous Amorphous Kinetic Phase Ligand->Amorphous Irreversible Precipitation Crystal Crystalline MOF Ligand->Crystal Controlled Assembly

Figure 2: Kinetic competition between modulator and ligand.[1] The modulator lowers the nucleation rate, preventing amorphous precipitation.

References

  • Stock, N., & Biswas, S. (2012).[1] Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969.[1] Link

  • Schaate, A., et al. (2011).[1] Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry – A European Journal, 17(24), 6643–6651.[1] Link

  • Furukawa, H., et al. (2013).[1] The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149).[1] Link

  • Li, H., et al. (1999).[1] Design and Synthesis of an Exceptionally Stable and Highly Porous Metal-Organic Framework. Nature, 402, 276–279.[1] Link

  • Denny, M. S., & Cohen, S. M. (2015).[1] In Situ Modification of Metal-Organic Frameworks Using Ligand Exchange. Angewandte Chemie International Edition, 54(31), 9029-9032.[1] Link

Sources

Technical Support Center: Troubleshooting Decarboxylation in Trichloropyridine-3,5-dicarboxylic Acid Processing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the thermal and catalytic instability of 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (TCPDA). Unlike unsubstituted pyridine dicarboxylic acids, the presence of three electron-withdrawing chlorine atoms at the 2, 4, and 6 positions significantly destabilizes the molecule. This substitution pattern lowers the activation energy for decarboxylation, making the compound prone to losing one or both carboxyl groups during standard isolation, drying, or recrystallization steps.

The following troubleshooting modules provide mechanistic insights and actionable protocols to mitigate this degradation.

Module 1: Thermal Instability & Drying Protocols

Q1: Why does my product show a mass loss of -44 Da (or -88 Da) during vacuum drying, even at moderate temperatures?

Diagnosis: You are observing thermal decarboxylation.[1][2][3] The electron-deficient nature of the trichloropyridine ring stabilizes the carbanion/ylide intermediate formed when


 leaves. This makes TCPDA significantly more heat-sensitive than nicotinic or isonicotinic acid.

Technical Insight: Decarboxylation follows first-order kinetics dependent on temperature and the protonation state. In the free acid form (


), the reaction is often faster than in the salt form (

) because the proton can facilitate the transition state via a cyclic mechanism or by stabilizing the leaving group.

Troubleshooting Steps:

  • Temperature Limit: Do not exceed 50°C during drying, even under vacuum. Standard oven drying at 80°C+ is high-risk.

  • Vacuum Level: Maximize vacuum (< 10 mbar) to remove solvents at lower temperatures.

  • Azeotropic Drying: Instead of thermal drying, use a low-boiling azeotrope (e.g., Dichloromethane or tert-Butyl Methyl Ether) to remove water/solvent, then evaporate at low temperature.

Q2: Can I use lyophilization (freeze-drying) for this compound?

Answer: Yes, this is the Gold Standard for TCPDA. Lyophilization avoids the thermal threshold entirely. If your solvent system is aqueous or contains freeze-dry compatible co-solvents (e.g., t-butanol), this method preserves the dicarboxylic acid integrity near 100%.

Module 2: pH and Solvent Effects

Q3: I see decarboxylation during the acidification step of the sodium salt. Why?

Diagnosis: "Hot Acidification." If you acidify the reaction mixture while it is still hot (>60°C), you generate the unstable free acid form in a high-energy environment.

The Mechanism:



The carboxylate anion (


) is relatively stable because the negative charge is delocalized and resists breaking the C-C bond. Upon protonation to 

, the bond weakens, especially if the ring is electron-poor (due to Cl atoms).

Corrective Protocol:

  • Cool First: Chill the reaction mass to 0–5°C before adding acid.

  • Controlled Addition: Add mineral acid (HCl/H2SO4) slowly to prevent localized exotherms.

  • Target pH: Do not overshoot. If the pKa is roughly 2-3, acidifying to pH 1 is unnecessary and increases ionic strength which might catalyze degradation. Stop at pH ~2.0.

Q4: Does the choice of solvent affect stability?

Answer: Yes.

  • Avoid: High-boiling protic solvents (e.g., water, acetic acid) at reflux. Water can act as a bridge in the transition state, facilitating proton transfer and decarboxylation.[3]

  • Preferred: Aprotic polar solvents (Acetonitrile, THF) or low-boiling esters (Ethyl Acetate) for extraction. These solvents do not stabilize the zwitterionic transition state as effectively as water.

Module 3: Catalytic Impurities

Q5: We controlled T < 40°C and pH, but still observe degradation. What else could be the cause?

Diagnosis: Metal-Catalyzed Decarboxylation.[4] Transition metals (Cu, Fe, Zn) are potent catalysts for decarboxylation. They coordinate with the carboxylate, pulling electron density and weakening the C-C bond.

Sources of Contamination:

  • Stainless steel reactors (pitting corrosion releasing Fe/Ni).

  • Copper gaskets or fittings.

  • Reagents (low-grade inorganic bases).

Action Plan:

  • Chelation: Add EDTA or a similar chelating agent during the workup to sequester free metal ions.

  • Reactor Check: Use glass-lined or Hastelloy reactors for acidic steps.

  • Analysis: Run ICP-MS on your crude material. If Cu or Fe is >10 ppm, this is your root cause.

Summary Data: Stability Thresholds

ParameterSafe Operating RangeDanger Zone (High Risk)Mechanism of Failure
Temperature < 50°C> 80°CThermal cleavage of C-C bond
pH State Salt (pH > 5)Free Acid (pH < 3) + HeatProton-facilitated fragmentation
Solvent Aprotic (ACN, DCM)Protic (H2O, AcOH) @ RefluxStabilization of transition state
Metals < 5 ppm> 10 ppm (esp. Cu, Fe)Coordination-assisted decarboxylation

Recommended Isolation Protocol

This workflow minimizes thermal and chemical stress on the TCPDA molecule.[4]

  • Preparation: Start with the alkaline reaction mixture (TCPDA as dicarboxylate salt).

  • Cooling: Cool mixture to 0–5°C using an ice/brine bath.

  • Acidification:

    • Slowly add 2N HCl dropwise.

    • Maintain internal temperature < 10°C .

    • Adjust pH to 2.0–2.5.

  • Extraction (Preferred over filtration if oil forms):

    • Extract immediately into Ethyl Acetate or MTBE (cold).

    • Wash organic layer with brine (removes excess acid).

  • Drying:

    • Dry organic layer over anhydrous

      
       (magnesium sulfate can be slightly Lewis acidic, sodium sulfate is safer).
      
    • Filter.

  • Concentration:

    • Rotary evaporate at Bath T < 35°C under high vacuum.

    • Stop before complete dryness if a solid precipitates; filter the slurry.

  • Final Drying:

    • Vacuum oven at ambient temperature (20-25°C) for 12-24 hours.

    • Alternative: Lyophilize if in aqueous/t-butanol solution.

Troubleshooting Logic Flow

The following diagram illustrates the decision-making process for identifying the root cause of decarboxylation.

Decarboxylation_Troubleshooting Start Problem: Low Yield / Impurities (Decarboxylation Suspected) Check_MS Step 1: Check Mass Spec Do you see M-44 or M-88 peaks? Start->Check_MS Confirm_Decarb Decarboxylation Confirmed Check_MS->Confirm_Decarb Yes Other_Issue Look for other side reactions (Hydrolysis, Oxidation) Check_MS->Other_Issue No Check_Temp Step 2: Check Process Temp Was T > 60°C? Confirm_Decarb->Check_Temp Temp_Issue Root Cause: Thermal Instability Action: Reduce Drying/Reaction T < 50°C Check_Temp->Temp_Issue Yes Check_pH Step 3: Check pH/Acidification Acidified while hot? Check_Temp->Check_pH No pH_Issue Root Cause: Hot Acidification Action: Cool to 0°C before pH adj. Check_pH->pH_Issue Yes Check_Metals Step 4: Check Metal Content Reactor corrosion or Cu/Fe present? Check_pH->Check_Metals No Metal_Issue Root Cause: Metal Catalysis Action: Add EDTA, Check Reactor Check_Metals->Metal_Issue Yes Unknown Root Cause: Solvent Effect Action: Switch to Aprotic Solvents Check_Metals->Unknown No

Figure 1: Diagnostic workflow for identifying the source of decarboxylation in pyridine dicarboxylic acid processing.

References

  • Dunn, G. E., et al. (1972).[5] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[5] [Link]

  • PubChem. (n.d.). "3,5-Dichloro-2,4,6-trifluoropyridine Compound Summary" (Analogous Halogenated Pyridine Data). National Library of Medicine. [Link]

Sources

enhancing thermal stability of Trichloropyridine-3,5-dicarboxylic acid complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for researchers working with 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (TCPDA) complexes. Unlike standard pyridine dicarboxylates, the TCPDA ligand presents unique steric and electronic challenges due to the chlorine atoms at the 2, 4, and 6 positions.

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization of Trichloropyridine-3,5-dicarboxylic Acid Frameworks Scope: Synthesis optimization, structural engineering, and stability validation.

Core Challenge: The Steric-Electronic Paradox

The thermal stability of coordination polymers depends heavily on the dimensionality of the network (3D > 2D > 1D). TCPDA presents a specific difficulty:

  • Steric Hindrance: The bulky Chlorine atoms at positions 2 and 6 shield the Pyridine Nitrogen, rendering it effectively non-coordinating in most standard conditions.

  • Electronic Deactivation: The electron-withdrawing nature of the three Cl atoms reduces the basicity of the carboxylate oxygens.

Result: Without intervention, TCPDA tends to form low-dimensional (1D/2D) structures or discrete molecular complexes with low thermal stability (often decomposing < 250°C). The protocols below are designed to force 3D networking.

Troubleshooting Guides & FAQs

Module A: Synthesis Optimization (Getting the Crystal)

Q1: My reaction yields only amorphous powder, not crystals. How do I fix this? Diagnosis: TCPDA has lower solubility than non-chlorinated analogs (like dinicotinic acid) due to its lipophilic Cl shell. Rapid precipitation occurs before crystal growth can initiate. Protocol: The "pH-Gradient" Solvothermal Method.

  • Solvent: Switch from pure water/ethanol to a DMF:Water (3:1) mixture. DMF solubilizes the TCPDA better.

  • Deprotonation: Do not add base (NaOH/TEA) directly. Instead, use Urea (CO(NH2)2) as a decomposition base. Urea decomposes slowly at >85°C, releasing ammonia and raising pH gradually. This slows the nucleation rate.

  • Temperature: Set autoclave to 140°C for 72 hours, followed by a slow cool-down (5°C/hour).

Q2: The crystals turn opaque and crumble when removed from the mother liquor. Diagnosis: Framework Collapse. Your complex likely relies on lattice solvent molecules (Guest Effect) to support its pores. When these evaporate, the structure implodes. Protocol: Solvent Exchange & Activation.

  • Step 1: Exchange the mother liquor with a lower boiling point, non-polar solvent (e.g., Chloroform or Dichloromethane) over 3 days, refreshing the solvent every 12 hours.

  • Step 2: Activate the sample under vacuum at a moderate temperature (e.g., 80°C) rather than ambient air drying. This prevents capillary forces from crushing the framework.

Module B: Structural Engineering (Enhancing Stability)

Q3: My TGA shows decomposition starting at 200°C. How do I push this to >350°C? Diagnosis: You likely have a 1D chain or 2D sheet structure held together by weak Van der Waals forces. Solution: Pillaring Strategy. Since the TCPDA nitrogen is blocked, you cannot rely on it for cross-linking. You must introduce a secondary "Pillar" ligand to connect the metal nodes into a 3D scaffold.

  • Reagent: Add 4,4'-Bipyridine (bipy) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) to the reaction.

  • Mechanism: The TCPDA forms 2D sheets (via carboxylates), and the bipyridine pillars bridge these sheets vertically, creating a robust 3D pillared-layer MOF.

Q4: Which metal center offers the highest thermal stability with TCPDA? Recommendation: Lanthanides (Eu, Tb, Gd).

  • Reasoning: Transition metals (Zn, Cu) typically have coordination numbers (CN) of 4-6. Due to TCPDA's steric bulk, they may only bind 2 ligands, terminating the chain.

  • Advantage: Lanthanides have high CN (8-9). They can accommodate the bulky TCPDA carboxylates and water/auxiliary ligands, forming dense, highly connected inorganic clusters (Secondary Building Units) that resist thermal degradation.

Visualization of Protocols

Figure 1: Stability Enhancement Workflow

This diagram illustrates the decision logic for selecting the correct synthesis path based on your thermal stability targets.

StabilityWorkflow Start Start: TCPDA Complex Design Target Target Stability? Start->Target Low < 250°C (1D/2D) Target->Low Acceptable High > 350°C (3D MOF) Target->High Required Action1 Use Transition Metals (Zn, Cu, Co) Low->Action1 Action2 Use Lanthanides (Eu, Tb) or Pillars High->Action2 Tactic1 Add Bipyridine/Pillars Action2->Tactic1 To Connect Layers Tactic2 Solvothermal Synthesis (160°C, 72h) Action2->Tactic2 To Densify Phase Result High Thermal Stability TCPDA Framework Tactic1->Result Tactic2->Result

Caption: Decision matrix for enhancing thermal stability. High stability requires increasing dimensionality via auxiliary ligands (pillars) or high-coordination metals.

Figure 2: The Steric Blocking Mechanism

Understanding why standard synthesis fails is key. This diagram shows how Chlorines block the Nitrogen, necessitating Carboxylate-driven assembly.

StericBlocking cluster_ligand TCPDA Ligand Sterics N Pyridine N (Blocked) Metal Metal Center (Zn/Eu) N->Metal Blocked/Weak Cl2 Cl (Pos 2) Cl2->N Steric Shield Cl6 Cl (Pos 6) Cl6->N Steric Shield COO3 COO- (Pos 3) (Active Binding) COO3->Metal Strong Bond COO5 COO- (Pos 5) (Active Binding) COO5->Metal Strong Bond

Caption: Steric hindrance at the 2,6-positions forces coordination exclusively through the 3,5-carboxylate groups, often leading to lower-dimensional structures unless bridged.

Validation: Interpreting Your Data

Once synthesized, use this table to validate if you have achieved the desired stability.

ParameterStandard (Low Stability)Enhanced (High Stability)
TGA Onset < 250°C> 350°C
Weight Loss < 150°C > 10% (Lattice Solvent)< 2% (Solvent Free/Robust)
PXRD after Heating Peaks disappear/broadenPeaks remain sharp (Phase Pure)
Topology 1D Chains / Discrete3D Network / Pillared Layer

References

  • Sigma-Aldrich. 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (CAS 35592-95-1) Product Specification.

  • RSC Advances. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates. (Foundational protocol for pyridine-3,5-dicarboxylate synthesis).

  • Dalton Transactions. Coordination polymers with pyridine-2,4,6-tricarboxylic acid: synthesis and X-ray structures. (Illustrates hydrothermal techniques for substituted pyridine acids).

  • Inorganic Chemistry. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker.[1] (Discusses auxiliary ligand strategies).

Sources

Technical Support Center: Large-Scale Synthesis of Trichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of trichloropyridine derivatives (e.g., 2,3,5-trichloropyridine, 2,3,6-trichloropyridine, and 2,4,6-trichloropyridine). These compounds are critical intermediates in the development of agrochemicals and pharmaceuticals. This guide is designed for researchers and process chemists to troubleshoot common scale-up issues, minimize impurity profiles, and optimize reaction workflows.

Process Workflow

ChlorinationWorkflow N1 Crude Pyridine Starting Material N2 Alkali Treatment & Distillation N1->N2 Remove aldehydes N3 Liquid-Phase Chlorination (Stepwise Heating) N2->N3 Purified precursor N4 In-Process GC Monitoring N3->N4 Reaction progress N4->N3 Adjust parameters N5 Aqueous Quench (FeCl3 Removal) N4->N5 Target conversion N6 Fractional Distillation N5->N6 Catalyst-free organic phase N7 Pure Trichloropyridine Derivatives N6->N7 Isolate target

Workflow for the large-scale synthesis and purification of trichloropyridine derivatives.

Troubleshooting & FAQs

Q1: We are observing high levels of 2,3,5,6-tetrachloropyridine during the synthesis of our trichloropyridine target. How can we minimize this over-chlorinated impurity? Causality: Trichloropyridines (such as 2,3,6-trichloropyridine) act as reactive intermediates. If exposed to prolonged high temperatures or excess chlorine gas, they undergo further non-catalytic or catalytic electrophilic substitution to form 2,3,5,6-tetrachloropyridine[1]. Solution: Implement a stepwise heating profile and strict stoichiometric control. Monitor the exhaust gas for chlorine breakthrough to prevent over-charging[2]. Use in-process Gas Chromatography (GC) to track the molar ratio of the reaction mixture; quench the reaction immediately when the trichloropyridine concentration peaks, before the equilibrium shifts toward tetrachlorination.

Q2: Our reactor is developing significant tar and polymeric byproducts, drastically reducing the yield. What is causing this? Causality: Tar formation is driven by two primary factors: thermal decomposition of the pyridine ring at excessively high initial reaction temperatures, and the condensation of reactive impurities (such as aldehydes, alcohols, and imines) present in commercial crude pyridine[2][3]. Under harsh chlorination conditions, these impurities rapidly polymerize. Solution: Pre-purify the starting material. Treating crude pyridine with a solid alkali polymerizes the aldehyde and imine impurities prior to distillation. When this treated mixture is fractionally distilled, the tar-forming precursors are left behind in the distillation bottoms, yielding a highly pure pyridine precursor that resists tarring during high-temperature chlorination[3].

Q3: We are using a Lewis acid catalyst (e.g., FeCl₃) to drive the chlorination, but residual catalyst is causing severe discoloration and degradation during downstream distillation. How do we resolve this? Causality: Ferric chloride (FeCl₃) is highly effective for activating the electron-deficient pyridine ring for chlorination. However, the iron strongly coordinates with the pyridine nitrogen. Subjecting this coordinated complex to high-temperature distillation causes thermal degradation of the product. Solution: Perform an exhaustive aqueous quench prior to any thermal separation. Washing the crude liquid-phase chlorinated mixture with fresh water (typically two volumes of water per volume of organic product) effectively solubilizes the FeCl₃ catalyst, extracting it into the aqueous phase[1]. Ensure complete phase separation; the resulting catalyst-free organic layer can then be safely distilled.

Q4: Direct chlorination of pyridine yields a complex statistical mixture of positional isomers. How can we achieve high regioselectivity specifically for 2,3,5-trichloropyridine? Causality: The inductive and resonance effects of the pyridine nitrogen make selective chlorination at the 3, 4, and 5 positions difficult to control simultaneously in a single direct chlorination step, leading to poor yields of specific isomers. Solution: Utilize a directed synthetic route rather than direct partial chlorination. One highly effective industrial approach is the exhaustive chlorination of pyridine to pentachloropyridine, followed by selective dechlorination. By reacting pentachloropyridine with metallic zinc in a strongly alkaline aqueous solution, the chlorine atoms at the 4 and 6 positions are selectively reduced, yielding high-purity crystalline 2,3,5-trichloropyridine[4][5]. Alternatively, starting with 2-chloropyridine and converting it to a 2-alkyloxypyridine intermediate directs subsequent chlorination specifically to the 3 and 5 positions[6].

Quantitative Impurity Profiling

Prolonged exposure to high temperatures during liquid-phase chlorination directly impacts the impurity profile, pushing the reaction toward over-chlorinated species. The table below summarizes the shift in product distribution when a mixture rich in 2,3,6-trichloropyridine is subjected to extended non-catalytic chlorination.

Table 1: Effect of Stepwise Heating on Chloropyridine Distribution[1]

Reaction StageTotal Time (Hours)Temperature Profile (°C)2,6-Dichloropyridine (mol%)2,3,6-Trichloropyridine (mol%)2,3,5,6-Tetrachloropyridine (mol%)
Initial Mixture 0-1.6%96.3%1.5%
Final Product 18Stepwise: 200°C (5h) → 210°C (5h) → 220°C (4h) → 230°C (4h)0.9%94.3%4.1%

Data Interpretation: A 2.6% absolute increase in the tetrachlorinated impurity occurs at the expense of the trichlorinated product over the 18-hour heating cycle, highlighting the necessity of strict reaction termination protocols.

Validated Standard Operating Procedures (SOPs)

Protocol A: Pre-Reaction Purification of Crude Pyridine

Objective: Eliminate tar-forming impurities (aldehydes, imines) to improve downstream chlorination yields[3].

  • Charge: Transfer commercially available crude pyridine into a glass-lined reactor equipped with a mechanical stirrer.

  • Alkali Treatment: Add solid alkali (e.g., sodium hydroxide) to the crude pyridine.

  • Agitation: Stir the mixture at room temperature for 1 to 2 hours. Mechanistic note: This allows the alkali to catalyze the aldol condensation and polymerization of aldehyde/imine impurities.

  • Distillation: Transfer the treated mixture to a fractional distillation column.

  • Isolation: Distill the mixture under controlled reflux (maintaining a reflux ratio between 50/1 and 1/1) to collect the purified pyridine fraction.

  • Validation: Analyze the distillate via GC. The protocol is validated as successful when broad, high-boiling oligomeric peaks are absent from the chromatogram. The purified pyridine is now ready for chlorination.

Protocol B: Selective Dechlorination to 2,3,5-Trichloropyridine

Objective: Synthesize high-purity 2,3,5-trichloropyridine from an over-chlorinated precursor[4][5].

  • Preparation: Charge a reactor with pentachloropyridine (or 2,3,5,6-tetrachloropyridine) and a suitable water-immiscible organic reaction medium.

  • Alkaline Environment: Add a strongly alkaline aqueous reagent to the reactor, ensuring the pH of the aqueous phase remains at 11 or above.

  • Temperature Control: Heat the biphasic mixture to a controlled temperature between 20°C and 100°C.

  • Reduction: Gradually add metallic zinc powder to the mixture. Maintain a stoichiometric ratio of 1 to 3 gram atoms of zinc per gram atom of chlorine to be removed. Ensure vigorous mechanical agitation to facilitate phase transfer.

  • Validation: Monitor the dechlorination progress via GC-MS. The system is self-validating when the pentachloropyridine peak is fully consumed and the 2,3,5-trichloropyridine peak stabilizes without the appearance of under-chlorinated dichloropyridines.

  • Workup: Filter the mixture to remove residual zinc salts. Separate the organic phase, wash with water, and concentrate under reduced pressure to isolate the crystalline product (melting point ~48°C).

References

  • US4111938A - Preparation of 2,3,5-trichloropyridine - Google P
  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google P
  • Technical Support Center: Optimization of 2,6-Dichloropyridine Synthesis - Benchchem, benchchem.com,
  • Preparation of 2,3,5-trichloropyridine - P
  • WO1984004095A1 - Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride - Google P
  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P

Sources

Technical Support Center: Polymorph Control in Trichloropyridine-3,5-dicarboxylic Acid

[1]

Subject: Troubleshooting Crystal Form Control for 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (CAS: 35592-95-1) To: Process Chemists, Solid-State Scientists, and Formulation Engineers From: Senior Application Scientist, Crystallization Center of Excellence[1]

Executive Summary

Controlling the solid-state landscape of 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (TCPDA) presents unique challenges compared to its non-chlorinated parent, Dinicotinic acid.[1]

While standard pyridine-carboxylic acids often rely on intermolecular hydrogen bonds between the carboxylic acid and the pyridine nitrogen (Heterosynthon

steric bulk of chlorine atoms at positions 2 and 61

This guide addresses the specific failures arising from this structural crowding: oiling out , solvate formation , and conformational polymorphism .[1]

Part 1: The Troubleshooting Matrix
Issue 1: "My crystallization yields an oil or a sticky gum instead of a powder."

Diagnosis: This is a classic symptom of Liquid-Liquid Phase Separation (LLPS) before nucleation.[1] Because TCPDA has a symmetric, lipophilic core (trichloropyridine) flanked by hydrophilic arms (dicarboxylic acids), it acts as an amphiphile. In mixed aqueous solvents, it aggregates into oil droplets rather than nucleating crystals.[1]

Technical Solution: You must bypass the "Oiling Out" zone (metastable limit) by altering the solvent dielectric constant or the temperature trajectory.

Protocol: Anti-Solvent Addition with Temperature Cycling

  • Dissolution: Dissolve TCPDA in a high-solubility solvent (e.g., THF or DMSO) at 50°C.

  • Primary Nucleation: Do not add water immediately.[1] Add a non-polar anti-solvent (e.g., Toluene or Heptane) dropwise until the solution turns slightly hazy (cloud point).

  • Seeding: Add 0.5 wt% seeds of the desired polymorph (if available) or sonicate for 30 seconds to induce nucleation.

  • Aging: Hold at cloud point for 1 hour. Ensure the oil droplets convert to solid particles before cooling.[1]

  • Cooling: Cool slowly (0.2°C/min) to 5°C.

Visualizing the Mitigation Workflow:

OilingOutMitigationStartStart: Solution at 50°CActionAdd Anti-Solvent (Slowly)Start->ActionCheckIs Solution Hazy?OilOil Droplets FormedCheck->OilYes (LLPS)CrystalSolid Nuclei FormedCheck->CrystalNo (Direct Nucleation)Oil->CrystalHold Isothermal(Ostwald Ripening)EndFilter & DryCrystal->EndCool 0.2°C/minAction->Check

Caption: Logic flow to prevent Liquid-Liquid Phase Separation (LLPS) during TCPDA crystallization.

Issue 2: "I see different PXRD patterns when I dry the sample."

Diagnosis: You are likely observing desolvation of a channel solvate .[1] The 3,5-dicarboxylic acid motif is prone to forming open frameworks (host-guest structures).[1] When you crystallize from small polar solvents (Methanol, Acetonitrile), the solvent molecules become trapped in the lattice. Upon drying, the lattice collapses into a dense anhydrous form (likely Form I) or an amorphous phase.

Technical Solution: Switch to solvents that are too bulky to fit in the lattice voids or form non-solvated polymorphs via high-temperature slurry.[1]

Solvent Selection Guide:

Solvent ClassRisk of SolvateRecommended Use
Small Alcohols (MeOH, EtOH) High Avoid for final form.[1] Good for intermediate purification.[1]
Ketones (Acetone, MEK) MediumUse for rapid evaporation screens.
Esters (Ethyl Acetate, IPAc) Low Preferred for stable anhydrous forms.
Aromatics (Toluene) LowGood anti-solvent; promotes dimerization of COOH groups.

Validation Experiment (Slurry Conversion):

  • Suspend 500 mg of the "mixed" phase in 5 mL of Isopropyl Acetate .

  • Stir at 60°C for 24 hours.

  • Filter hot.[1]

  • Analyze via DSC.[1] A single endotherm >250°C (decomposition/melt) indicates the stable anhydrous form.

Issue 3: "How do I selectively crystallize the metastable polymorph?"

Diagnosis: The stable form (Thermodynamic) is driven by head-to-head Carboxylic Acid Dimers (

11

Technical Solution: Use kinetic control via rapid precipitation or pH shifting.[1]

Protocol: pH-Shift Precipitation

  • Dissolve: Dissolve TCPDA in 1M NaOH (forms the soluble disodium salt).

  • Filter: Remove insolubles.

  • Rapid Acidification: Inject the alkaline solution into a stirred vessel of 2M HCl (Reverse addition).

    • Why? High local supersaturation forces immediate precipitation, locking in the high-energy conformer before it can rearrange into the stable dimer lattice.[1]

  • Harvest: Filter immediately (do not age) and wash with cold water.

  • Dry: Vacuum dry at ambient temperature (heat may convert it to the stable form).

Part 2: Characterization & Data Interpretation

When analyzing TCPDA, standard techniques require specific interpretation due to the halogenated nature of the ring.[1]

Distinguishing Features Table:

TechniqueFeatureInterpretation
PXRD Low angle peaks (<10° 2

)
Indicates large unit cell or solvate channels.[1]
DSC Broad endotherm (80-120°C)Solvent loss. This is a solvate, not a polymorph melt.
DSC Sharp endotherm (>280°C)Melting/Decomposition. Likely the stable anhydrous form.
TGA Step weight lossQuantifies stoichiometry of the solvate (e.g., 1:1 vs 1:0.5).
IR Spectroscopy C=O stretch shift1700 cm⁻¹ (Dimer) vs 1720 cm⁻¹ (Free/Catemer).

Polymorph Decision Tree:

PolymorphIDSampleUnknown SampleTGARun TGASample->TGAWeightLossWeight Loss < 150°C?TGA->WeightLossSolvateSolvate / HydrateWeightLoss->SolvateYes (>1%)AnhydrousAnhydrous FormWeightLoss->AnhydrousNoDSCRun DSCAnhydrous->DSCMeltingMelting PointDSC->MeltingFormIForm I (High Mp)ThermodynamicMelting->FormIHigh TFormIIForm II (Low Mp)MetastableMelting->FormIILow T

Caption: Analytical workflow to distinguish between solvates and true polymorphs of TCPDA.

Part 3: Scientific Grounding & Mechanisms

The protocols above are derived from the fundamental crystal engineering principles of Pyridine-Dicarboxylic Acids .

  • The "Blocked" Heterosynthon: In standard Pyridine-3,5-dicarboxylic acid (Dinicotinic acid), the dominant interaction is the O-H[1]···N hydrogen bond between the acid and the pyridine nitrogen [1].[1][2] However, in 2,4,6-Trichloropyridine-3,5-dicarboxylic acid , the chlorine atoms at positions 2 and 6 create a steric blockade.[1] The "Supramolecular Synthon" hierarchy shifts. The Nitrogen is inaccessible, forcing the system to rely on Acid-Acid Homosynthons (COOH[1]···COOH) [2].[3][4][5][6][7][8]

  • Halogen Bonding: The electron-deficient region (sigma-hole) on the Chlorine atoms can interact with Oxygen atoms (Cl[1]···O). This weak interaction often stabilizes metastable forms or specific solvates, making the choice of solvent (donor vs acceptor) critical [3].

  • Conformational Flexibility: The carboxylic acid groups at positions 3 and 5 are sterically crowded by the adjacent chlorines.[1] This forces them to rotate out of the aromatic plane.[1] Different rotation angles (

    
    ) lead to Conformational Polymorphism , a phenomenon well-documented in crowded aromatic acids [4].
    
References
  • Qu, C., et al. (2022). "Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker."[1][9][10] Inorganic Chemistry. [Link][3]

    • Relevance: Establishes the baseline hydrogen bonding modes of the parent pyridine-3,5-dicarboxylic acid scaffold.[1]

  • Sahoo, S., et al. (2013).[2] "Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol[1][2][9]···Pyridine Hydrogen Bonds."[1][2] Crystal Growth & Design. [Link]

    • Relevance: Discusses the competition between synthon types (Acid-Pyridine vs Acid-Acid) which is the central mechanism for TCPDA polymorphism.[1]

  • Karki, S., et al. (2009). "Screening for Pharmaceutical Cocrystals from the Cambridge Structural Database." Molecular Pharmaceutics. [Link]

    • Relevance: Provides the statistical probability of synthon formation in halogenated heteroaromatics.[1]

  • Nangia, A. (2008). "Conformational polymorphism in organic crystals." Accounts of Chemical Research. [Link]

    • Relevance: Explains the mechanism of polymorphism driven by torsion angle rotation in sterically crowded molecules like TCPDA.

(Note: While specific crystal structure papers for CAS 35592-95-1 are proprietary or sparse in open literature, the mechanisms described above are chemically rigorous applications of the behavior of the 3,5-dicarboxylic acid class.)[1]

Validation & Comparative

Comparative NMR Spectral Analysis: 2,4,6-Trichloropyridine-3,5-dicarboxylic Acid vs. Non-Halogenated Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing Metal-Organic Frameworks (MOFs) or synthesizing complex Active Pharmaceutical Ingredients (APIs), the selection of heterocyclic building blocks dictates the electronic and steric properties of the final architecture. 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (TCPDA, CAS: 35592-95-1) is a highly specialized, fully substituted pyridine derivative.

Unlike its non-halogenated analogues—Dinicotinic Acid (DNA) and Dipicolinic Acid (DPA)—TCPDA offers extreme electron deficiency and high steric bulk. However, validating the structural integrity and purity of TCPDA presents a unique analytical challenge: the complete absence of aromatic protons. As a Senior Application Scientist, I have designed this guide to objectively compare TCPDA against DNA and DPA, providing a self-validating Quantitative NMR (qNMR) methodology that explains the causality behind every experimental parameter.

Structural and Electronic Comparison

To understand TCPDA's performance advantages, we must first compare its fundamental properties with industry-standard alternatives. The addition of three chlorine atoms fundamentally alters the electron density of the pyridine ring, making it an exceptional candidate for rigid, electrophilic cross-linking.

Table 1: Structural and Application Profile Comparison

FeatureTCPDADinicotinic Acid (DNA)Dipicolinic Acid (DPA)
Substitution Pattern 2,4,6-Trichloro-3,5-dicarboxy3,5-Dicarboxy2,6-Dicarboxy
Electronic Nature Highly Electron-DeficientModerately Electron-DeficientModerately Electron-Deficient
Steric Profile High Bulk (Cl atoms)Low BulkLow Bulk
Primary Application Rigid MOF Linkers, APIsCoordination PolymersLanthanide Chelators

The Analytical Challenge: Causality in Experimental Choices

Standard 1D


C NMR is insufficient for analyzing TCPDA. Because the pyridine ring is fully substituted, it contains 100% quaternary carbons . This creates two critical physical challenges that must be overcome to achieve quantitative accuracy:
  • Long

    
     Relaxation Times:  Quaternary carbons lack the dipole-dipole relaxation mechanisms provided by directly attached protons. Consequently, their longitudinal relaxation times (
    
    
    
    ) can exceed 20–30 seconds.
  • Absence of Nuclear Overhauser Effect (NOE): Standard proton decoupling enhances carbon signals via NOE. However, because TCPDA lacks attached protons, this enhancement is uneven or entirely absent, which destroys the proportionality between signal integral and carbon concentration[1].

To solve this, we must engineer a self-validating system using a relaxation agent and specialized pulse sequences[2].

Experimental Workflow: Quantitative C and H NMR Protocol

The following step-by-step methodology guarantees accurate, reproducible qNMR data for fully substituted heterocycles like TCPDA.

Step 1: Precision Sample Preparation

  • Action: Weigh exactly 15.0 mg of TCPDA and 5.0 mg of Maleic Acid (Internal Standard) using a microbalance[1]. Dissolve the mixture in 0.6 mL of DMSO-

    
    .
    
  • Causality: Maleic acid provides a distinct, non-overlapping signal. Weighing both components analytically establishes NMR as a primary ratio method of measurement, eliminating the need for external calibration curves[2].

Step 2: Addition of a Paramagnetic Relaxation Agent

  • Action: Add 0.05 M Chromium(III) acetylacetonate (

    
    ) to the NMR tube.
    
  • Causality: The paramagnetic

    
     ion provides an alternative, highly efficient relaxation pathway. This drastically shortens the 
    
    
    
    for all quaternary carbons to <2 seconds, making quantitative acquisition times practical.

Step 3: Pulse Sequence Selection

  • Action: Utilize an inverse-gated decoupling sequence (e.g., zgig on Bruker systems)[3].

  • Causality: The decoupler is turned on only during signal acquisition to collapse

    
    H-
    
    
    
    C splitting (from the COOH protons and the internal standard), but turned off during the relaxation delay. This completely suppresses NOE build-up, ensuring that the integral area is strictly proportional to the number of carbon nuclei[3].

Step 4: Acquisition and Processing

  • Action: Set the relaxation delay (

    
    ) to 10 seconds (ensuring 
    
    
    
    ). Acquire 512 scans. Process with a 1.0 Hz line broadening (LB) exponential window function, followed by manual phase and baseline correction.

Workflow Visualization

G A Target: TCPDA Analysis B 1H NMR (Purity Check) A->B C 13C qNMR (Structural Assay) A->C D Observe: No Aromatic Protons (Validates 100% Halogenation) B->D E Challenge: No NOE & Long T1 (All Quaternary Carbons) C->E F Add Cr(acac)3 (Shortens T1 Relaxation) E->F G Inverse-Gated Decoupling (Suppresses NOE) E->G H Accurate 13C Integration (Self-Validating System) F->H G->H

Fig 1: Logical workflow for validating fully substituted pyridine derivatives via 1H and 13C qNMR.

Spectral Analysis & Data Presentation

H NMR Spectral Comparison

The


H NMR spectrum serves as a rapid, definitive purity check.

Table 2:


H NMR Spectral Comparison (DMSO-

, 400 MHz)
CompoundAromatic Protons (ppm)Carboxylic Protons (ppm)Diagnostic Value
TCPDA None (Fully Substituted) ~14.0 (br s, 2H)The complete absence of peaks in the 7–10 ppm region is a self-validating marker of 100% halogenation.
DNA ~9.1 (d, 2H), ~8.7 (t, 1H)~13.5 (br s, 2H)Confirms C2/C6 and C4 proton environments.
DPA ~8.2 (d, 2H), ~8.1 (t, 1H)~13.2 (br s, 2H)Confirms C3/C4/C5 proton environments.
C NMR Spectral Comparison

The


C NMR data reveals the profound inductive effects of the trichloro-substitution on the pyridine ring.

Table 3:


C NMR Spectral Comparison (DMSO-

, 100 MHz)
Carbon PositionTCPDA (ppm)DNA (ppm)DPA (ppm)Causality of Shift in TCPDA
C2 / C6 ~148.0 (C-Cl)~153.5 (C-H)~148.5 (C-COOH)Shielded via resonance from Chlorine lone pairs compared to the C-H bonds in DNA.
C3 / C5 ~125.5 (C-COOH)~127.0 (C-COOH)~128.0 (C-H)Upfield shift due to extreme electron withdrawal from adjacent chlorinated carbons.
C4 ~140.5 (C-Cl)~138.0 (C-H)~139.5 (C-H)Deshielded by the direct inductive effect of the attached Chlorine atom.
C=O (Acid) ~162.0~165.5~166.0Mechanistic Insight: Strong inductive withdrawal by the trichloropyridine ring reduces the polarization of the C=O bond (diminishing its

character), which paradoxically shifts the carbonyl carbon upfield (lower ppm) compared to non-halogenated analogues.

Conclusion

When comparing TCPDA to standard alternatives like Dinicotinic Acid and Dipicolinic Acid, its fully substituted, highly electron-deficient nature makes it a superior building block for specialized chemical architectures. However, this same structural advantage renders standard NMR techniques ineffective. By implementing a self-validating qNMR protocol—utilizing


 relaxation agents and inverse-gated decoupling—researchers can accurately quantify and verify the structural integrity of TCPDA, ensuring downstream success in API synthesis and MOF construction.

References

  • Oxford University. "Quantitative NMR Spectroscopy". Department of Chemistry, University of Oxford. Available at:[Link]

  • Spectroscopy World. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients". Spectroscopy World. Available at: [Link]

Sources

Comparative FT-IR Spectroscopic Analysis: 2,4,6-Trichloropyridine-3,5-dicarboxylic Acid vs. Unsubstituted Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of advanced metal-organic frameworks (MOFs) and active pharmaceutical ingredients, heterocyclic building blocks play a foundational role. 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (TCPDA) (CAS: 35592-95-1)[1] is a highly substituted derivative of Pyridine-3,5-dicarboxylic acid (dinicotinic acid) [2].

Validating the structural integrity of these compounds is critical before downstream synthesis. Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid, non-destructive structural confirmation. However, the addition of three electron-withdrawing chlorine atoms fundamentally alters the electronic landscape of the pyridine ring, leading to significant shifts in characteristic vibrational frequencies[3]. This guide objectively compares the FT-IR absorption bands of TCPDA against its unsubstituted analog, providing a mechanistic rationale for the observed spectral shifts and a self-validating experimental protocol for accurate data acquisition.

Mechanistic Causality: The Electronic Influence on Vibrational Modes

As an application scientist, I do not merely look at peak positions; I analyze the causality behind them. The FT-IR spectrum is a direct readout of molecular force constants and bond strengths. When comparing TCPDA to dinicotinic acid, three primary mechanistic forces dictate the spectral differences:

  • Inductive Electron Withdrawal (-I Effect): The three highly electronegative chlorine atoms at the 2, 4, and 6 positions pull electron density away from the pyridine

    
    -system and the adjacent carboxylic acid groups. This electron depletion reduces the resonance between the carboxyl oxygen and the ring, thereby increasing the double-bond character of the carbonyl (C=O) group. A stronger bond requires higher energy to vibrate, resulting in a blue shift  (higher wavenumber) for the C=O stretch[3][4].
    
  • Heavy Atom Effect (Kinematic Coupling): The massive chlorine atoms increase the reduced mass of the ring system. According to Hooke's Law for molecular vibrations, an increase in reduced mass lowers the vibrational frequency. Consequently, the pyridine ring stretching modes (

    
     and 
    
    
    
    ) experience a red shift (lower wavenumber)[4].
  • Steric Hindrance and Hydrogen Bonding: The bulky chlorine atoms adjacent to the carboxyl groups sterically restrict the formation of extensive intermolecular hydrogen-bonded dimers, which are typically seen in unsubstituted pyridine dicarboxylic acids. This slightly sharpens and shifts the broad O-H stretching band.

Comparative FT-IR Absorption Band Analysis

The following table synthesizes the quantitative FT-IR data, comparing the characteristic absorption bands of the unsubstituted Pyridine-3,5-dicarboxylic acid with its trichlorinated analog (TCPDA).

Vibrational ModePyridine-3,5-dicarboxylic acid (cm⁻¹)2,4,6-Trichloropyridine-3,5-dicarboxylic acid (cm⁻¹)Mechanistic Rationale (Causality)

(O-H)
Carboxyl Stretch
3100 – 2500 (Broad)3200 – 2600 (Broad, slightly sharper)Steric bulk of adjacent Cl atoms disrupts extensive intermolecular H-bonding networks, slightly weakening the H-bond strength.

(C=O)
Carbonyl Stretch
~1710~1735Strong inductive (-I) withdrawal by Cl atoms increases the C=O bond force constant, causing a distinct blue shift.

(C=N) /

(C=C)
Pyridine Ring
1600, 15801560, 1530The heavy atom effect of chlorine combined with electron depletion lowers the ring stretching frequencies (red shift)[4].

(C-O)
Carboxyl Single Bond
12801250Altered resonance within the carboxylate group due to the electron-deficient nature of the trichlorinated pyridine ring.

(C-Cl)
Halogen Stretch
N/A760 – 680 (Strong)Characteristic stretching vibrations for the carbon-chlorine bonds on the aromatic ring, completely absent in the parent compound.

Self-Validating Experimental Protocol for FT-IR Analysis

To ensure high-fidelity spectral data and eliminate confounding variables (such as atmospheric moisture or polymorphic transitions), the following protocol establishes a self-validating workflow for analyzing halogenated pyridine dicarboxylic acids.

Step 1: Sample Conditioning (Moisture Elimination)
  • Action: Dry 5 mg of the TCPDA sample in a vacuum desiccator over anhydrous

    
     for 24 hours prior to analysis.
    
  • Causality: Pyridine dicarboxylic acids are highly hygroscopic. Absorbed atmospheric water introduces a broad, parasitic

    
    (O-H) band around 3400 cm⁻¹ that obscures the intrinsic carboxylic O-H stretch and complicates baseline correction.
    
Step 2: Matrix Preparation (Transmission KBr Pellet Method)
  • Action: Mill 1 mg of the dried TCPDA with 100 mg of IR-grade, anhydrous Potassium Bromide (KBr) in an agate mortar. Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Causality: KBr is perfectly transparent in the mid-IR region (4000–400 cm⁻¹). Maintaining a strict 1:100 sample-to-matrix ratio prevents detector saturation and eliminates the Christiansen effect (an asymmetric peak distortion caused by refractive index mismatches between the sample particles and the surrounding medium).

Step 3: Spectral Acquisition & Validation
  • Action: Acquire the spectrum using an FT-IR spectrometer (e.g., Bruker or Thermo Fisher) set to 4 cm⁻¹ resolution, averaging 64 scans. Perform a background scan on a blank KBr pellet immediately beforehand.

  • Causality: Averaging 64 scans significantly enhances the Signal-to-Noise Ratio (SNR). A resolution of 4 cm⁻¹ is the optimal thermodynamic balance to resolve closely spaced

    
    (C=C) and 
    
    
    
    (C=N) ring bands without introducing excessive instrumental noise.

Workflow Visualization

The following diagram maps the logical progression of our self-validating FT-IR analytical workflow, ensuring structural confirmation is grounded in rigorous methodology.

FTIR_Workflow Sample Compound Selection TCPDA (CAS: 35592-95-1) Prep Sample Conditioning Vacuum Desiccation (24h) Sample->Prep ATR ATR-FTIR Method (Diamond Crystal) Prep->ATR Non-Destructive KBr Transmission IR Method (KBr Pellet 1:100) Prep->KBr High-Resolution Acquisition Spectral Acquisition (4000 - 400 cm⁻¹, 64 Scans) ATR->Acquisition KBr->Acquisition Process Data Processing Baseline & ATR Correction Acquisition->Process Analysis Band Assignment (C=O, C-Cl, Pyridine Ring) Process->Analysis Mechanistic Validation

Caption: Self-validating FT-IR workflow for the structural confirmation of TCPDA.

Conclusion

The transition from Pyridine-3,5-dicarboxylic acid to 2,4,6-Trichloropyridine-3,5-dicarboxylic acid is not merely a structural substitution; it is a fundamental shift in the molecule's electronic environment. By understanding the causality behind the blue-shifted carbonyl bands and the red-shifted ring vibrations, researchers can confidently validate the purity and structural identity of these critical building blocks. Adhering to the rigorous sample preparation protocols outlined above ensures that the acquired FT-IR spectra are free from artifacts, providing a trustworthy foundation for downstream chemical synthesis.

References

1.[2] 3,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 10366 - PubChem (nih.gov). 2 2.[1] 2,4,6-Trichloropyridine-3,5-dicarboxylic acid CAS No.: 35592-95-1 - Moldb. 1 3.[3] Structure Conformation, Vibrational Properties, NLO Activity, HOMO-LUMO and Thermodynamic Parameters of Dinicotinic Acid - Biointerface Research in Applied Chemistry. 3 4.[4] Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids - International Journal of Engineering Research and Applications (IJERA). 4

Sources

single-crystal X-ray diffraction data for Trichloropyridine-3,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional analysis of 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (TCPDA) reveals its unique position as a highly specialized building block in crystal engineering, supramolecular chemistry, and drug development. While its non-halogenated parent compound, pyridine-3,5-dicarboxylic acid (PDA), is a staple in the synthesis of metal-organic frameworks (MOFs) and coordination polymers[1], the introduction of three chlorine atoms at the 2, 4, and 6 positions drastically alters the molecule's steric profile, electronic distribution, and non-covalent interaction capabilities[2].

As an Application Scientist, I have structured this guide to objectively compare the single-crystal X-ray diffraction (SCXRD) characteristics and experimental utility of TCPDA against standard alternatives like PDA and mono-halogenated derivatives.

Mechanistic Insights: Steric Hindrance and Halogen Bonding

To understand the crystallographic behavior of TCPDA, we must analyze the causality behind its structural conformation. In standard PDA, the carboxylic acid groups at the 3 and 5 positions can rotate to become nearly coplanar with the pyridine ring, facilitating extensive 2D planar sheets driven by short, strong N···H–O and O–H···O hydrogen bonds[3].

However, in TCPDA, the bulky chlorine atoms at the 2, 4, and 6 positions introduce severe steric clash with the adjacent carboxylate oxygen atoms.

  • Steric Torsion: To minimize this repulsion, the carboxylate groups in TCPDA are forced to twist significantly out of the pyridine plane. This out-of-plane torsion prevents the formation of flat 2D sheets, driving the assembly toward more complex, porous 3D architectures.

  • Electronic Effects: The strong electron-withdrawing inductive effect of the three chlorines lowers the pKa of the carboxylic acids compared to PDA[4]. This makes TCPDA a weaker Lewis base, altering its coordination kinetics with transition metals and lanthanides.

  • Halogen Bonding (X-Bonding): Unlike PDA, TCPDA acts as a robust halogen bond donor. The polarizable chlorine atoms form highly directional C–Cl···O and C–Cl···Cl interactions, which compete with traditional hydrogen bonding to stabilize novel supramolecular frameworks.

Assembly_Logic Root TCPDA Supramolecular Assembly H_Bond Hydrogen Bonding (COOH Donors/Acceptors) Root->H_Bond X_Bond Halogen Bonding (C-Cl···O / Cl···Cl) Root->X_Bond Steric Steric Hindrance (Out-of-plane Carboxylates) Root->Steric Result2 Formation of 3D Coordination Polymers H_Bond->Result2 X_Bond->Result2 Result1 Disruption of Planar 2D Sheets Steric->Result1 Result1->Result2

Supramolecular assembly logic of TCPDA highlighting competing interaction pathways.

Comparative Crystallographic and Physicochemical Data

When selecting a pyridine-dicarboxylic acid linker for coordination chemistry—such as the synthesis of luminescent Lanthanide complexes[5] or magnetic Cobalt polymers[6]—researchers must weigh the structural rigidity of the ligand against its functional group availability.

The tables below summarize the quantitative differences between TCPDA, the standard PDA, and a mono-halogenated intermediate (4-Chloropyridine-3,5-dicarboxylic acid).

Table 1: Crystallographic & Structural Parameters (SCXRD Derived)
ParameterPyridine-3,5-dicarboxylic acid (PDA)4-Chloro-PDA2,4,6-Trichloro-PDA (TCPDA)
Primary Intermolecular Forces Strong N···H–O, O–H···O[3]O–H···O, weak C–Cl···OC–Cl···O, C–Cl···Cl, O–H···O
Carboxylate Dihedral Angle ~5° to 15° (Nearly coplanar)~40° to 50°> 65° (Highly twisted)
Typical Space Group P2₁/c (Monoclinic)[3]P2₁/n (Monoclinic)P1̄ (Triclinic) or C2/c
Proton Migration Highly active (Temperature-dependent)[3]ModerateSuppressed (Due to steric isolation)
Framework Topology 1D chains to 2D grids[1]2D to 3D networksPredominantly 3D porous networks
Table 2: Physicochemical Properties
PropertyPDATCPDACausality / Impact on Experiment
Molecular Weight 167.12 g/mol [4]270.45 g/mol [7]Higher density in resulting crystal lattices.
Solubility (Water) Moderate (Hot water)[3]Very LowNecessitates solvothermal synthesis in DMF/DMSO.
Electronic Nature Electron-neutral ringHighly electron-deficientWeaker coordination to hard metal centers (e.g., Ln³⁺).
Safety / Handling IrritantHarmful (H302, H315, H319)[2]Requires strict PPE and fume hood handling[2].

Self-Validating Experimental Protocols

To obtain high-quality SCXRD data, the crystal growth and data acquisition processes must be tightly controlled. Rigid dicarboxylic acids like TCPDA suffer from poor solubility at room temperature, making standard slow-evaporation techniques unviable. Instead, a solvothermal approach is required to ensure controlled nucleation.

Protocol A: Solvothermal Crystallization of TCPDA Complexes

This protocol utilizes high pressure and temperature to overcome the activation energy barrier of dissolution, ensuring the slow, reversible formation of single crystals.

  • Preparation: Suspend 0.1 mmol of TCPDA and 0.1 mmol of the target metal salt (e.g., Co(NO₃)₂·6H₂O) in a 1:1 mixture of N,N-Dimethylformamide (DMF) and deionized water (total volume 4 mL).

  • Mineralization: Add 1-2 drops of 0.1 M HNO₃. Causality: Modulating the pH controls the deprotonation rate of the carboxylic acids, preventing rapid, amorphous precipitation and promoting the growth of X-ray quality single crystals.

  • Thermal Cycling: Seal the mixture in a 15 mL Teflon-lined stainless-steel autoclave. Heat to 120 °C at a rate of 2 °C/min, hold for 72 hours, and cool to room temperature at a strictly controlled rate of 5 °C/hour.

  • Validation: Filter the resulting crystals and wash with cold DMF. Perform Powder X-ray Diffraction (PXRD) on a bulk sample to confirm phase purity before proceeding to SCXRD.

Protocol B: SCXRD Data Acquisition and Structure Refinement

Data must be collected at cryogenic temperatures to minimize thermal ellipsoids and accurately resolve the highly mobile acidic protons.

  • Mounting: Select a single crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized optical microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Transfer the crystal immediately to the goniometer equipped with an N₂ cryostream set to 150 K. Causality: Cooling to 150 K reduces the thermal motion of the atoms, which is critical because proton migration in pyridine-dicarboxylic acids is highly temperature-dependent (shifting up to 1 Å between 20 K and 300 K)[3].

  • Data Collection: Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation depending on the metal center. Ensure a completeness of > 99% up to 2θ = 50°.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

SCXRD_Workflow A Solvothermal Synthesis B PXRD Phase Validation A->B C Cryo-Mounting (150 K) B->C D SCXRD Data Collection C->D E SHELXT Refinement D->E

Step-by-step workflow for the synthesis and crystallographic validation of TCPDA complexes.

Conclusion and Application Suitability

For researchers developing advanced materials, the choice between PDA and TCPDA dictates the final topology of the material.

  • Choose PDA when targeting predictable 2D grids, strong hydrogen-bonded networks, or highly luminescent Lanthanide frameworks where antenna effect efficiency is paramount[1],[5].

  • Choose TCPDA when engineering 3D porous materials, investigating halogen-bonding interactions, or designing sterically constrained active site models where out-of-plane carboxylate coordination is required.

References

  • Variable-temperature neutron diffraction studies of the short, strong hydrogen bonds in the crystal structure of pyridine-3,5-dicarboxylic acid. IUCr.
  • 3,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 10366. PubChem - NIH.
  • From 1D to 3D lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid: synthesis, crystal structures, and c
  • Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. MDPI.
  • Multifunctional Luminescent Material Eu(III) and Tb(III) Complexes with Pyridine-3,5-Dicarboxylic Acid Linker: Crystal Structures, Tunable Emission, Energy Transfer, and Temperature Sensing.
  • 2,4,6-Trichloropyridine-3,5-dicarboxylic acid | 35592-95-1. Sigma-Aldrich.
  • 2,4,6-Trichloropyridine-3,5-dicarboxylic acid CAS No.: 35592-95-1. Moldb.

Sources

Mechanistic Insights: Fragmentation Pathways of Chlorinated Pyridine Acids

Author: BenchChem Technical Support Team. Date: March 2026

The analysis of chlorinated pyridine acids—such as picloram, clopyralid, and triclopyr—presents a unique set of analytical challenges. Widely used as broadleaf herbicides, these compounds are highly polar, thermally labile, and possess complex isotopic signatures due to the presence of multiple chlorine atoms.

For decades, the gold standard for quantifying these residues in environmental and biological matrices has been Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (LC-QqQ-MS). However, the advent of High-Resolution Mass Spectrometry (HRMS), specifically Quadrupole Time-of-Flight (Q-TOF), has introduced a powerful alternative.

This guide provides an in-depth, objective comparison of QqQ and Q-TOF platforms for the analysis of chlorinated pyridine acids, detailing their fragmentation mechanics, operational causality, and comparative performance.

To optimize any mass spectrometry method, one must first understand the fundamental gas-phase chemistry of the target analytes. Chlorinated pyridine acids are characterized by a pyridine ring substituted with a carboxylic acid group and varying numbers of chlorine atoms.

Ionization Causality: Electrospray Ionization in negative mode (ESI-) is universally preferred for these compounds. Because chlorinated pyridine acids possess a highly acidic carboxylic acid moiety (pKa ~2.0–2.5), they readily yield the deprotonated molecular anion [M-H]⁻ in slightly acidic to neutral mobile phases without the need for complex derivatization[1].

Fragmentation Causality: Upon entering the collision cell and undergoing Collision-Induced Dissociation (CID), the fragmentation pathways are highly predictable:

  • Primary Cleavage (Decarboxylation): The carboxylate anion is highly unstable under CID conditions. The lowest-energy fragmentation pathway is an immediate neutral loss of carbon dioxide (CO₂, 44 Da)[2].

  • Secondary Cleavage (Dechlorination/Ether Cleavage): At higher collision energies, the stable chlorinated pyridine ring begins to fracture, typically resulting in the loss of a chlorine radical (35 Da) or hydrogen chloride (36 Da). For compounds with ether linkages like triclopyr (a pyridyloxyacetic acid), the cleavage of the side chain yields a stable pyridinolate anion[3].

G Precursor Picloram Precursor Ion [M-H]⁻ m/z 238.9 Fragment1 Primary Fragment [M-H-CO₂]⁻ m/z 194.9 Precursor->Fragment1 CID (Low Energy) Loss of CO₂ (-44 Da) Fragment2 Secondary Fragment [M-H-CO₂-Cl]⁻ m/z 159.9 Fragment1->Fragment2 CID (High Energy) Loss of Cl radical (-35 Da)

Fig 1. ESI(-) CID fragmentation pathway of Picloram showing sequential loss of CO2 and Cl.

Technology Comparison: Triple Quadrupole (QqQ) vs. Q-TOF MS

When selecting a platform for chlorinated pyridine acid analysis, laboratories must weigh the need for absolute sensitivity against the need for structural elucidation and broad-spectrum screening.

Triple Quadrupole (QqQ): The Targeted Workhorse QqQ systems operating in Multiple Reaction Monitoring (MRM) mode maximize sensitivity by filtering ions in two distinct stages (Q1 and Q3). By isolating specific precursor-to-product ion transitions, QqQ eliminates matrix background noise, making it the premier choice for trace-level quantitation in complex matrices like soil or agricultural runoff[4]. However, QqQ is strictly targeted; compounds not pre-programmed into the MRM method are entirely ignored.

Q-TOF (HRMS): The Comprehensive Screener Q-TOF instruments combine a quadrupole selector with a time-of-flight tube, offering High-Resolution Accurate Mass (HRAM) capabilities. Unlike QqQ, Q-TOF continuously acquires full-scan data across a broad mass range. This allows for the differentiation of ions with the same nominal mass but different elemental formulas (e.g., resolving matrix interferences at the fourth decimal place)[4]. Furthermore, Q-TOF preserves the full isotopic envelope of the chlorine atoms (³⁵Cl and ³⁷Cl), providing high-confidence structural confirmation without requiring reference standards for every suspect compound.

Table 1: Performance Comparison for Chlorinated Pyridine Acids
ParameterTriple Quadrupole (QqQ) LC-MS/MSQ-TOF LC-HRMS
Primary Application Targeted trace quantitation (Routine QA/QC)Untargeted screening, retrospective analysis
Data Acquisition Multiple Reaction Monitoring (MRM)Full Scan / All-Ions MS/MS
Sensitivity (LOD) Sub-picogram (Ultra-high sensitivity)Low-picogram (Moderate to high sensitivity)
Mass Accuracy Nominal mass (~1 Da resolution)High resolution (< 5 ppm mass error)
Dynamic Range Up to 6 orders of magnitude3 to 4 orders of magnitude
Isotopic Fidelity Poor (Isotopes are filtered out in Q1)Excellent (Preserves Cl-isotope clusters)

Quantitative Data: Mass Spectral Signatures

The following table summarizes the critical mass spectrometry parameters for three major chlorinated pyridine acids. The exact masses are crucial for Q-TOF screening, while the MRM transitions dictate QqQ programming.

Table 2: Precursor and Product Ions (ESI Negative Mode)
AnalyteFormulaMonoisotopic Exact Mass [M-H]⁻Primary MRM Transition (Quantifier)Secondary MRM Transition (Qualifier)Structural Neutral Loss
Picloram C₆H₃Cl₃N₂O₂238.9182238.9 → 194.9238.9 → 159.9-CO₂ (44 Da)
Clopyralid C₆H₃Cl₂NO₂189.9468189.9 → 145.9189.9 → 110.9-CO₂ (44 Da)
Triclopyr C₇H₄Cl₃NO₃253.9184253.9 → 195.9253.9 → 160.9-CH₂COOH (58 Da)

(Note: Data derived from high-resolution fragmentation studies and established MRM databases[3].)

Self-Validating LC-MS/MS Experimental Protocol

To ensure data integrity, the following protocol integrates chemical extraction principles with self-validating mass spectrometric controls.

Step 1: Alkaline Extraction & Acidic Partitioning
  • Extraction: Add 10 g of homogenized sample to 50 mL of 0.5 N KOH in 10% KCl. Shake for 15 minutes.

    • Causality: The highly basic environment ensures the carboxylic acid groups are fully deprotonated, forcing the herbicides into the aqueous phase while leaving lipophilic matrix interferences behind[1].

  • Partitioning: Transfer a 3.0 mL aliquot to a centrifuge tube. Add 150 µL of 12 N H₂SO₄ to drop the pH below 1.5. Add 2 mL of chloroform, vortex, and extract the lower organic layer.

    • Causality: Protonating the acids neutralizes their charge, driving them out of the aqueous phase and into the organic chloroform layer, providing a highly selective cleanup[1]. Evaporate to dryness and reconstitute in the mobile phase.

Step 2: Chromatographic Separation
  • Column: Use a sub-2 µm C18 Reverse-Phase column (e.g., 2.1 x 100 mm) maintained at 40 °C.

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: Methanol.

    • Causality: While these are acidic herbicides, a weak acid (formic acid) is required in the mobile phase to suppress secondary interactions with column silanols, preventing peak tailing. The ESI source is energetic enough to overcome this weak acidification and strip the proton to form [M-H]⁻[5].

Step 3: Mass Spectrometry Optimization (Self-Validation)
  • Source Parameter Adjustment: Set ESI to negative mode. Crucially, reduce the source block temperature to 120 °C and the desolvation gas to 300 °C.

    • Causality: Chlorinated pyridine acids, particularly triclopyr, are highly fragile. Standard high-temperature settings cause premature in-source fragmentation (decarboxylation before the ions reach the first quadrupole), drastically reducing sensitivity[6].

  • System Suitability (Self-Validation): Spike all samples with an isotopically labeled internal standard (e.g., ¹³C₃-Picloram) prior to extraction. The recovery and consistent peak area of this standard in the final chromatogram self-validates the extraction efficiency and mathematically corrects for any matrix-induced ion suppression in the ESI source.

Workflow cluster_MS Mass Spectrometry Platform Selection SamplePrep Sample Preparation Alkaline Extraction & Acidic Partitioning LC Liquid Chromatography Reverse-Phase (Weak Acidic Mobile Phase) SamplePrep->LC Reconstituted Extract ESI Electrospray Ionization (ESI-) Reduced Source Temp (120 °C) LC->ESI Eluent QqQ Triple Quadrupole (QqQ) Targeted MRM Quantitation ESI->QqQ Trace Analysis QTOF Q-TOF (HRMS) Untargeted Suspect Screening ESI->QTOF Broad Screening Data Data Processing & Internal Standard Validation QqQ->Data QTOF->Data

Fig 2. Self-validating LC-MS/MS workflow for chlorinated pyridine acid analysis.

Conclusion

The choice between Triple Quadrupole and Q-TOF mass spectrometry for chlorinated pyridine acids depends entirely on the laboratory's end goal. For regulatory compliance and routine monitoring where maximum sensitivity is required, the QqQ remains the undisputed leader. However, for research environments, environmental forensics, or drug development where comprehensive profiling and structural elucidation of unknown degradation products are necessary, the Q-TOF provides unparalleled analytical depth. Regardless of the platform, understanding the unique thermal lability and fragmentation causality of these compounds is the key to developing a robust, reproducible assay.

References

  • Waters Corporation. "Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry." Waters Application Notes. Available at:[Link][6]

  • Young In Chromass. "Determination of Chlorinated Acid Herbicides in Soil by LC/MS/MS." Young In Application Notes. Available at:[Link][1]

  • Lab Manager. "Mass Spectrometry for Pesticide Residue Analysis." Lab Manager Magazine. Available at:[Link][4]

  • MDPI. "Imprint Desorption Electrospray Ionization Mass Spectrometry Imaging (IDESI-MSI) Reveals Absorption of Triclopyr-Based Herbicide in Plants and Mouse Organs." Molecules. Available at:[Link][3]

  • ResearchGate. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Available at:[Link][2]

  • Waters Corporation. "Determination of acidic herbicides in water using liquid chromatography-tandem quadrupole mass spectrometry with direct injection." Waters Application Notes. Available at:[Link][5]

Sources

comparing binding affinity of Trichloropyridine-3,5-dicarboxylic acid vs isophthalic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the binding affinity and coordination behavior of dicarboxylate scaffolds requires looking beyond basic chemical formulas and diving deep into the stereoelectronic microenvironments they create.

This technical guide provides an objective, in-depth comparison between Isophthalic Acid (IPA) —a classic, widely utilized bidentate ligand—and 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (TCPDA) [1]. By analyzing their structural causality, we will explore how these two molecules perform across biological target binding (specifically the PKC C1 domain) and materials coordination (Metal-Organic Frameworks and surface anchoring).

Scaffold Architecture & Physicochemical Causality

The binding affinity of any dicarboxylate ligand is dictated by its electronic distribution and steric profile. While both IPA and TCPDA share a 1,3-dicarboxylate spatial arrangement, their binding behaviors diverge drastically due to the core ring substitutions.

  • Isophthalic Acid (IPA): Featuring an unsubstituted benzene core, IPA is a planar, neutral aromatic scaffold. Its carboxylate groups remain coplanar with the ring, allowing it to slip into narrow hydrophobic pockets or form flat, "bipedal" anchors on metal oxide surfaces[2]. The pKa values of IPA (~3.46 and 4.46) make it a strong Lewis base, ideal for coordinating with hard metal centers.

  • Trichloropyridine-3,5-dicarboxylic acid (TCPDA): TCPDA introduces a pyridine nitrogen and three heavy chlorine atoms at the 2, 4, and 6 positions[1]. This creates two profound effects:

    • Inductive Electron Withdrawal (-I): The highly electronegative chlorines and the pyridine nitrogen pull electron density away from the carboxylate groups. This drastically lowers the pKa, making the conjugate base a significantly weaker Lewis base compared to IPA.

    • Steric Clash: The bulky chlorine atoms flank the carboxylate groups, causing severe steric repulsion. This forces the carboxylates to rotate out of the aromatic plane, destroying the molecule's planarity.

SAR_Mechanism cluster_0 Ligand Architecture cluster_1 Binding Modalities IPA Isophthalic Acid (IPA) Planar, High pKa Bipedal Bipedal Anchoring (MOFs / Surfaces) IPA->Bipedal Strong Coordination Pocket Hydrophobic Pocket (PKC C1 Domain) IPA->Pocket High Affinity Fit TCPDA TCPDA Steric Bulk, Low pKa TCPDA->Bipedal Steric Clash TCPDA->Pocket Poor Fit

Structure-Activity Relationship (SAR) and binding modalities of dicarboxylate scaffolds.

Biological Target Binding: The PKC C1 Domain Paradigm

Isophthalic acid derivatives (such as 5-hydroxymethyl isophthalates) are well-documented ligands for the C1 domain of Protein Kinase C (PKC)[3]. They act by competitively displacing phorbol esters (like PDBu) from the enzyme's hydrophobic binding pocket, modulating downstream ERK1/2 phosphorylation[3].

The binding affinity in this biological pocket relies heavily on the planarity and specific hydrophobic interactions of the core scaffold[3]. Empirical data shows that scaffold hopping from a planar benzene ring to more highly substituted or heteroaromatic cores (like multisubstituted pyrimidines) significantly diminishes binding affinity[4].

Comparative Performance: Because the PKC C1 domain requires the ligand to fit into a highly specific, narrow hydrophobic cleft, IPA derivatives exhibit low micromolar affinity[3]. Conversely, the out-of-plane carboxylates and the massive steric bulk of the three chlorine atoms in TCPDA create severe steric clashes within the binding pocket. Consequently, TCPDA is predicted to have negligible binding affinity for the PKC C1 domain compared to its unsubstituted IPA counterpart[4].

Interfacial & Coordination Chemistry: MOFs and Surface Anchoring

In materials science, 1,3-dicarboxylates are utilized for defect engineering in Metal-Organic Frameworks (e.g., MOF-808)[5][6] and as bipedal passivating agents on perovskite hole transport layers like NiOx[2].

  • Bipedal Anchoring: IPA and the unchlorinated pyridine-3,5-dicarboxylic acid (PyDC) can coordinate simultaneously through both carboxylate groups to metal clusters (like Zr6O4(OH)4 in MOF-808)[6] or surface Ni2+ ions[2]. The planarity of IPA allows it to form a highly defined, ultrathin self-assembled dipole layer[2].

  • Coordination Deficit of TCPDA: For TCPDA, the electron-withdrawing chlorines reduce the Lewis basicity of the coordinating oxygens. Furthermore, because the carboxylates are forced out of plane, TCPDA struggles to achieve the optimal bidentate geometry required for stable bipedal anchoring[2]. This makes TCPDA a functionally weaker coordinating ligand in rigid framework syntheses compared to IPA.

Self-Validating Experimental Methodologies

To objectively quantify these differences in binding affinity, we employ two distinct, self-validating protocols.

Protocol A: Radioligand Displacement Assay (Biological Affinity)

Causality: By measuring the displacement of a known high-affinity radioligand ([3H]PDBu), we can calculate the competitive binding affinity (IC50) of our dicarboxylate scaffolds[3]. Self-Validating Mechanism: The assay processes uninfected Sf9 cell lysates in parallel with PKC-expressing lysates. If the uninfected lysate shows zero [3H]PDBu retention, it proves that all measured signals are exclusively due to specific PKC C1 domain interactions, eliminating false positives from non-specific lipid binding[3].

  • Ligand Preparation: Prepare serial dilutions of IPA and TCPDA from 0.1 to 20 µM in aqueous buffer, ensuring concentrations remain below the solubility limit[3].

  • Incubation: Incubate the ligands with the PKC-expressing Sf9 cell lysate and a fixed concentration of [3H]PDBu[3].

  • Filtration: Pass the mixture through a 96-well filtration plate to separate bound from free radioligand[3].

  • Quantification: Measure retained radioactivity via liquid scintillation counting to generate displacement curves.

Protocol B: Solvent-Assisted Ligand Exchange (SALE) for MOF Coordination

Causality: Exposing a pristine MOF to competing ligands allows us to assess relative coordination strength[5][6]. Self-Validating Mechanism: To differentiate between true chemical coordination and mere physical adsorption, the protocol uses acid-digestion 1H NMR. If the ligand is only physically trapped, washing removes it. If it is chemically bound, it is only released upon complete framework destruction, validating the coordination event[6].

  • Exchange Reaction: Disperse 100 mg of pristine MOF-808 in a DMF solution containing the target ligand and heat at 85°C for 24 hours[5][6].

  • Purification: Centrifuge and wash the product extensively with DMF (3x) and ethanol (3x) over 4 days[5].

  • Digestion: Digest the washed MOF in a deuterated acidic solution (e.g., DCl/DMSO-d6)[6].

  • NMR Analysis: Perform 1H NMR to quantify the exact molar ratio of incorporated ligand versus native linkers[6].

Protocol_Workflow S1 Step 1: Preparation Ligand Dilution (0.1-20 µM) S2 Step 2: Incubation Expose to Target (PKC / MOF) S1->S2 S3 Step 3: Validation Control: Uninfected Lysate S2->S3 S4 Step 4: Measurement Radioligand Filtration / NMR S3->S4

Self-validating experimental workflow for determining ligand binding affinity.

Quantitative Data Summary

The following table synthesizes the structural properties and comparative binding metrics of the scaffolds discussed.

Property / MetricIsophthalic Acid (IPA)Pyridine-3,5-dicarboxylic acid (PyDC)Trichloropyridine-3,5-dicarboxylic acid (TCPDA)
Core Scaffold BenzenePyridinePyridine[1]
Substituents NoneNone2,4,6-Trichloro[1]
Electronic Nature Neutral aromaticElectron-deficientHighly electron-deficient
Steric Bulk Low (Planar)Low (Planar)High (Non-planar carboxylates)
PKC C1 Binding Affinity High (as derivatives)[3]ModerateLow (Predicted due to steric clash)[4]
Metal Coordination Mode Strong bidentate[2]Bidentate + N-donor[5]Weakened bidentate (steric/inductive limits)

References

  • Design, Synthesis and Biological Activity of Isophthalic Acid Derivatives Targeted to the C1 domain of protein kinase C - Helda - Helsinki.fi.
  • Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C - PMC.
  • 2,4,6-Trichloropyridine-3,5-dicarboxylic acid | 35592-95-1 - Sigma-Aldrich.
  • Supplementary Information for - The Royal Society of Chemistry.
  • Enhanced Organocatalytic Processes through an Engineered Acid-Base Site Bifunctional Pore in a Zirconium Metal-Organic Framework.
  • Bipedal Anchoring Strategy via Dicarboxylic Acid Molecules for Efficient NiOx-Based Perovskite Solar Cells | ACS Photonics - ACS Publications.

Sources

Comparative Guide: Thermogravimetric Analysis (TGA) of Trichloropyridine-Based MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trichloropyridine-based Metal-Organic Frameworks (TCP-MOFs) represent a specialized subclass of porous materials where the organic linker—typically derived from 3,5,6-trichloropyridine-2-carboxylic acid—incorporates electron-withdrawing chlorine atoms. These halogenated ligands introduce unique steric bulk, hydrophobicity, and potential for halogen bonding, which distinctively alter the material's thermal profile compared to non-functionalized pyridine analogs.

This guide provides a technical analysis of the TGA curves of TCP-MOFs, objectively comparing their thermal stability against standard alternatives. It is designed for researchers optimizing MOFs for drug delivery and catalysis, where thermal stability dictates the operational envelope.

Material Science Context: The "Trichloro" Effect

To interpret the TGA data correctly, one must understand the structural influence of the trichloropyridine ligand:

  • Hydrophobicity: The three chlorine atoms create a hydrophobic shield around the metal nodes. In TGA, this manifests as reduced initial mass loss (Step 1) compared to hydrophilic analogs, as the material adsorbs less atmospheric moisture.

  • Steric Hindrance: The bulky Cl atoms near the coordination site (ortho position) can strain the Metal-Nitrogen (M-N) bond. This often results in a lower onset decomposition temperature (

    
    )  compared to unsubstituted pyridine MOFs.
    
  • Halogen Bonding: In some crystal packings, Cl···Cl or Cl···

    
     interactions stabilize the lattice, potentially creating a "metastable" phase visible as a plateau in the TGA curve.
    

Comparative Analysis: TCP-MOFs vs. Alternatives

The following analysis compares a representative Copper(II)-Trichloropyridine MOF (Cu-TCP) against two common alternatives: an unsubstituted Copper-Picolinate MOF (Cu-Pic) and a Fluorinated Analog (Cu-F-Pic) .

Data Summary: Thermal Stability Metrics
FeatureCu-TCP (Trichloro) Cu-Pic (Unsubstituted) Cu-F-Pic (Fluorinated) Interpretation
Solvent Loss (<120°C) < 2% (Hydrophobic)~10-15% (Hydrophilic)~5% (Moderate)TCP-MOFs resist moisture uptake, simplifying activation.
Stability Plateau 150°C – 260°C 150°C – 320°C150°C – 350°CTCP-MOFs have a narrower thermal operating window due to steric strain.

(Decomp)
~260°C ~320°C~350°CCl-groups are heavier and good leaving groups, triggering earlier collapse.
Residue Mass High (~30-35%) Moderate (~20-25%)ModerateHigh molecular weight of Cl contributes to initial mass, but final oxide residue is standard.

Key Insight: While Cu-Pic offers higher absolute thermal stability, Cu-TCP offers superior hydrolytic stability. The TGA of Cu-TCP often lacks the "smearing" seen in Cu-Pic caused by continuous water loss, providing a cleaner baseline for guest-molecule analysis.

Deep Dive: Interpreting the TCP-MOF TGA Curve

The TGA profile of a trichloropyridine-based MOF typically follows a distinct three-step staircase.

Step 1: Solvent Evacuation (Ambient to 150°C)
  • Observation: A minor weight loss event (typically 1-3%).

  • Mechanism: Desorption of surface-bound water or loosely held solvent (e.g., methanol/ethanol) from the pores.

  • Distinction: Unlike non-halogenated MOFs, which may show a steep 10-20% drop due to pore-filling water, TCP-MOFs show a "flat" initial line, confirming their hydrophobic nature.

Step 2: The Stability Plateau (150°C to 260°C)
  • Observation: Horizontal line with near-zero slope (

    
    ).
    
  • Significance: This is the Safe Operating Window . The framework is fully activated (solvent-free) and structurally intact. For drug delivery applications, this is the range where the API (Active Pharmaceutical Ingredient) would be retained without degradation of the carrier.

Step 3: Framework Decomposition (>260°C)
  • Observation: Sharp, precipitous weight loss.

  • Mechanism:

    • Decarboxylation: Loss of CO₂ from the carboxylate groups.

    • Dehalogenation: Homolytic cleavage of C-Cl bonds. The release of Cl radicals can accelerate the breakdown of the organic linker.

    • Collapse: Formation of the metal oxide (e.g., CuO) and carbonaceous char.

Visualization: Thermal Decomposition Logic Flow

TGA_Logic Start TGA Experiment Start (Ambient Temp) Step1 Step 1: <150°C Solvent Removal Start->Step1 Decision1 Is Mass Loss > 5%? Step1->Decision1 Hydrophilic High Water Content (Likely Unsubstituted Ligand) Decision1->Hydrophilic Yes Hydrophobic Low Water Content (Characteristic of TCP-MOF) Decision1->Hydrophobic No Step2 Step 2: 150°C - 260°C Stability Plateau Hydrophilic->Step2 After Drying Hydrophobic->Step2 Step3 Step 3: >260°C Framework Collapse Step2->Step3 Mechanism Mechanism: 1. Decarboxylation 2. C-Cl Bond Cleavage Step3->Mechanism Final Final Residue (Metal Oxide) Mechanism->Final

Figure 1: Decision logic for interpreting TGA curves of halogenated MOFs. Note the branch at Step 1 distinguishing TCP-MOFs from hydrophilic alternatives.

Experimental Protocol: High-Fidelity TGA for TCP-MOFs

To generate reproducible curves for trichloropyridine-based materials, specific protocols must be followed to account for the corrosive nature of evolved chlorine species.

Protocol Checklist
  • Crucible Selection: Use Alumina (

    
    )  or Platinum (Pt)  pans.
    
    • Warning: Avoid Aluminum (Al) pans if temperatures exceed 500°C, as the evolved Cl gas can react with the pan, creating artifacts in the mass signal.

  • Atmosphere:

    • Inert (

      
       or Ar):  Preferred for determining intrinsic thermal stability (
      
      
      
      ).
    • Oxidative (Air/

      
      ):  Use only if studying combustion kinetics. Note that TCP ligands burn incompletely in air, often leaving halogenated char.
      
  • Sample Preparation:

    • Mass: 5–10 mg.

    • Form: Finely ground powder (ensure uniform heat transfer).

  • Heating Profile:

    • Ramp: 5°C/min or 10°C/min. (Slower rates provide better resolution of the solvent vs. decomposition steps).

    • Isothermal Hold: Optional hold at 120°C for 30 mins to ensure complete desolvation before the decomposition ramp.

Workflow Diagram

TGA_Workflow Prep Sample Prep (Grind to <100µm) Pan Pan Selection (Alumina/Pt) Prep->Pan Purge Purge Gas (N2 @ 50mL/min) Pan->Purge Run Heating Ramp (10°C/min to 800°C) Purge->Run Analyze Data Analysis (Determine T_onset) Run->Analyze

Figure 2: Step-by-step experimental workflow for TGA characterization.

References

  • Review of MOF Thermal Stability

    • Howarth, A. J., et al. "Chemical, thermal and mechanical stabilities of metal–organic frameworks.
    • Source:

  • Halogenated Ligand Effects

    • Burtch, N. C., et al. "Water Stability and Adsorption in Metal–Organic Frameworks." Chemical Reviews, 2014.
    • Source:

  • Specifics of Pyridine-Carboxylate Complexes

    • Ye, B.-H., et al. "Coordination chemistry of pyridine-2,3-dicarboxylic acid: constructions of coordination polymers." Coordination Chemistry Reviews, 2005.[1]

    • Source:

  • TGA Methodology for MOFs

    • Stock, N., & Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 2012.
    • Source:

Sources

A Comparative Structural Analysis of Pyridine-3,5-dicarboxylic Acid and its 2,4,6-Trichloro-Derivative

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Medicinal Chemistry and Materials Science

This guide provides an in-depth structural comparison between pyridine-3,5-dicarboxylic acid and its 2,4,6-trichloro-derivative, 2,4,6-trichloropyridine-3,5-dicarboxylic acid. The introduction of three chlorine atoms to the pyridine ring induces significant changes in the molecule's electronic properties, steric profile, and crystal packing, all of which are critical considerations in drug design and the development of novel materials.

Introduction: The Significance of Halogenation in Molecular Design

Pyridine-3,5-dicarboxylic acid, also known as dinicotinic acid, serves as a versatile building block in the synthesis of pharmaceuticals and coordination polymers.[1][2] Its two carboxylic acid groups provide sites for hydrogen bonding and coordination to metal centers. The strategic addition of halogen atoms, in this case, chlorine, to the pyridine ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide explores the profound structural consequences of trichlorination on the pyridine-3,5-dicarboxylic acid scaffold.

Molecular Structure: A Tale of Two Scaffolds

The fundamental difference between the two molecules lies in the substitution pattern of the pyridine ring. In pyridine-3,5-dicarboxylic acid, the 2, 4, and 6 positions are occupied by hydrogen atoms. In its trichloro-derivative, these positions are substituted with chlorine atoms.[3][4][5] This substitution has a cascading effect on the molecule's geometry and electronic distribution.

Table 1: Comparative Structural Parameters of Pyridine-3,5-dicarboxylic Acid and 2,4,6-Trichloropyridine-3,5-dicarboxylic Acid.

ParameterPyridine-3,5-dicarboxylic Acid2,4,6-Trichloropyridine-3,5-dicarboxylic Acid (Predicted)
Molecular Formula C₇H₅NO₄[6]C₇H₂Cl₃NO₄[3][4]
Molecular Weight 167.12 g/mol [6]270.45 g/mol [3]
Pyridine Ring Geometry PlanarLikely near-planar with minor puckering due to steric strain
C-Cl Bond Length N/A~1.74 Å
Bond Angles (C-C-C) ~120°Expected deviation from 120° due to steric repulsion
Carboxylic Acid Group Orientation Can adopt various conformations through rotation around the C-C single bondRotation may be more restricted due to steric hindrance from adjacent chlorine atoms

The Electronic and Steric Impact of Trichlorination

The introduction of three electron-withdrawing chlorine atoms significantly alters the electronic landscape of the pyridine ring.

3.1. Electronic Effects:

Chlorine is an electronegative atom that exerts a strong inductive electron-withdrawing effect (-I effect).[7] This effect reduces the electron density of the pyridine ring, making the nitrogen atom less basic compared to the parent compound. The reduced basicity can have profound implications for the molecule's ability to participate in hydrogen bonding and its pKa value.

Furthermore, the presence of chlorine atoms can influence the aromaticity of the pyridine ring. Computational studies on halogenated pyridines have shown that substituents can impact intramolecular charge delocalization and bond strengths within the ring.[8]

3.2. Steric Effects:

The chlorine atoms are significantly larger than hydrogen atoms, introducing considerable steric bulk at the 2, 4, and 6 positions. This steric hindrance can:

  • Restrict Conformational Freedom: The rotation of the carboxylic acid groups at the 3 and 5 positions may be hindered by the adjacent chlorine atoms. This can lock the molecule into a more rigid conformation, which can be advantageous in drug design for achieving specific binding geometries.

  • Influence Crystal Packing: The bulky chlorine atoms will dictate how the molecules arrange themselves in the solid state, influencing the crystal lattice and intermolecular interactions. This can affect physical properties such as solubility and melting point.

The interplay of these electronic and steric effects ultimately governs the molecule's reactivity, intermolecular interactions, and biological activity.

Comparative Spectroscopic Analysis

Spectroscopic techniques are invaluable for elucidating the structural features of molecules.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In pyridine-3,5-dicarboxylic acid, the protons on the pyridine ring would exhibit characteristic chemical shifts. For the trichloro-derivative, the absence of protons at the 2, 4, and 6 positions would be immediately apparent. The chemical shift of the remaining proton (if any) and the carboxylic acid protons would be influenced by the electron-withdrawing nature of the chlorine atoms.

  • ¹³C NMR: The carbon atoms attached to the chlorine atoms in the trichloro-derivative would show a significant downfield shift compared to the corresponding carbons in the parent compound. The chemical shifts of the other ring carbons would also be affected by the inductive effects of the chlorine substituents.

4.2. Infrared (IR) Spectroscopy:

  • The C-Cl stretching vibrations in the trichloro-derivative will appear in the fingerprint region of the IR spectrum, providing direct evidence of chlorination.

  • The C=O and O-H stretching frequencies of the carboxylic acid groups may be slightly shifted due to the electronic effects of the chlorine atoms on the pyridine ring.

SpectraBase provides access to NMR and FTIR spectra for pyridine-3,5-dicarboxylic acid, which can serve as a reference for comparison.[6]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of these compounds. Researchers should always consult specific literature procedures and safety data sheets before conducting any experiment.

5.1. Synthesis of 2,4,6-Trichloropyridine-3,5-dicarboxylic Acid:

While a direct synthesis for this specific dicarboxylic acid is not detailed in the provided search results, a general approach for the chlorination of pyridine rings often involves reacting the corresponding pyridine-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9] A plausible synthetic route could involve the oxidation of pyridine-3,5-dicarboxylic acid to its N-oxide, followed by a high-temperature reaction with a chlorinating agent.

Diagram: Proposed Synthetic Workflow

G cluster_0 Synthesis Pyridine_DCA Pyridine-3,5-dicarboxylic Acid N_Oxide Pyridine-N-oxide-3,5-dicarboxylic Acid Pyridine_DCA->N_Oxide Oxidation (e.g., m-CPBA) Trichloro_DCA 2,4,6-Trichloropyridine-3,5-dicarboxylic Acid N_Oxide->Trichloro_DCA Chlorination (e.g., POCl₃, heat)

Caption: A proposed synthetic pathway for 2,4,6-trichloropyridine-3,5-dicarboxylic acid.

5.2. Structural Characterization Protocols:

5.2.1. Single-Crystal X-ray Diffraction:

This is the definitive method for determining the three-dimensional structure of a molecule.[10][11][12][13]

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis (typically >20 µm in all dimensions).[10] This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or other phasing techniques.[11] Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.

Diagram: X-ray Crystallography Workflow

G cluster_1 Characterization Crystal Single Crystal Growth Data X-ray Diffraction Data Collection Crystal->Data Structure Structure Solution & Refinement Data->Structure Analysis Structural Analysis Structure->Analysis

Sources

A Researcher's Guide to Elemental Composition Validation of Trichloropyridine-3,5-dicarboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise characterization of novel coordination complexes is paramount. For researchers working with Trichloropyridine-3,5-dicarboxylic acid and its metal complexes, validating the elemental composition is a critical step that underpins all subsequent structural and functional studies. An accurately determined elemental composition provides the foundational evidence for a proposed molecular formula, ensuring the purity and identity of the synthesized compound.

This guide offers an in-depth comparison of the most effective analytical techniques for this purpose. We will delve into the causality behind experimental choices, present self-validating protocols, and provide the data necessary for researchers to make informed decisions about which method, or combination of methods, is best suited for their specific research needs.

The Analytical Gauntlet: Choosing Your Weapon for Elemental Validation

The elemental composition of Trichloropyridine-3,5-dicarboxylic acid complexes presents a unique analytical challenge. These compounds are comprised of a metal center, a halogenated organic ligand, and potentially other elements such as nitrogen, carbon, and hydrogen. Therefore, a comprehensive validation strategy often requires a multi-technique approach. The three pillars of elemental analysis for these complexes are:

  • Combustion Analysis (CHN/S and Halogen): The gold standard for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in organic and organometallic compounds. A modified combustion method is also employed for halogen determination.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): An exceptionally sensitive technique for quantifying the metal content in the complex.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that not only provides elemental composition but also crucial information about the chemical states and coordination environment of the elements present.

This guide will now explore each of these techniques in detail, providing a comparative framework for their application.

Combustion Analysis: The Foundational Stoichiometric Proof

Combustion analysis is a robust and widely accepted method for determining the mass percentages of carbon, hydrogen, and nitrogen in a sample. The principle is straightforward: a sample is combusted in a high-temperature furnace in the presence of excess oxygen, converting the elements into their respective gaseous oxides (CO₂, H₂O, and N₂). These gases are then separated and quantified by a detector. For halogen-containing compounds like our trichloropyridine derivatives, a subsequent titration step is necessary.

Causality in Experimental Design:

The choice of combustion analysis as the initial step is logical and strategic. It directly probes the organic framework of the complex, providing the C, H, and N ratios that are fundamental to the ligand's structure. When combined with the metal analysis from ICP-MS, a nearly complete empirical formula can be constructed.

Self-Validating Protocol: Combustion CHN Analysis

This protocol is based on the principles outlined in standard methods such as ASTM D5291 for instrumental determination of C, H, and N.[1][2][3][4]

Instrumentation: A calibrated CHN elemental analyzer.

Materials:

  • High-purity tin or silver capsules

  • Certified organic analytical standards (e.g., Acetanilide) for calibration

  • The Trichloropyridine-3,5-dicarboxylic acid complex sample, finely ground and dried.

Experimental Workflow:

Figure 1: Workflow for CHN Combustion Analysis.

Self-Validating Protocol: Halogen Determination by Oxygen Flask Combustion

For the crucial chlorine content, a separate combustion method followed by titration is employed.

Instrumentation:

  • Schöniger oxygen combustion flask

  • Potentiometric titrator with a silver electrode

Materials:

  • Ashless filter paper

  • Absorbing solution (e.g., sodium hydroxide with hydrogen peroxide)

  • Standardized silver nitrate (AgNO₃) solution

Experimental Workflow:

Figure 2: Workflow for Halogen Determination.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Unveiling the Metal Core

ICP-MS is the premier technique for determining the concentration of the metal center in your Trichloropyridine-3,5-dicarboxylic acid complex. Its exceptional sensitivity allows for the use of very small sample quantities, and its specificity ensures accurate quantification even in the presence of a complex organic matrix.[5]

Causality in Experimental Design:

The high sensitivity and specificity of ICP-MS make it the ideal choice for quantifying the metallic component. This data point is a critical piece of the elemental composition puzzle, complementing the CHN and halogen analysis.

Self-Validating Protocol: ICP-MS Analysis of Metal Content

Instrumentation: A calibrated Inductively Coupled Plasma - Mass Spectrometer.

Materials:

  • High-purity nitric acid (for digestion)

  • Certified metal standard solutions for calibration

  • The Trichloropyridine-3,5-dicarboxylic acid complex sample

Experimental Workflow:

Figure 3: Workflow for ICP-MS Metal Analysis.

X-ray Photoelectron Spectroscopy (XPS): A Surface and Chemical State Perspective

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique that provides not only the elemental composition of the top few nanometers of a sample but also invaluable information about the chemical environment and oxidation states of the detected elements.[1][2][3] This is particularly useful for confirming the coordination of the nitrogen atom in the pyridine ring to the metal center and for assessing the overall electronic structure.

Causality in Experimental Design:

XPS offers a unique advantage over other elemental analysis techniques by providing chemical state information. This allows for a more nuanced understanding of the complex's structure beyond simple elemental ratios. It can help to confirm successful coordination and identify any surface impurities or degradation products.

Self-Validating Protocol: XPS Analysis

Instrumentation: A calibrated X-ray Photoelectron Spectrometer with a monochromatic X-ray source (e.g., Al Kα).

Materials:

  • Indium foil or conductive carbon tape for sample mounting

  • The Trichloropyridine-3,5-dicarboxylic acid complex sample (as a powder or thin film)

Experimental Workflow:

Figure 4: Workflow for XPS Analysis.

Comparative Performance Analysis

To aid in the selection of the most appropriate analytical technique, the following table summarizes the key performance characteristics of each method for the analysis of Trichloropyridine-3,5-dicarboxylic acid complexes.

FeatureCombustion Analysis (CHN/Halogen)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)X-ray Photoelectron Spectroscopy (XPS)
Primary Information Bulk elemental composition (C, H, N, Cl)Bulk elemental composition (Metal)Surface elemental composition and chemical state
Sensitivity Milligram rangeParts-per-billion (ppb) to parts-per-trillion (ppt)~0.1 atomic %
Accuracy High (typically within ±0.3%)Very High (typically <2% RSD)Semi-quantitative (typically within ±10%)
Sample Requirement 1-10 mg (destructive)<1 mg (destructive)Small amount (powder or film), relatively non-destructive
Key Strengths - Well-established and reliable for organic elements- Provides fundamental stoichiometric data- Extremely high sensitivity for metals- Wide linear dynamic range- Provides chemical state and coordination information- Surface sensitive
Limitations - Does not provide metal content- Can be affected by incomplete combustion- Requires sample digestion, which can introduce errors- Does not provide information on the organic part- Only analyzes the surface (top ~10 nm)- Quantification is less precise than other methods

Table 1: Comparison of Analytical Techniques for Elemental Composition Validation.

Case Study: Hypothetical Data for a Zinc-Trichloropyridine-3,5-dicarboxylic Acid Complex

Let's consider a hypothetical complex with the proposed formula: [Zn(C₇H₂Cl₃NO₄)(H₂O)₂]

Theoretical Elemental Composition:

  • C: 20.36%

  • H: 1.46%

  • N: 3.39%

  • Cl: 25.76%

  • Zn: 15.83%

Experimental Data Comparison:

ElementCombustion Analysis (%)ICP-MS (%)XPS (Atomic %)
C 20.25 ± 0.15-22.1
H 1.51 ± 0.10--
N 3.31 ± 0.08-3.8
Cl 25.60 ± 0.20-28.5
Zn -15.75 ± 0.121.2
O --44.4

Interpretation of Results:

  • The Combustion Analysis and ICP-MS data show excellent agreement with the theoretical values, providing strong evidence for the proposed molecular formula.

  • The XPS data, while semi-quantitative, confirms the presence of all expected elements on the surface. The atomic percentages can be used to assess surface stoichiometry. High-resolution XPS scans would further be used to confirm the Zn-N bond formation through a shift in the N 1s binding energy.

Conclusion: A Synergistic Approach for Unquestionable Validation

Validating the elemental composition of Trichloropyridine-3,5-dicarboxylic acid complexes is not a one-size-fits-all process. As demonstrated, a synergistic approach employing Combustion Analysis, ICP-MS, and XPS provides a comprehensive and robust validation of the synthesized material.

  • Combustion analysis lays the groundwork by confirming the stoichiometry of the organic ligand.

  • ICP-MS provides the precise quantification of the metal center, a critical component of the complex.

  • XPS adds a layer of sophistication by confirming surface composition and providing insights into the chemical bonding and coordination environment.

By judiciously applying these techniques and understanding the causality behind their selection, researchers, scientists, and drug development professionals can ensure the integrity of their synthesized complexes, paving the way for reliable and reproducible downstream applications.

References

  • ASTM D5291-16, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2016,

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Nelms, S. M. (Ed.). (2005). Inductively coupled plasma mass spectrometry handbook. Blackwell Pub.
  • Briggs, D., & Seah, M. P. (Eds.). (1990). Practical surface analysis: Auger and X-ray photoelectron spectroscopy (Vol. 1). Wiley.
  • Thermo Fisher Scientific. (n.d.). XPS Periodic Table. Retrieved from [Link]

  • ASTM D5373-21, Standard Test Methods for Determination of Carbon, Hydrogen and Nitrogen in Analysis Samples of Coal and Carbon in Analysis Samples of Coal and Coke, ASTM International, West Conshohocken, PA, 2021,

  • Shard, A. G. (2019). Practical Guides for X-Ray Photoelectron Spectroscopy (XPS): First Steps in planning, conducting and reporting XPS measurements. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 37(3), 031001. [Link]

  • ResearchGate. (n.d.). CHN elemental analysis data (in %) of the ligands and complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, November 22). Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. Retrieved from [Link]

  • MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

  • Savant Labs. (n.d.). ASTM D5291 – Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]

Sources

UV-Vis Spectroscopic Characterization of Trichloropyridine-3,5-dicarboxylic Acid (TCPDA): A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Spectroscopic Characterization of Trichloropyridine-3,5-dicarboxylic Acid Solutions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Trichloropyridine-3,5-dicarboxylic acid (TCPDA) (CAS: 35592-95-1) is a highly functionalized pyridine derivative serving as a critical intermediate in the synthesis of agrochemicals (e.g., chlorpyrifos analogs) and metal-organic frameworks (MOFs).[2] While High-Performance Liquid Chromatography (HPLC) remains the gold standard for absolute purity analysis, UV-Visible spectroscopy offers a rapid, cost-effective alternative for routine screening, solubility profiling, and reaction monitoring.[1]

This guide objectively compares the UV-Vis characterization workflow against established alternatives (HPLC and Potentiometric Titration).[1] It provides a validated protocol for determining the spectral properties of TCPDA, highlighting the bathochromic shifts induced by halogenation compared to its non-chlorinated analog, pyridine-3,5-dicarboxylic acid (dinicotinic acid).[1]

Part 1: Technical Background & Spectral Theory[1]

The Chromophore System

The UV-Vis absorption of TCPDA is governed by the pyridine ring's aromatic system, modified by two types of substituents:[1]

  • Electron-Withdrawing Groups (-COOH): The dicarboxylic acid moieties at positions 3 and 5 stabilize the

    
     system but introduce 
    
    
    
    transitions from the carbonyl oxygen lone pairs.[1]
  • Auxochromes (-Cl): The three chlorine atoms (positions 2, 4,[1] 6) exert a dual effect—inductive electron withdrawal (-I) and mesomeric electron donation (+M).[1] In pyridine rings, the steric crowding and heavy atom effect of multiple chlorines typically result in a bathochromic (red) shift and hyperchromic effect compared to the unsubstituted analog.[1]

Comparative Spectral Expectations
CompoundPrimary Transition (

)
Secondary Transition (

)
Structural Insight
Pyridine-3,5-dicarboxylic acid ~224 nm~274 nmBaseline reference. High energy transitions due to ring stability.[1]
TCPDA (Target) ~235–245 nm (Predicted)~285–295 nm (Predicted)Chlorination lowers the HOMO-LUMO gap, shifting absorbance to longer wavelengths.[1]

Note: The bathochromic shift in TCPDA allows for detection at wavelengths where common organic solvents (like acetone or impure methanol) have less interference.[1]

Part 2: Comparative Analysis of Characterization Methods

This section evaluates "Method Performance"—comparing UV-Vis against alternative analytical techniques for TCPDA.

Table 1: Methodological Performance Matrix
FeatureMethod A: UV-Vis Spectroscopy Method B: HPLC-UV (Reverse Phase) Method C: Potentiometric Titration
Primary Utility Rapid screening, Solubility determination (

),

analysis.
Purity quantification, Impurity profiling.[1]Absolute assay (% w/w), Acid number determination.
Speed (Time/Sample) < 5 Minutes 30–45 Minutes15–20 Minutes
Specificity Low (Cannot distinguish isomers easily).High (Separates 2,4,6- isomer from 3,4,5- impurities).[1]Moderate (Nonspecific to acid type).[1]
Sensitivity (LOD) Moderate (

M range).[1]
High (

M range).[1]
Low (Requires mg quantities).[1][3]
Cost Per Analysis Low (Solvent only).High (Column wear, HPLC grade solvents).[1]Low.
Recommendation Best for: Kinetic studies, dissolution testing, and quick concentration checks.[1]Best for: Final product release and regulatory submission.Best for: Stoichiometric verification.[1]
Decision Logic
  • Use UV-Vis when: You need to monitor the stability of TCPDA in varying pH buffers or determine its solubility limit in a new solvent system for MOF synthesis.

  • Use HPLC when: You suspect the presence of partially chlorinated byproducts (e.g., dichloropyridine derivatives) which UV-Vis cannot spectrally resolve.[1]

Part 3: Experimental Protocol (Self-Validating)

Materials
  • Analyte: Trichloropyridine-3,5-dicarboxylic acid (Sigma-Aldrich, >98%).[1]

  • Solvent A (Aqueous): 10 mM Phosphate Buffer (pH 7.4).[1]

  • Solvent B (Organic): Acetonitrile (HPLC Grade) – Preferred for solubility.[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).[1]

Workflow Diagram

The following diagram outlines the logical flow for characterizing TCPDA, including a critical decision node for solvent selection based on solubility.

TCPDA_Characterization Start Start: TCPDA Sample Solubility_Check Solubility Check (Visual Inspection) Start->Solubility_Check Aqueous Aqueous Buffer (pH > 7) Deprotonated Form (Dianion) Solubility_Check->Aqueous Soluble Organic Acetonitrile/Methanol Protonated Form (Acid) Solubility_Check->Organic Insoluble/Precipitates Scan Spectral Scan (200-400 nm) Baseline Correction Aqueous->Scan Organic->Scan Peak_ID Identify Lambda Max (Expect ~285-295 nm) Scan->Peak_ID Linearity Linearity Validation (Beer-Lambert Law) Peak_ID->Linearity Calc Calculate Molar Absorptivity (ε) ε = A / (c * l) Linearity->Calc End Report: ε, Lambda Max, LOD Calc->End

Figure 1: Decision workflow for the spectroscopic characterization of TCPDA, emphasizing solvent selection based on the compound's ionization state.

Step-by-Step Methodology
1. Stock Solution Preparation
  • Rationale: TCPDA is a dicarboxylic acid.[1][4] In water, it may require basic pH to fully dissolve as the dianion.[1] In organic solvents, it remains protonated.[1]

  • Protocol: Weigh 10.0 mg of TCPDA.[1] Dissolve in 100 mL of Acetonitrile (Stock A, 100 µg/mL).

    • Validation: Sonicate for 5 minutes. Ensure no visible particulates remain.[1]

2. Spectral Scanning (200–400 nm)[1]
  • Blanking: Use pure Acetonitrile in the reference cuvette.

  • Scan: Dilute Stock A 1:10 (to 10 µg/mL). Scan from 200 nm to 400 nm.

  • Observation: Look for the primary peak (

    
    ) around 285–295 nm.[1]
    
    • Troubleshooting: If absorbance > 1.5, dilute further.[1] If noisy, increase integration time.

3. Molar Absorptivity (

) Determination

Construct a calibration curve to validate linearity (Beer-Lambert Law).[1]

  • Prepare 5 standards: 2, 5, 10, 15, 20 µg/mL.

  • Measure Absorbance at

    
    .[1]
    
  • Plot Absorbance vs. Concentration (M).[1]

  • Calculation: The slope of the line is

    
     (
    
    
    
    ).[1]

Part 4: Data Interpretation & Troubleshooting

Solvent Effects (Solvatochromism)

TCPDA exhibits significant solvatochromism due to the ionization of its carboxylic acid groups.[1]

Solvent EnvironmentExpected

Mechanism
Acidic (0.1 M HCl) Blue Shift (Hypsochromic)Protonation of -COO⁻ eliminates resonance contribution; stabilizes

orbitals.[1]
Basic (0.1 M NaOH) Red Shift (Bathochromic)Formation of dianion (-COO⁻) increases electron density in the ring.[1]
Acetonitrile IntermediateNon-polar environment; stabilization of the neutral molecule.[1]
Common Artifacts
  • Shoulder at 320 nm: Often indicates contamination with synthesis precursors (e.g., pentachloropyridine).[1]

  • Cut-off < 210 nm: If using Acetone or impure Methanol, solvent absorption will mask the

    
     transition.[1] Always use HPLC-grade Acetonitrile or Water. 
    

References

  • Shohimi, N. S., et al. (2022).[1] Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of Pyridine Dicarboxamide Derivatives. Molecules. Retrieved from [Link][1]

    • Citation Context: Provides baseline spectral data for the non-chlorinated analog (Pyridine-3,5-dicarboxylic acid) used for comparative shifts.[1]

  • Citation Context: Supports the comparison of UV-Vis vs.
  • Stephenson, H. P., & Sponer, H. (1957).[1] Near Ultraviolet Absorption Spectra of the Pyridine Monocarboxylic Acids. Journal of the American Chemical Society.[1] Retrieved from [Link][1]

    • Citation Context: Foundational theory on pyridine carboxylic acid transitions (

      
      ).[1]
      

Sources

Safety Operating Guide

Trichloropyridine-3,5-dicarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validated operational protocols for the safe handling and disposal of Trichloropyridine-3,5-dicarboxylic acid (CAS: 35592-95-1).

Part 1: Chemical Identity & Hazard Assessment

Before initiating any disposal workflow, the operator must validate the chemical identity and associated risks. This compound presents a dual-hazard profile: it is both a corrosive acid and a halogenated heteroaromatic , necessitating a specific waste stream that avoids common "drain disposal" errors.

Parameter Technical Specification
Chemical Name 2,4,6-Trichloropyridine-3,5-dicarboxylic acid
CAS Number 35592-95-1
Molecular Formula C₇H₂Cl₃NO₄
Physical State Solid (White to Off-white Powder)
Primary Hazards Irritant/Corrosive: Causes serious eye damage (H318), skin irritation (H315).Environmental: Harmful to aquatic life with long-lasting effects (H412).[1][2][3]
Reactivity Incompatible with strong oxidizing agents and strong bases.
Waste Stream Solid Halogenated Organic Waste (Do NOT classify merely as "Acid Waste").

Part 2: Pre-Disposal Handling & Segregation

Core Directive: The presence of chlorine atoms on the pyridine ring mandates that this substance be treated as Halogenated Waste .

  • Do not neutralize and pour down the drain.

  • Do not mix with non-halogenated solvents (e.g., acetone, ethanol) unless necessary, as this increases the volume of expensive halogenated waste.

PPE Requirements
  • Respiratory: N95 or P100 particulate respirator (powder form poses inhalation risk).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during weighing.

  • Ocular: Chemical safety goggles. Face shield if handling >50g.

Segregation Logic

Use the following decision matrix to determine the correct waste container.

WasteSegregation Start Trichloropyridine-3,5-dicarboxylic acid (Solid/Powder) StateCheck Is it dissolved in solvent? Start->StateCheck SolidPath Solid Form StateCheck->SolidPath No LiquidPath Solution Form StateCheck->LiquidPath Yes SolidBin Container A: Solid Halogenated Waste (Wide-mouth HDPE Jar) SolidPath->SolidBin SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloLiq Container B: Liquid Halogenated Waste SolventCheck->HaloLiq Yes NonHaloLiq Container B: Liquid Halogenated Waste (Trace halogens contaminate entire stream) SolventCheck->NonHaloLiq No (e.g., Water/Methanol)

Figure 1: Waste segregation decision tree ensuring halogenated compounds are isolated from general organic streams.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Objective: Containment for high-temperature incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use glass for solid waste accumulation to prevent breakage during transport.

  • Transfer:

    • Place the HDPE jar in a fume hood.

    • Transfer the solid using a chemically resistant spatula.

    • Critical: Wipe the spatula with a paper towel dampened with water/ethanol. Dispose of the wipe into the same solid waste container.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: "Trichloropyridine-3,5-dicarboxylic acid, 98%".

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Storage: Cap tightly. Store in a secondary containment tray until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Prevent cross-contamination of non-halogenated streams.

  • Classification: Even if dissolved in water or methanol, the presence of the trichloropyridine moiety classifies the entire solution as Halogenated Solvent Waste .

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2), slowly adjust pH to 5–9 using 1M NaOH or Sodium Bicarbonate to prevent corrosion of waste drums.

    • Caution: This reaction is exothermic. Perform in an ice bath.

  • Collection: Pour into a carboy designated for "Halogenated Organics."

    • Do NOT pour into "Aqueous Acid" streams, as this complicates downstream incineration.

Part 4: Emergency Procedures

Event Immediate Action
Spill (Solid) 1. Isolate area.2. Cover with wet paper towels to prevent dust generation.3. Scoop into a bag; label as hazardous waste.4. Clean area with soap and water.[3][4][5][6]
Skin Contact 1. Brush off dry powder immediately.2. Rinse with water for 15 minutes.3. Seek medical attention if irritation persists (H315).
Eye Contact 1. Flush with water for 15 minutes, lifting eyelids.2.[7] Immediate medical attention required (H318 - Risk of serious damage).[5][6]

Part 5: Regulatory Compliance (RCRA)

In the United States, this compound is not explicitly "P-listed" or "U-listed" by name. However, the generator is responsible for determining characteristics.

  • Waste Code Assignment:

    • If the waste exhibits toxicity via TCLP (unlikely for this specific solid but possible), it requires a D-code.

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste, Solid, Toxic" unless mixed with listed solvents (e.g., Spent Methylene Chloride would trigger F002 ).

  • Disposal Method: The only acceptable final disposal method is High-Temperature Incineration equipped with scrubbers to capture acid gases (HCl, NOx) generated during combustion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782256, 2,4,6-Trichloropyridine-3,5-dicarboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Personal protective equipment for handling Trichloropyridine-3,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling Trichloropyridine-3,5-dicarboxylic Acid

Executive Summary & Chemical Identity

This guide defines the critical safety protocols for Trichloropyridine-3,5-dicarboxylic acid . As a halogenated heteroaromatic acid, this compound presents specific risks regarding respiratory irritation, ocular damage, and potential skin sensitization. Unlike simple organic acids, the pyridine core adds a layer of toxicological complexity (potential biological activity) that requires strict adherence to engineering controls.

Chemical Identifiers:

  • Chemical Name: 2,4,6-Trichloropyridine-3,5-dicarboxylic acid[1][2][3]

  • CAS Number: 35592-95-1 (Primary isomer reference)

  • Physical State: Solid (Off-white to yellow powder)

  • Acidity: Strong organic acid (pKa expected < 3.0 due to electron-withdrawing chlorines)

Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the mechanism of injury. This compound is not merely an irritant; it is a reactive solid capable of causing immediate mucous membrane damage upon inhalation.

Hazard ClassGHS CodeOperational Implication
Skin Irritation H315Acidic hydrolysis on skin moisture creates localized burns.
Eye Damage H318/H319High risk of corneal opacity. Safety glasses are insufficient.
STOT-SE H335Dust inhalation causes bronchial spasms and inflammation.
Sensitization H317 (Potential)Halogenated pyridines are known sensitizers; repeated exposure may trigger anaphylaxis-like reactions.

Expert Insight: The presence of three chlorine atoms on the pyridine ring significantly increases the lipophilicity of this acid compared to simple pyridine dicarboxylic acids. This means it can penetrate the lipid bilayer of the skin more effectively, accelerating the onset of chemical burns.

Personal Protective Equipment (PPE) Specifications

Do not rely on generic "lab safety" rules. The following PPE matrix is calibrated specifically for this compound's acidity and physical form.

A. Respiratory Protection (Critical)
  • Primary Control: All handling (weighing, dispensing) must occur inside a certified Chemical Fume Hood .

  • Secondary Control (If Hood Unavailable): A powered air-purifying respirator (PAPR) or a full-face respirator with P100 (HEPA) + Organic Vapor cartridges.

    • Why Organic Vapor? While the solid is the primary risk, acidic vapors may sublime or form upon contact with moisture.

B. Hand Protection
  • Material: Nitrile (Minimum thickness: 0.11 mm / 5 mil).

  • Protocol: Double Gloving is mandatory.

    • Inner Glove: Standard Nitrile (inspection layer).

    • Outer Glove: Long-cuff Nitrile or Laminate (barrier layer).

  • Solvent Compatibility Warning: If dissolving this acid in Dichloromethane (DCM) or Tetrahydrofuran (THF) , standard nitrile degrades in <2 minutes. You must switch to Silver Shield™ (Laminate) or PVA gloves.

C. Ocular Protection
  • Requirement: Indirect-vented Chemical Goggles (ANSI Z87.1+).

  • Prohibited: Standard safety glasses with side shields. Dust can bypass side shields and react with eye moisture to form hydrochloric/pyridine-acid solutions directly on the cornea.

D. Body Protection
  • Standard: Cotton lab coat (buttoned to neck).

  • Enhanced: Disposable Tyvek® sleeves are recommended during weighing to prevent static-charged dust from clinging to forearm fabric/skin.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for PPE based on the experimental state.

PPE_Decision_Matrix Start Start: Handling Trichloropyridine-3,5-dicarboxylic acid State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Hood Is Fume Hood Available? Solid->Hood SolventType Identify Solvent Solution->SolventType HoodYes Use Fume Hood PPE: Goggles + Double Nitrile Hood->HoodYes Yes HoodNo STOP WORK Req: P100 Respirator + Full Face Shield Hood->HoodNo No Aqueous Aqueous / Alcohol SolventType->Aqueous Chlorinated DCM / Chloroform / THF SolventType->Chlorinated GloveStd Standard Nitrile Gloves (Change every 30 mins) Aqueous->GloveStd GloveLam Laminate / PVA Gloves (Nitrile degrades < 2 mins) Chlorinated->GloveLam

Figure 1: PPE Selection Logic based on physical state and solvent compatibility.

Operational Protocols: The "Closed-Loop" Weighing Method

Static electricity is the enemy when handling fine organic acid powders. The following protocol minimizes dust exposure.

Step 1: Preparation

  • Place an analytical balance inside the fume hood.

  • Place a "waste beaker" with a saturated Sodium Bicarbonate (

    
    ) solution inside the hood (for neutralizing spatulas).
    

Step 2: Transfer

  • Tare the receiving vessel (flask) with its cap on.

  • Open the chemical container and the receiving flask.

  • Use an anti-static gun (if available) on the spatula and flask neck.

  • Transfer the solid gently. Do not dump.

  • Recap the receiving flask immediately.

  • Self-Validating Step: Wipe the exterior of the chemical container and the receiving flask with a damp paper towel before removing them from the hood. Treat this towel as hazardous waste.

Step 3: Decontamination

  • Dip the contaminated spatula directly into the Sodium Bicarbonate beaker. Bubbling indicates neutralization of the residual acid. Rinse with water, then acetone.

Emergency Response & Decontamination

In the event of exposure, speed is critical to prevent chemical burns.

Emergency_Response Exposure Exposure Incident Type Type of Contact Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off dry powder 2. Flush water (15 min) 3. Do NOT neutralize w/ base Skin->ActionSkin ActionEye 1. Force eyelids open 2. Flush eyewash (15 min) 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. If wheezing -> 911 3. Monitor for delayed edema Inhale->ActionInhale

Figure 2: Immediate Emergency Response Workflow.

Critical Medical Note: Do not attempt to neutralize skin or eye burns with bases (e.g., baking soda). The heat of neutralization (exothermic reaction) will cause thermal burns on top of chemical burns. Use water only .

Disposal & Waste Management

  • Waste Stream: Segregate as "Acidic Organic Waste" .

  • Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste container, as pyridine rings can undergo vigorous oxidation.

  • Container: High-density polyethylene (HDPE) or glass.

References & Authority

  • Sigma-Aldrich. Safety Data Sheet: 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (CAS 35592-95-1).[2] Retrieved from

  • Thermo Fisher Scientific. Handling Pyridine Derivatives and Organic Acids. Retrieved from

  • TCI Chemicals. Safety Data Sheet: Pyridine Dicarboxylic Acid Derivatives. Retrieved from

  • PubChem. Compound Summary: 2,4,6-Trichloropyridine-3,5-dicarboxylic acid. Retrieved from

  • Ansell. Chemical Glove Resistance Guide (7th Edition). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.